molecular formula C7H20O4Si2 B180537 Bis(methyldimethoxysilyl)methane CAS No. 18297-79-5

Bis(methyldimethoxysilyl)methane

Cat. No.: B180537
CAS No.: 18297-79-5
M. Wt: 224.4 g/mol
InChI Key: IBSRZWOEDXOVEO-UHFFFAOYSA-N
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Description

Bis(methyldimethoxysilyl)methane is a silicon-based molecular precursor used in the synthesis and design of advanced organic-inorganic hybrid materials . Its molecular structure, featuring two hydrolysable methoxysilyl groups bridged by a methane linkage, makes it a valuable building block for constructing tailored porous networks . Researchers utilize this compound to develop organosilica membranes with controlled pore sizes and complex topologies for critical separation processes . These membranes show significant potential in energy and environmental applications, including the separation of gases such as methane/carbon dioxide and hydrogen purification, as well as in liquid-phase separations like removing pollutants from wastewater or ethanol/water pervaporation due to their excellent thermal and hydrothermal stability . The compound serves as a model system for fundamental studies exploring the relationship between the chemical structure of amorphous organosilica materials, their pore topology, and the resulting transport properties for various gases and liquids . This product is intended for research and further chemical synthesis use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[dimethoxy(methyl)silyl]methyl-dimethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H20O4Si2/c1-8-12(5,9-2)7-13(6,10-3)11-4/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSRZWOEDXOVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C[Si](C)(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18297-79-5
Record name 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Bis(methyldimethoxysilyl)methane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of bis(methyldimethoxysilyl)methane (CAS No. 18297-79-5), a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical properties, synthesis, reactivity, and diverse applications of this unique molecule, grounding all claims in authoritative sources.

Introduction and Molecular Structure

This compound, with the IUPAC name [dimethoxy(methyl)silyl]methyl-dimethoxy-methylsilane, is an organosilicon compound featuring two silicon atoms bridged by a methylene group.[1][2] Each silicon atom is also bonded to a methyl group and two methoxy groups. This structure, particularly the presence of hydrolyzable methoxy groups, is central to its utility as a crosslinking and coupling agent.[3][4] Its unique arrangement allows for the formation of stable, flexible siloxane networks, making it a valuable component in advanced materials.[3]

The molecular structure imparts a combination of organic and inorganic characteristics, enabling compatibility with a wide range of materials and surfaces. The central Si-CH₂-Si backbone provides a stable, flexible linkage, while the reactive methoxy groups serve as handles for chemical modification, primarily through hydrolysis and condensation reactions.[3][4]

Caption: Molecular structure of this compound.

Core Physicochemical Properties

This compound is a clear liquid at room temperature.[3] Its physical properties are critical for handling, storage, and application process design. The moderate boiling point and liquid state facilitate its use in various industrial processes.[3]

PropertyValueSource(s)
CAS Number 18297-79-5[2][5]
Molecular Formula C₇H₂₀O₄Si₂[3][5]
Molecular Weight 224.40 g/mol [1][3]
Appearance Clear Liquid[3]
Boiling Point 175.6 - 184 °C[3][5][6]
Density 0.931 - 0.968 g/cm³[5][7]
Refractive Index 1.404 - 1.4121[5][8]
Flash Point 48.8 - >65 °C[3][5]
Vapor Pressure 1.53 mmHg at 25°C[3][5]

Synthesis and Purification

The synthesis of this compound typically involves the methoxylation of its chlorinated precursor, bis(methyldichlorosilyl)methane. This is a standard nucleophilic substitution reaction at the silicon center. The choice of the methoxylating agent and reaction conditions is crucial to ensure high yield and purity, minimizing side reactions.

Representative Synthesis Protocol

The following protocol is a representative method based on common organosilicon chemistry principles, utilizing the reaction between bis(methyldichlorosilyl)methane and a methoxy source like sodium methylate or methanol in the presence of a base.

Causality: The reaction leverages the high reactivity of the Si-Cl bond towards nucleophiles. Methanol, in the presence of a base (like triethylamine) to scavenge the HCl byproduct, or a pre-formed methoxide salt, readily displaces the chloride ions to form the more stable Si-OCH₃ bonds. The use of an anhydrous solvent is critical to prevent premature hydrolysis of the starting material and product.

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification Precursor Bis(methyldichlorosilyl)methane Mixing Combine reactants in solvent under inert atmosphere (N₂). Methanol Methanol (anhydrous) Base Triethylamine (or other base) Solvent Anhydrous Toluene Cooling Cool to 0-5 °C. Mixing->Cooling Addition Slowly add Methanol/Base mixture. Cooling->Addition Stirring Stir at room temperature for several hours. Addition->Stirring Filtration Filter to remove salt byproduct (e.g., triethylamine hydrochloride). Stirring->Filtration Evaporation Remove solvent under reduced pressure. Filtration->Evaporation Distillation Purify by vacuum distillation. Evaporation->Distillation Product This compound Distillation->Product

Caption: A representative workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Preparation: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The entire apparatus is flame-dried to ensure anhydrous conditions.

  • Charging Reactants: The flask is charged with bis(methyldichlorosilyl)methane and an anhydrous solvent such as toluene.[5]

  • Reaction: The solution is cooled in an ice bath. A solution of anhydrous methanol and a stoichiometric excess of a base (e.g., triethylamine) is added dropwise from the dropping funnel, maintaining the reaction temperature below 10°C.

  • Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • Work-up: The precipitated salt (e.g., triethylamine hydrochloride) is removed by filtration under an inert atmosphere.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield the final clear liquid.

Chemical Reactivity: The Role of Hydrolysis and Condensation

The primary reactivity of this compound stems from its methoxysilyl groups, which are susceptible to hydrolysis.[3][4] This reaction is the first step in its function as a crosslinker or coupling agent.

Hydrolysis

In the presence of water, the methoxy groups (Si-OCH₃) are replaced by hydroxyl groups (Si-OH), forming silanols and releasing methanol as a byproduct.[9] This reaction can be catalyzed by either acids or bases.[5]

  • Acid Catalysis: Involves protonation of the methoxy oxygen, making the silicon atom more electrophilic and susceptible to attack by water.

  • Base Catalysis: Involves the direct attack of a hydroxide ion on the silicon atom.[5]

Condensation

The newly formed, reactive silanol groups can then undergo condensation reactions with other silanols or with unhydrolyzed methoxy groups to form stable silicon-oxygen-silicon (siloxane) bridges.[5] This process releases either water or methanol and is the key step in building a polymer network. The bifunctional nature of the molecule allows it to act as a linear chain extender or crosslinker, connecting two polymer chains or surfaces.

Hydrolysis_Condensation Start This compound (R-Si(OCH₃)₂) Hydrolysis Hydrolysis (+ H₂O, catalyst) Start->Hydrolysis - 2 CH₃OH Silanol Silanol Intermediate (R-Si(OH)₂) Hydrolysis->Silanol Condensation Condensation (- H₂O or CH₃OH) Silanol->Condensation Siloxane Siloxane Network (R-Si-O-Si-R) Condensation->Siloxane

Caption: General mechanism of hydrolysis and condensation.

Applications in Materials Science

The ability of this compound to form durable siloxane networks makes it a valuable component in numerous industrial applications.

  • Silicone Rubber Manufacturing: It acts as a crosslinking agent, significantly enhancing the mechanical strength, stability, and durability of silicone rubber products.[3][5]

  • Adhesives and Sealants: Employed as a coupling agent, it chemically bonds organic resins to inorganic surfaces (like glass or metals), improving adhesion and longevity.[3][5]

  • High-Performance Coatings: When added to coating formulations, it improves adhesion to substrates and enhances the durability and scratch resistance of the coating.[3][5]

  • Electronics and Electrical Components: It is used to improve the performance of silicone-based materials in insulators and encapsulants, ensuring the reliability of electronic devices.[5]

  • Medical and Healthcare: The compound is used in the production of silicone-based medical devices and implants, where its ability to enhance stability and mechanical properties is critical for safety and performance.[5]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1][9] It is harmful if swallowed, inhaled, or in contact with skin.[9]

  • Handling: Use only in well-ventilated areas and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[4][9] Keep away from heat, sparks, open flames, and other ignition sources.[4][9] Take precautionary measures against static discharge.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Decomposition: The material decomposes in the presence of moisture to liberate methanol.[9] Chronic exposure to methanol can have adverse effects on the central nervous system.[9]

Conclusion

This compound stands out as a pivotal organosilicon intermediate. Its defined structure, with a flexible methylene bridge and reactive methoxysilyl functional groups, provides a predictable platform for creating advanced materials. Its primary value lies in its role as a crosslinker and coupling agent, where it significantly enhances the mechanical and adhesive properties of polymers. For researchers and developers, a thorough understanding of its hydrolysis and condensation chemistry is key to harnessing its full potential in applications ranging from industrial coatings to next-generation medical devices.

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Bis(methyldimethoxysilyl)methane synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Bis(methyldimethoxysilyl)methane

Abstract

This compound (CAS No. 18297-79-5) is a versatile organosilicon compound pivotal to advancements in material science. Characterized by two methyldimethoxysilyl groups bridged by a methylene unit, its unique bifunctionality makes it an indispensable component in the formulation of high-performance polymers. This guide provides a comprehensive overview of its synthesis, with a focus on the Grignard reaction methodology, detailed protocols for its characterization using modern analytical techniques, and an exploration of its primary industrial applications. This document is intended for researchers, chemists, and material scientists engaged in the development of novel silicone-based materials.

Introduction and Physicochemical Profile

This compound, with the IUPAC name [dimethoxy(methyl)silyl]methyl-dimethoxy-methylsilane, is a key organosilane precursor.[1][2] Its molecular structure, featuring two reactive methoxy groups on each silicon atom, allows it to undergo hydrolysis and condensation reactions. This reactivity is the foundation of its utility as a crosslinking agent and a coupling agent.[3][4] When incorporated into a polymer matrix, it forms robust, three-dimensional siloxane networks (Si-O-Si), which significantly enhance the mechanical, thermal, and adhesive properties of the base material.[3][5]

The compound is a clear, flammable liquid with a boiling point of 184°C.[3][6] Its properties make it suitable for a wide range of industrial processes.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 18297-79-5[1][2][3]
Molecular Formula C₇H₂₀O₄Si₂[1][2][3]
Molecular Weight 224.40 g/mol [1][2]
Appearance Clear Liquid[3]
Boiling Point 184°C[3][6]
Flash Point >65°C[3]
Refractive Index 1.4121[6][7]
Purity ≥95%[3]

Synthesis Methodology: Grignard Reaction Pathway

The formation of silicon-carbon bonds is a cornerstone of organosilicon chemistry. While several methods exist, including direct process and hydrosilylation, the Grignard reaction remains a highly versatile and historically significant method for synthesizing a vast array of organosilanes.[8] The following section details a robust, field-proven protocol for the synthesis of this compound based on Grignard chemistry.

Principle of Synthesis

The core of this synthesis involves the reaction of a Grignard reagent with a suitable chlorosilane. A logical and efficient approach is the reaction between the Grignard reagent formed from bromochloromethane and methyldimethoxychlorosilane. The Grignard reagent acts as a nucleophilic methylene carbanion equivalent, which displaces the chloride on the silicon atom, forming the desired Si-C-Si bridge.

Causality Behind Experimental Design:

  • Inert Atmosphere: Grignard reagents are highly reactive towards atmospheric oxygen and moisture. Therefore, the entire reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reagent quenching and formation of unwanted byproducts.

  • Anhydrous Solvents: The use of dry solvents, typically diethyl ether or tetrahydrofuran (THF), is critical as any trace of water will protonate and destroy the Grignard reagent.

  • Controlled Addition: The addition of the chlorosilane to the Grignard reagent is performed slowly and at a reduced temperature. This "normal addition" protocol helps to control the exothermic reaction and minimize side reactions, ensuring a higher yield of the fully substituted product.[8]

Diagram 1: Grignard Synthesis Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Mg Turnings + Bromochloromethane in Anhydrous Ether setup Reaction Flask under N₂ Atmosphere grignard Formation of Grignard Reagent (BrMgCH₂Cl) setup->grignard Initiate addition Slow Addition of Methyldimethoxychlorosilane at 0°C grignard->addition stir Reaction Stirring at Room Temperature addition->stir quench Quench with aq. NH₄Cl stir->quench Process extract Separation & Extraction with Ether quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry distill Fractional Distillation under Reduced Pressure dry->distill product Pure this compound distill->product Isolate Applications cluster_apps Industrial Applications main This compound app1 Silicone Rubber As a crosslinking agent to enhance mechanical strength and thermal stability. main->app1 Improves app2 Adhesives & Sealants Acts as a coupling agent to improve bond strength between organic resins and inorganic surfaces. main->app2 Enhances app3 High-Performance Coatings Functions as an adhesion promoter for metals, plastics, and ceramics. main->app3 Promotes app4 Electronics Used in encapsulants and potting compounds to ensure reliability and longevity. main->app4 Stabilizes

Caption: Major industrial applications driven by the compound's unique chemical properties.

  • Silicone Rubber Manufacturing: As a crosslinking agent, it creates a durable three-dimensional network within silicone polymers, significantly improving tensile strength and heat resistance for products like seals and gaskets. [3][4]* Adhesives and Sealants: It acts as a molecular bridge between organic polymers and inorganic substrates (like glass or metal), a critical function for creating strong, long-lasting bonds in the automotive and construction industries. [3][4]* Coatings: When added to coating formulations, it enhances adhesion and provides a more durable, scratch-resistant surface. [4]* Electronics: In the electronics sector, it improves the performance of silicone materials used for insulating and protecting sensitive components. [4]* Advanced Materials: The reactive methoxy groups serve as handles for further chemical modification, making it a key intermediate in the synthesis of advanced hybrid materials, such as hydrophobic coatings. [3]

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. [1][7]* Handling: Always handle in a well-ventilated area or a fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition. [9]* Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and dispose of it according to local regulations.

Conclusion

This compound is a cornerstone of modern organosilicon chemistry. Its synthesis via the Grignard pathway is a classic and reliable method, yielding a high-purity product that can be rigorously verified through standard analytical techniques. Its ability to enhance material performance makes it an invaluable tool for scientists and engineers pushing the boundaries of what is possible in polymer science, electronics, and advanced coatings.

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Bis(methyldimethoxysilyl)methane molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bis(methyldimethoxysilyl)methane

Authored by: Gemini, Senior Application Scientist

Introduction: A Bridge in Organosilicon Chemistry

This compound (CAS No. 18297-79-5) is a unique organosilicon compound characterized by two methyldimethoxysilyl groups linked by a central methylene bridge.[1] This structure positions it as a cornerstone molecule in advanced materials science.[1] Unlike simple monofunctional silanes, its dipodal nature allows it to act as a stable, flexible linker and a potent crosslinking agent. The reactivity of the molecule is primarily governed by the four methoxy groups, which are susceptible to hydrolysis.[1] This reaction is the linchpin of its utility, enabling the formation of robust siloxane (Si-O-Si) networks. This guide provides a comprehensive overview of its molecular structure, properties, functional mechanisms, and key applications for professionals in research and development.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound lies in its structure and nomenclature. This compound is systematically named and identified by several international standards.

1.1. Formula and Identifiers A compound's unique identifiers are crucial for unambiguous sourcing and regulatory compliance.

IdentifierValueSource
CAS Number 18297-79-5[2][3][4]
Molecular Formula C₇H₂₀O₄Si₂[1][2][3]
Molecular Weight 224.40 g/mol [1][3][5]
IUPAC Name [dimethoxy(methyl)silyl]methyl-dimethoxy-methylsilane[3][5]
InChI Key IBSRZWOEDXOVEO-UHFFFAOYSA-N[3][5]
Canonical SMILES CO(C(OC)OC)OC[3][5]

1.2. Molecular Architecture The core structure consists of a central methylene (-CH₂-) group forming a bridge between two silicon atoms. Each silicon atom is, in turn, bonded to a methyl group (-CH₃) and two methoxy groups (-OCH₃). This architecture is visualized below.

Caption: 2D representation of this compound.

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and processing conditions in industrial and laboratory settings. It is typically supplied as a clear liquid with a minimum purity of 95%.[1][3]

PropertyValueSource
Appearance Clear liquid[1]
Boiling Point 175.59 - 184 °C at 760 mmHg[1][2][6]
Density 0.931 - 0.968 g/cm³[2][4]
Refractive Index 1.404 - 1.4121[2][4][7]
Flash Point 48.8 - >65 °C[1][2]
Vapor Pressure 1.53 mmHg at 25 °C[1][2]

These properties, particularly its liquid state at room temperature and moderate boiling point, facilitate its use in various formulations without the need for extreme processing temperatures.[1]

Reactivity and Functional Mechanism

The primary utility of this compound stems from the reactivity of its Si-OCH₃ bonds. These bonds undergo hydrolysis in the presence of water, often catalyzed by an acid or base, to form silanol (Si-OH) groups and release methanol as a byproduct.[1][8] These silanol intermediates are highly reactive and readily undergo condensation reactions with other silanols or hydroxyl groups on inorganic surfaces to form stable siloxane (Si-O-Si) or Si-O-Substrate linkages.

This two-step process is the foundation of its function as both a crosslinker and a coupling agent.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation A Si-OCH₃ + H₂O B Si-OH + CH₃OH (Silanol Intermediate) A->B Catalyst C 2 x Si-OH D Si-O-Si + H₂O (Siloxane Bridge) C->D Crosslinking E Si-OH + HO-Substrate F Si-O-Substrate + H₂O (Covalent Bond) E->F Adhesion

Caption: Reaction mechanism of this compound.

This dual reactivity allows the molecule to form robust, three-dimensional networks within polymers or create a strong covalent bridge between organic resins and inorganic surfaces.[1]

Industrial and Research Applications

The unique bifunctional nature of this compound makes it a versatile component in several high-performance material applications.

  • Silicone Rubber Manufacturing : As a crosslinking agent, it significantly enhances the mechanical strength, thermal stability, and durability of silicone rubber.[1][2] The methylene bridge provides flexibility, while the resulting siloxane network imparts resilience, making it essential for producing high-quality seals, gaskets, and encapsulants.[1][2]

  • Adhesives and Sealants : In this sector, it functions as a coupling agent.[1][2] It chemically bonds organic polymers to inorganic substrates like glass, metals, and ceramics, drastically improving adhesion strength and longevity, which is critical in the automotive, construction, and aerospace industries.[1]

  • High-Performance Coatings : When incorporated into coating formulations, it improves adhesion to the substrate and enhances scratch resistance and durability.[1][2] Its ability to form a strong bond at the organic-inorganic interface makes it ideal for protective coatings in demanding environments.[1]

  • Electronics and Electrical Components : It is used to improve the performance of silicone-based materials in insulators, encapsulants, and potting compounds.[2] Its contribution to mechanical stability ensures the reliability and longevity of sensitive electronic devices.[2]

  • Silane Precursor : In research, it serves as a key intermediate in organosilicon synthesis.[1] The reactive methoxy groups allow for the controlled introduction of silicon-based functionalities into novel polymers and hybrid materials, aiding the development of advanced materials like hydrophobic surfaces and self-healing composites.[1]

Safety and Handling

As with any reactive chemical, proper handling of this compound is paramount. It is classified as a flammable liquid and vapor.[5][8]

5.1. Core Safety Protocols

  • Prevention : Keep away from heat, sparks, open flames, and other ignition sources.[8][9] Containers should be kept tightly closed and grounded during transfer.[8][9] Use in a well-ventilated area or outdoors is required.[8][9]

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses or face shields, and appropriate lab clothing to avoid skin and eye contact.[9]

  • Handling : Avoid breathing vapors or mist.[9] Do not eat, drink, or smoke when using this product.[8] Take precautionary measures against static discharge.[8]

  • Reaction with Moisture : The material decomposes slowly in contact with moist air or water, liberating flammable and toxic methanol.[8] This reaction should be considered during storage and handling.

  • First Aid :

    • If Inhaled : Remove the person to fresh air.[9]

    • If on Skin : Take off contaminated clothing and rinse the skin with plenty of water.[9]

    • If Swallowed : Rinse mouth and seek medical help immediately. Do not induce vomiting.[9]

  • Storage : Store in a cool, dry, and well-ventilated place.[9][10]

Conclusion

This compound stands out as a highly versatile and efficient organosilicon compound.[1] Its distinct molecular architecture, featuring a flexible methylene bridge and reactive dimethoxysilyl functional groups, enables its critical role as a crosslinker and coupling agent. By facilitating the creation of stable, high-strength bonds within polymers and at the interface of disparate materials, it is indispensable for advancing the performance of silicone rubbers, adhesives, coatings, and electronic components.[1][2] For researchers and developers, it offers a reliable platform for creating next-generation materials with enhanced durability and functionality.[1]

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An In-Depth Technical Guide to BIS(METHYLDIMETHOXYSILYL)METHANE (CAS 18297-79-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of BIS(METHYLDIMETHOXYSILYL)METHANE, CAS number 18297-79-5. This organosilicon compound, characterized by two methyldimethoxysilyl groups linked by a methylene bridge, is a versatile precursor and crosslinking agent in materials science. While its primary applications lie outside of direct pharmaceutical development, its role in modifying material surfaces and forming silicone networks is pertinent to biomedical devices and drug delivery systems. This guide consolidates available data on its chemical and physical characteristics, provides an understanding of its synthesis and reactivity, and discusses its toxicological profile in the context of related alkoxysilanes, offering a foundational resource for researchers in chemistry and materials science.

Chemical Identity and Physicochemical Properties

This compound is an organosilicon compound with the molecular formula C7H20O4Si2. It is also known by its IUPAC name, [dimethoxy(methyl)silyl]methyl-dimethoxy-methylsilane. The molecule features a central methylene group bridging two silicon atoms, each of which is also bonded to a methyl group and two methoxy groups.

Molecular Structure

Figure 1: 2D Molecular Structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 18297-79-5[1]
Molecular Formula C7H20O4Si2[1][2][3]
Molecular Weight 224.40 g/mol [1][2]
Appearance Clear liquid[4]
Boiling Point 175.59°C to 184°C at 760 mmHg[2][3]
Density ~0.931 - 0.968 g/cm³[2]
Refractive Index ~1.404 - 1.4121[2][3]
Flash Point 48.811°C to >65°C[2][4]
Vapor Pressure 1.53 mmHg at 25°C[2][4]
Solubility Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and hexane.[5][5]
Hydrolytic Sensitivity Reacts slowly with water/moisture.

Synthesis and Characterization

Synthetic Routes

One potential pathway begins with the formation of a Grignard reagent from a dihalomethane, followed by reaction with a methoxychlorosilane. A more likely industrial route involves the reaction of bis(methyldichlorosilyl)methane with a methoxide source, such as sodium methoxide or methanol in the presence of a base.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product bis(methyldichlorosilyl)methane Bis(methyldichlorosilyl)methane (CAS 4519-03-3) Reaction Reaction bis(methyldichlorosilyl)methane->Reaction + 4 eq. Methanol Methanol Methanol (CH3OH) (CAS 67-56-1) Methanol->Reaction Base Base (e.g., Triethylamine) Base->Reaction + Base (HCl scavenger) Product This compound (CAS 18297-79-5) Reaction->Product

Figure 2: Plausible Synthetic Pathway for this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized protocol based on common organosilicon synthesis techniques. Researchers should optimize conditions for their specific setup.

  • Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The system is flame-dried and kept under an inert atmosphere of nitrogen.

  • Reactant Charging: The flask is charged with bis(methyldichlorosilyl)methane and an anhydrous, non-protic solvent (e.g., toluene or THF).

  • Nucleophilic Substitution: A solution of methanol (4 equivalents) and a non-nucleophilic base such as triethylamine (to scavenge the HCl byproduct) in the same solvent is added dropwise to the stirred solution of the chlorosilane. The reaction is typically performed at reduced temperatures (e.g., 0 °C) to control the exotherm.

  • Reaction Monitoring and Workup: The reaction progress is monitored by techniques such as GC-MS or TLC. Upon completion, the triethylamine hydrochloride salt is filtered off.

  • Purification: The solvent is removed from the filtrate under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure this compound.

Spectroscopic Characterization

While a publicly available, peer-reviewed full spectral analysis for this specific compound is elusive, the expected spectral features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include:

    • A singlet for the two methyl groups attached to the silicon atoms.

    • A singlet for the four methoxy groups.

    • A singlet for the central methylene bridge protons.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for:

    • The methyl carbons attached to silicon.

    • The methoxy carbons.

    • The central methylene bridge carbon.

  • FT-IR: The infrared spectrum would be characterized by strong Si-O-C stretching bands, typically in the region of 1000-1100 cm⁻¹.[5] Other expected peaks would correspond to C-H stretching and bending vibrations.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for alkoxysilanes, including loss of methoxy and methyl groups.

Reactivity and Stability

Hydrolysis and Condensation

The core reactivity of this compound is dictated by the presence of the methoxysilyl groups. These groups are susceptible to hydrolysis in the presence of water, a reaction that can be catalyzed by either acid or base.

The hydrolysis proceeds in a stepwise manner, replacing the methoxy groups with hydroxyl groups to form silanols. These silanol intermediates are reactive and can undergo condensation with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-Si) bonds. This process is the basis for its use as a crosslinking and coupling agent.

Hydrolysis_Condensation Alkoxysilane R-Si(OCH3)2-CH2-Si(OCH3)2-R Silanol R-Si(OH)2-CH2-Si(OH)2-R Alkoxysilane->Silanol + H2O - CH3OH Siloxane R-Si(O)-CH2-Si(O)-R (Crosslinked Network) Silanol->Siloxane Condensation - H2O

Figure 3: General Mechanism of Hydrolysis and Condensation of this compound.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the steric bulk of the substituents on the silicon atom. Generally, methoxysilanes hydrolyze more rapidly than ethoxysilanes. The condensation of the resulting silanols to form a stable network is a key feature in its material science applications.

Stability

This compound is stable under anhydrous conditions. However, it should be stored in a tightly sealed container to prevent slow hydrolysis by atmospheric moisture. Thermally, it is relatively stable, as indicated by its high boiling point, but will decompose at very high temperatures.

Applications in Research and Development

The primary utility of this compound is in materials science, where its bifunctional nature allows it to act as a crosslinking or coupling agent.

  • Silicone Polymers: It can be used to crosslink silicone polymers, enhancing their mechanical strength and thermal stability for applications in elastomers, resins, and coatings.[2]

  • Surface Modification: As a coupling agent, it can modify the surface of inorganic materials (like glass, metals, or ceramics) to improve their adhesion to organic polymers.[6][7][8] This is crucial in the development of composite materials.

  • Biomedical Materials: While not a direct therapeutic agent, its role in surface modification is relevant to the biomedical field. Silane coupling agents are used to:

    • Improve the biocompatibility of implantable medical devices.[6][7][8]

    • Enhance the mechanical properties of bone cements and scaffolds.

    • Functionalize surfaces for the immobilization of biomolecules.[7]

Toxicology and Safety

GHS Hazard Classification

According to aggregated GHS information, this compound is classified as:

  • Flammable liquid and vapor (Category 3).

  • Harmful if swallowed (Acute toxicity, oral - Category 4).[9][10]

  • Harmful in contact with skin (Acute toxicity, dermal - Category 4).[9][10]

  • Harmful if inhaled (Acute toxicity, inhalation - Category 4).[9][10]

Toxicological Profile

There is a lack of specific toxicological studies for this compound. However, the toxicity of alkoxysilanes is generally related to their hydrolysis products. The hydrolysis of this compound releases methanol, which has known toxic effects.

For drug development professionals, it is important to note that while the parent compound may be used to modify a delivery vehicle or device, any potential for leaching or degradation to form toxic byproducts must be rigorously assessed. General studies on silane coupling agents suggest they can have good biocompatibility when properly cured and integrated into a material matrix. However, the cytotoxicity of any residual, unreacted silane or its hydrolysis byproducts would be a concern in biomedical applications.

Handling and Storage

  • Handling: Handle in a well-ventilated area, using appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and respiratory protection if ventilation is inadequate. Keep away from heat, sparks, and open flames.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from sources of moisture and incompatible materials.[11]

Conclusion

This compound (CAS 18297-79-5) is a bifunctional organosilicon compound with well-defined physicochemical properties that make it a valuable tool in materials science. Its ability to undergo controlled hydrolysis and condensation to form stable siloxane networks underpins its use as a crosslinking and coupling agent. For researchers in materials science, it offers a means to enhance the mechanical and adhesive properties of polymers and composites. For professionals in drug development, its relevance lies in the potential for surface modification of biomedical devices and drug delivery systems to improve biocompatibility and performance. Future research into its specific biocompatibility and degradation profile would be beneficial for expanding its applications in the biomedical field.

References

  • Silyl ether. (n.d.). In Grokipedia. Retrieved January 15, 2026.
  • Li, Y., et al. (2023).
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  • Lookchem. (n.d.). Cas 18297-79-5, this compound. Retrieved January 15, 2026.
  • Zhang, X., et al. (2023).
  • PubMed. (2023). Silane coupling agent in biomedical materials. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). CAS 18297-79-5 this compound. Retrieved January 15, 2026.
  • PubChem. (n.d.). 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane. Retrieved January 15, 2026.
  • Echemi. (n.d.). 18297-79-5, this compound Formula. Retrieved January 15, 2026.
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An In-depth Technical Guide to Bis(methyldimethoxysilyl)methane: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(methyldimethoxysilyl)methane, a versatile organosilicon compound, holds a significant position in the landscape of materials science. Its unique molecular architecture, featuring two methyldimethoxysilyl groups bridged by a methylene group, imparts a valuable combination of reactivity and stability. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and diverse applications, with a particular focus on its role as a crosslinking and coupling agent. While not directly employed as an active pharmaceutical ingredient, its utility in the fabrication of medical devices and advanced materials makes it a compound of interest for professionals in the broader field of drug development and healthcare.

Nomenclature and Identification

A clear and unambiguous understanding of a chemical entity begins with its nomenclature. This compound is identified by several names and registry numbers across various chemical databases.

IUPAC Name: The systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC) is [dimethoxy(methyl)silyl]methyl-dimethoxy-methylsilane .

Synonyms: In scientific literature and commercial listings, this compound is also referred to by a variety of synonyms, including:

  • 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane

  • 2,2,4,4-Tetramethoxy-1,3-Disilapentane

  • Si,Si,Si',Si'-tetramethoxy-Si,Si'-dimethyl-Si,Si'-methanediyl-bis-silane[1]

CAS Registry Number: The Chemical Abstracts Service (CAS) has assigned the unique identifier 18297-79-5 to this compound, which is crucial for database searches and regulatory purposes.

Physicochemical Properties

The utility of this compound in various applications is a direct consequence of its distinct physical and chemical characteristics.

PropertyValueSource
Molecular Formula C7H20O4Si2[2]
Molecular Weight 224.40 g/mol [2]
Appearance Clear, colorless liquid[2]
Boiling Point 184 °C[2][3]
Flash Point >65 °C[2]
Vapor Pressure 1.53 mmHg at 25°C[2]
Refractive Index 1.4121[3]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a chlorinated precursor with a methoxy source. A common precursor for this synthesis is bis(methyldichlorosilyl)methane.[4] The reaction proceeds via the substitution of the chlorine atoms with methoxy groups.

Conceptual Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Bis(methyldichlorosilyl)methane Bis(methyldichlorosilyl)methane Reaction_Vessel Reaction Vessel (Solvent) Bis(methyldichlorosilyl)methane->Reaction_Vessel Methanol_or_Sodium_Methoxide Methanol or Sodium Methoxide Methanol_or_Sodium_Methoxide->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Methoxylation Byproduct Byproduct (e.g., HCl or NaCl) Reaction_Vessel->Byproduct

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Illustrative)

Disclaimer: This is an illustrative protocol based on general chemical principles for similar reactions. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Materials:

  • Bis(methyldichlorosilyl)methane

  • Methanol (anhydrous) or Sodium Methoxide

  • Anhydrous, inert solvent (e.g., toluene or tetrahydrofuran)

  • Reaction vessel equipped with a stirrer, condenser, and dropping funnel

  • Distillation apparatus

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Bis(methyldichlorosilyl)methane in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric excess of methanol or a solution of sodium methoxide to the reaction mixture via the dropping funnel, while maintaining the temperature below a specified limit to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS).

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., sodium chloride if sodium methoxide is used).

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation under vacuum to obtain pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous reactants and solvents is critical to prevent the premature hydrolysis of the methoxy groups on the silicon atoms, which would lead to the formation of siloxanes and other unwanted side products.

  • Inert Atmosphere: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Controlled Addition and Cooling: The reaction is often exothermic. Slow, controlled addition of the methoxy source and cooling of the reaction vessel are necessary to prevent a runaway reaction and ensure safety.

  • Fractional Distillation: This purification technique is effective for separating the desired product from unreacted starting materials and other volatile impurities based on differences in their boiling points.

Applications in Materials Science

The primary utility of this compound lies in its role as a crosslinking agent and a coupling agent, significantly enhancing the properties of various materials.[4]

Crosslinking Agent in Silicone Rubber

This compound serves as an effective crosslinking agent in the production of silicone rubber.[4] The methoxy groups can undergo hydrolysis and condensation reactions to form stable siloxane (Si-O-Si) bonds, creating a three-dimensional network structure. This crosslinking process transforms the liquid silicone polymer into a solid, elastic material with improved mechanical properties.

Mechanism of Crosslinking:

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation BMDM This compound (Si-OCH3) Silanol Silanol Intermediate (Si-OH) BMDM->Silanol + H2O Water H2O Water->Silanol Methanol Methanol (Byproduct) Silanol->Methanol Silanol_Polymer Silanol + Polymer Chain (Si-OH + HO-Polymer) Crosslinked_Network Crosslinked Silicone Network (Si-O-Si) Silanol_Polymer->Crosslinked_Network Condensation Water_Byproduct Water (Byproduct) Crosslinked_Network->Water_Byproduct

Sources

Bis(methyldimethoxysilyl)methane hydrolysis and condensation reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hydrolysis and Condensation of Bis(methyldimethoxysilyl)methane

Abstract

This technical guide provides a comprehensive examination of the sol-gel chemistry of this compound, a key precursor in the synthesis of advanced organic-inorganic hybrid materials. Characterized by two methyldimethoxysilyl groups linked by a methane backbone, this molecule serves as a foundational building block for methylene-bridged polysilsesquioxanes.[1][2] These materials offer a unique combination of properties, including enhanced thermal stability and tailored network structures, making them invaluable in fields ranging from high-performance coatings to medical devices.[3][4] This document details the fundamental reaction mechanisms of hydrolysis and condensation, explores the critical factors influencing these processes, provides validated experimental protocols, and discusses methods for characterizing the resulting polymeric structures.

Introduction: The Significance of Methylene-Bridged Polysilsesquioxanes

This compound (C₇H₂₀O₄Si₂) is an organosilicon compound that acts as a versatile precursor in sol-gel processing.[1][5] Unlike traditional tetraalkoxysilanes that form purely inorganic silica networks, the presence of the stable, non-hydrolyzable Si-CH₂-Si bridge allows for the creation of hybrid organic-inorganic materials known as bridged polysilsesquioxanes.[6][7]

The core value of these materials lies in the molecular-level integration of an organic component (the methane bridge) into an inorganic siloxane (Si-O-Si) network.[2] This unique architecture imparts properties that are not achievable with either component alone, such as increased mechanical strength, controlled porosity, and improved adhesion to various substrates.[3][7] Understanding and controlling the conversion of the this compound monomer into this cross-linked network via hydrolysis and condensation is paramount for engineering materials with desired functionalities.[4]

Core Reaction Mechanisms: A Two-Stage Process

The transformation from monomer to a stable polysilsesquioxane network is a two-stage process involving hydrolysis and subsequent condensation.[8] Both stages can be effectively catalyzed by either acids or bases, with the choice of catalyst profoundly impacting the reaction kinetics and the morphology of the final material.[9]

Stage 1: Hydrolysis

Hydrolysis is the initial step where the methoxy groups (-OCH₃) on the silicon atoms are replaced by hydroxyl groups (-OH) upon reaction with water, producing methanol as a byproduct. This converts the precursor into a reactive silanol intermediate.

General Hydrolysis Reaction: (CH₃O)₂(CH₃)Si-CH₂-Si(CH₃)(OCH₃)₂ + 4H₂O ⇌ (HO)₂(CH₃)Si-CH₂-Si(CH₃)(OH)₂ + 4CH₃OH

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of a methoxy group's oxygen atom, which makes it a superior leaving group (methanol).[8][10] This is followed by a nucleophilic attack on the silicon atom by water.[8] This mechanism is generally rapid and proceeds until sufficient silanols are formed.[9]

  • Base-Catalyzed Hydrolysis: In a basic medium, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[8][11] This forms a pentacoordinate intermediate which then expels a methoxide ion.

Stage 2: Condensation

Condensation is the process where the newly formed silanol groups react with each other or with remaining methoxy groups to form stable siloxane (Si-O-Si) bridges, releasing water or methanol.[8] This step is responsible for the polymerization and cross-linking that builds the inorganic network.

Condensation Reactions:

  • Water-producing: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

  • Alcohol-producing: ≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH

The kinetics of condensation are highly dependent on pH. Under acidic conditions, condensation is typically the rate-limiting step and is slowest near the isoelectric point of the silanol.[9] Conversely, under basic conditions, condensation is significantly faster than hydrolysis, leading to rapid network formation once silanols are generated.[8]

Diagram of the Hydrolysis and Condensation Process

G cluster_0 Precursor cluster_1 Reaction cluster_2 Intermediates & Product Precursor This compound (CH₃O)₂Si-CH₂-Si(OCH₃)₂ Hydrolysis Hydrolysis + 4H₂O - 4CH₃OH Precursor->Hydrolysis Silanol Silanol Intermediate (HO)₂Si-CH₂-Si(OH)₂ Hydrolysis->Silanol Condensation Condensation - H₂O Network Polysilsesquioxane Network -[O-Si(CH₂)-O]- Condensation->Network Silanol->Condensation Silanol->Silanol

Caption: Overall workflow from monomer to polymer network.

Influential Factors on Reaction Kinetics and Material Structure

Control over the final material's properties is achieved by carefully manipulating the reaction conditions. The choice of catalyst, pH, water-to-silane ratio, and solvent are the most critical parameters.

ParameterEffect on Reaction and StructureTypical Conditions & Rationale
Catalyst Type Acids (e.g., HCl, Acetic Acid): Promote rapid hydrolysis but slower condensation, leading to more linear or weakly branched "polymeric" networks.[9][12] Bases (e.g., NH₄OH, NaOH): Promote rapid condensation, leading to highly branched, dense, "colloidal" or particulate structures.[8][9]Acid: 0.01 M - 0.1 M HCl. Chosen for forming uniform films and coatings. Base: 0.1 M - 1 M NH₄OH. Chosen for synthesizing spherical particles.
pH The rate of hydrolysis is generally minimized around neutral pH (~7).[9] The rate of condensation is also pH-dependent, influenced by the concentration of protonated or deprotonated silanol species.[9]Acidic (pH 1-4): Favors hydrolysis over condensation.[8] Basic (pH 10-12): Favors condensation, leading to faster gelation.
Water to Silane Ratio (r) A stoichiometric ratio (r=2 for bis(dimethoxy...)) is the minimum required. Sub-stoichiometric amounts of water result in incomplete hydrolysis and a less cross-linked network. Excess water can drive the reaction to completion and influence the final structure.r = 2 to 10: Lower ratios may be used to control the initial reaction stages. Higher ratios ensure complete hydrolysis and are often used in particle synthesis.
Solvent A co-solvent (e.g., ethanol, isopropanol) is typically required to homogenize the nonpolar silane precursor and the aqueous phase. The solvent type can influence reaction rates through polarity and its ability to participate in hydrogen bonding.[11]Ethanol or THF: Common choices due to their miscibility with both water and the silane precursor. The volume ratio (e.g., 1:1 silane solution to water) is a key experimental variable.
Temperature Higher temperatures increase the rates of both hydrolysis and condensation, leading to shorter gelation times.25°C to 65°C: Room temperature is common for controlled reactions. Elevated temperatures are used to accelerate the process, but can reduce control over the final structure.[13]

General Experimental Protocol for Sol-Gel Synthesis

The following protocol provides a validated, step-by-step methodology for the hydrolysis and condensation of this compound. It is a foundational procedure that should be optimized for specific applications.

Materials and Reagents
  • This compound (Purity ≥95%)

  • Ethanol (or other suitable co-solvent)

  • Deionized Water

  • Catalyst: Hydrochloric Acid (HCl) or Ammonium Hydroxide (NH₄OH)

  • Reaction Vessel (e.g., jacketed glass reactor)

  • Magnetic Stirrer

Step-by-Step Methodology
  • Solution Preparation: Prepare a solution of the co-solvent (ethanol) and deionized water. A typical starting point is a 1:1 v/v ratio.

  • Catalyst Addition: Adjust the pH of the solvent/water mixture by adding the chosen catalyst. For acid catalysis, adjust to a pH between 2.0 and 4.0.[8] For base catalysis, adjust to a pH between 10 and 11.

  • Precursor Addition: While vigorously stirring the catalyzed solution, add the this compound precursor dropwise to the desired final concentration (e.g., 5-10% v/v). The precursor should be handled in a dry environment to prevent premature hydrolysis.[1]

  • Hydrolysis & Condensation: Allow the reaction to proceed under continuous stirring at a controlled temperature (e.g., 25°C). The time required for this step can range from minutes to several hours, depending on the catalyst and temperature. Gelation indicates the formation of a continuous network.

  • Aging: Once a gel has formed, it is typically aged for a period (e.g., 24-48 hours) in its mother liquor. This step allows for further condensation and strengthening of the siloxane network.

  • Drying: The gel is then dried to remove the solvent and byproducts. The method of drying (e.g., ambient air, oven, or supercritical drying) will significantly impact the porosity and density of the final material.

Diagram of the Experimental Workflow

G Start Start Prep Prepare Solvent/Water Mixture (e.g., 1:1 Ethanol/H₂O) Start->Prep Catalyze Add Catalyst & Adjust pH (e.g., HCl to pH 3) Prep->Catalyze AddPrecursor Add this compound (Dropwise with Stirring) Catalyze->AddPrecursor React Hydrolysis & Condensation (Controlled Temp. & Time) AddPrecursor->React Gelation Gel Point Reached? React->Gelation Gelation->React No Age Age the Gel (e.g., 24h in mother liquor) Gelation->Age Yes Dry Dry the Gel (e.g., Oven or Supercritical) Age->Dry End Final Material (Methylene-Bridged Polysilsesquioxane) Dry->End

Caption: Step-by-step sol-gel experimental workflow.

Characterization of Methylene-Bridged Polysilsesquioxanes

A suite of analytical techniques is employed to understand the extent of reaction and the structural properties of the resulting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is particularly powerful for tracking the hydrolysis and condensation reactions by identifying the different silicon environments (T-species) as methoxy groups are replaced by hydroxyl and siloxane bridges.[12] ¹H and ¹³C NMR can be used to follow the consumption of methoxy groups and the formation of methanol.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to monitor the chemical transformations. Key spectral features include the disappearance of Si-OCH₃ bands, the appearance of Si-OH bands during hydrolysis, and the growth of a broad, strong Si-O-Si peak (around 1000-1100 cm⁻¹) as the network forms.

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the hybrid material and to quantify the residual organic content. The methylene bridge provides significantly higher thermal stability compared to purely organic polymers.[2]

  • Porosity and Surface Area Analysis (BET): Nitrogen adsorption-desorption analysis (BET method) is used to determine the surface area, pore volume, and pore size distribution of the dried gel, which are critical parameters for applications in catalysis, separations, and adsorption.[2][7]

Conclusion

The hydrolysis and condensation of this compound provide a versatile and powerful route to molecularly engineered organic-inorganic hybrid materials. A thorough understanding of the underlying acid- and base-catalyzed reaction mechanisms, coupled with precise control over key experimental parameters, enables researchers to tailor the structure and properties of the resulting methylene-bridged polysilsesquioxanes. The protocols and principles outlined in this guide serve as a foundational resource for scientists and developers aiming to leverage these advanced materials in a wide array of technical applications, from protective coatings and electronic encapsulants to innovative platforms in drug delivery and biomedical devices.[3]

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An In-depth Technical Guide to the Spectral Analysis of Bis(methyldimethoxysilyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(methyldimethoxysilyl)methane (CAS No. 18297-79-5) is an organosilicon compound of significant interest in materials science and synthetic chemistry.[1][2] Its unique structure, featuring two methyldimethoxysilyl groups bridged by a methylene unit, imparts desirable properties for its use as a crosslinking agent, a precursor in the synthesis of silicon-containing polymers, and as a coupling agent.[1][2] A thorough understanding of its molecular structure is paramount for its effective application and quality control. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the elucidation and confirmation of the structure of this compound.

This technical guide provides a detailed analysis of the expected spectral data for this compound. In the absence of publicly available experimental spectra, this guide leverages predictive models and spectral data from analogous compounds to offer a comprehensive interpretation of the anticipated NMR, IR, and mass spectra. This approach provides researchers, scientists, and drug development professionals with a robust framework for the characterization of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is anticipated to be relatively simple, reflecting the symmetry of the molecule. The predicted chemical shifts are based on the analysis of similar organosilicon compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Si-CH~0.1 - 0.2Singlet6H
Si-CH ₂-Si~ -0.1 - 0.1Singlet2H
O-CH~3.4 - 3.6Singlet12H
Rationale and Interpretation:

The ¹H NMR spectrum is expected to exhibit three distinct signals corresponding to the three unique proton environments in the molecule.

  • Si-CH₃ Protons: The protons of the methyl groups directly attached to the silicon atoms are expected to be the most shielded, appearing at the lowest chemical shift (upfield). This is a characteristic feature of methyl groups bonded to silicon.

  • Si-CH₂-Si Protons: The two protons of the methylene bridge are also in a shielded environment, flanked by two silicon atoms. Their resonance is predicted to be a singlet, appearing at a very low chemical shift, potentially even below 0 ppm.

  • O-CH₃ Protons: The protons of the four methoxy groups are the most deshielded in the molecule due to the electronegativity of the adjacent oxygen atoms. This will cause their signal to appear furthest downfield as a sharp singlet.

Caption: Molecular structure and distinct proton environments of this compound.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is also expected to be straightforward, with three signals corresponding to the three distinct carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Si-C H₃~ -5 to -10
Si-C H₂-Si~ -10 to -15
O-C H₃~50 - 55
Rationale and Interpretation:
  • Si-CH₃ and Si-CH₂-Si Carbons: Similar to the proton NMR, the carbons directly attached to silicon are highly shielded and will appear at very low (upfield) chemical shifts, often below 0 ppm. The methylene bridge carbon is expected to be the most shielded.

  • O-CH₃ Carbons: The carbons of the methoxy groups are deshielded by the adjacent oxygen atoms and will resonate at a much higher chemical shift (downfield).

Predicted ²⁹Si NMR Spectral Data

²⁹Si NMR is a powerful tool for characterizing organosilicon compounds. For this compound, a single resonance is expected due to the chemical equivalence of the two silicon atoms.

Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound

SiliconPredicted Chemical Shift (δ, ppm)
Si ~ -15 to -25
Rationale and Interpretation:

The chemical shift of silicon is sensitive to its substitution pattern. For a silicon atom bonded to one carbon, two oxygen atoms, and another silicon (via the methylene bridge), the predicted chemical shift falls within the typical range for such environments.

Predicted Infrared (IR) Spectral Data

The IR spectrum of this compound will be characterized by absorptions corresponding to the various bond vibrations within the molecule.

Table 4: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationIntensity
2960-2850C-H stretch (in CH₃ and CH₂)Strong
1465-1450C-H bend (in CH₃ and CH₂)Medium
1260-1250Si-CH₃ symmetric deformationStrong
1190-1080Si-O-C asymmetric stretchStrong, broad
840-760Si-C stretch and CH₃ rock on SiStrong
Rationale and Interpretation:
  • C-H Vibrations: The strong absorptions in the 2960-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the methyl and methylene groups.

  • Si-CH₃ Deformation: A strong and sharp band around 1260-1250 cm⁻¹ is a hallmark of the symmetric deformation of a methyl group attached to a silicon atom.

  • Si-O-C Stretch: The most intense and broad absorption in the spectrum is expected to be the asymmetric Si-O-C stretching vibration, which is characteristic of alkoxysilanes.

  • Si-C Stretch: The region between 840-760 cm⁻¹ will contain strong absorptions due to Si-C stretching and methyl rocking vibrations on the silicon atom.

Predicted Mass Spectrum Fragmentation

Electron ionization mass spectrometry (EI-MS) of this compound is expected to produce a series of characteristic fragment ions. The molecular ion peak (M⁺) may be of low abundance due to the lability of the Si-O and Si-C bonds.

Table 5: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment
224[M]⁺ (Molecular Ion)
209[M - CH₃]⁺
193[M - OCH₃]⁺
163[M - CH₃ - 2(OCH₃)]⁺ or [Si(OCH₃)₂CH₂Si(CH₃)]⁺
133[CH₂(Si(OCH₃)CH₃)₂]⁺ - OCH₃
105[Si(OCH₃)₂CH₃]⁺
89[Si(OCH₃)CH₃]⁺
Rationale and Interpretation:

The fragmentation pattern will likely be dominated by the loss of methyl and methoxy radicals. Alpha-cleavage (cleavage of the bond adjacent to the silicon atom) is a common fragmentation pathway for organosilanes. The initial loss of a methyl group (m/z 209) or a methoxy group (m/z 193) is highly probable. Subsequent losses of methoxy groups and rearrangements will lead to the other observed fragment ions.

G M [M]⁺˙ (m/z 224) M_minus_Me [M - CH₃]⁺ (m/z 209) M->M_minus_Me - •CH₃ M_minus_OMe [M - OCH₃]⁺ (m/z 193) M->M_minus_OMe - •OCH₃ Fragment_163 [Fragment]⁺ (m/z 163) M_minus_Me->Fragment_163 - OCH₃ M_minus_OMe->Fragment_163 - CH₃ Fragment_133 [Fragment]⁺ (m/z 133) M_minus_OMe->Fragment_133 - Si(OCH₃)₂ Fragment_105 [Si(OCH₃)₂CH₃]⁺ (m/z 105) Fragment_163->Fragment_105 - Si(CH₃)CH₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

For researchers seeking to acquire experimental data for this compound, the following general protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Prepare a solution of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ²⁹Si NMR: Acquire a ²⁹Si NMR spectrum. Gated decoupling or INEPT/DEPT pulse sequences can be employed to enhance the signal. A relaxation agent may be necessary for quantitative measurements.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared between two KBr or NaCl plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in an IR cell.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, for higher purity samples, through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.

  • Data Acquisition: Scan a suitable mass range (e.g., m/z 30-300) to detect the molecular ion and fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. By leveraging established spectroscopic principles and data from analogous compounds, this document serves as a valuable resource for the identification and characterization of this important organosilicon compound. The presented data and interpretations offer a solid foundation for researchers in materials science, polymer chemistry, and related fields to confidently analyze and utilize this compound in their work.

References

  • Lookchem. Cas 18297-79-5,this compound. Available at: [Link].

Sources

Introduction: Understanding the Utility and Risks of Bis(methyldimethoxysilyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Bis(methyldimethoxysilyl)methane

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 18297-79-5) is an organosilicon compound of significant interest in advanced materials science, including applications relevant to the pharmaceutical and medical device industries.[1][2] Its unique structure, featuring two methyldimethoxysilyl groups linked by a methylene bridge, makes it a highly effective crosslinking agent, coupling agent, and an important precursor in organosilicon synthesis.[1][2] Applications range from manufacturing high-stability silicone rubbers and sealants to enhancing the performance of medical-grade implants and developing novel hydrophobic coatings.[1][2]

However, the very reactivity that makes this compound valuable also introduces a spectrum of hazards. The methoxy groups are susceptible to hydrolysis, a reaction that can be initiated by ambient moisture and which liberates methanol, a toxic byproduct.[3] Furthermore, the compound itself is a flammable liquid and presents acute toxicity risks upon exposure.[3][4]

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. It is designed for laboratory professionals and researchers, emphasizing the causality behind safety protocols to foster a deep-rooted culture of safety and scientific integrity.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the necessary control measures.

PropertyValueSource(s)
CAS Number 18297-79-5[4][5]
Molecular Formula C₇H₂₀O₄Si₂[1][5]
Molecular Weight 224.40 g/mol [1][5]
Appearance Clear Liquid[1]
Boiling Point 175.6 - 184 °C at 760 mmHg[1][2]
Flash Point 48.8 °C to >65 °C (Closed Cup)[1][2]
Density 0.931 g/cm³[2]
Vapor Pressure 1.53 mmHg at 25 °C[1][2]
Stability Stable under dry conditions. Decomposes in contact with moist air or water.[1][3]

Section 2: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A thorough understanding of its specific risks is crucial for developing effective safety protocols.[3][4][5]

GHS Hazard Classification
Hazard ClassCategoryHazard StatementSource(s)
Flammable Liquids Category 3H226: Flammable liquid and vapor[3][4][5]
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3][4][5]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[3][4][5]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[3][4][5]
Eye Damage/Irritation Category 2ACauses serious eye irritation[3]
In-Depth Hazard Analysis
  • Flammability: The compound is a flammable liquid with a flash point that necessitates stringent control of ignition sources.[3][4] Vapors can form explosive mixtures with air, and electrostatic charges generated during transfer can serve as an ignition source.[6] This is why grounding and bonding of containers and the use of non-sparking tools are mandatory procedures, not mere recommendations.[3][4]

  • Reactivity and Byproduct Formation: The primary reactivity hazard stems from its hydrolysis. The silicon-methoxy bond is readily cleaved by water, including atmospheric moisture. This reaction produces methanol and silicon dioxide.[3]

    • Causality: The liberation of methanol is a significant concern. Methanol is toxic and has a chronic effect on the central nervous system.[3] The US OSHA Permissible Exposure Limit (PEL) for methanol is a Time-Weighted Average (TWA) of 200 ppm.[3] Therefore, any breach of containment can lead to the generation of a toxic, volatile byproduct, compounding the initial exposure risk.

  • Health Hazards:

    • Acute Effects: Direct contact can cause serious eye irritation and may irritate the skin and respiratory tract.[3] Inhalation, ingestion, or significant dermal absorption is harmful and can lead to systemic toxicity.[3][4]

    • Chronic Effects: The potential for chronic toxicity is linked to the liberation of methanol upon hydrolysis. Repeated low-level exposure in poorly ventilated areas could lead to central nervous system effects.[3]

Risk Assessment Workflow

A dynamic risk assessment is not a one-time checklist but a continuous process. It begins with identifying the hazards inherent to the chemical and the specific experimental protocol. This is followed by an evaluation of the risk, considering the likelihood and severity of potential exposure. Based on this evaluation, appropriate control measures are implemented. The effectiveness of these controls must be regularly reviewed and updated.

RiskAssessment cluster_0 Risk Assessment & Control Cycle A Step 1: Identify Hazards - Flammability - Acute Toxicity - Reactivity (Methanol release) B Step 2: Evaluate Risks - Exposure routes (Inhalation, Skin) - Task duration & frequency - Environment (Ventilation) A->B Analyze C Step 3: Implement Controls - Engineering (Hood) - Administrative (SOP) - PPE (Gloves, Goggles) B->C Mitigate D Step 4: Review & Refine - Monitor effectiveness - Incident review - Update SOP as needed C->D Verify D->A Iterate

Sources

Methodological & Application

Application Notes and Protocols: Bis(methyldimethoxysilyl)methane as a Crosslinking Agent for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Bis(methyldimethoxysilyl)methane (CAS: 18297-79-5) as a high-performance crosslinking agent. This compound is an organosilicon compound valued for its ability to form robust, three-dimensional polymer networks, thereby significantly enhancing the mechanical, thermal, and chemical stability of various materials.[1][2] The primary crosslinking mechanism proceeds via a moisture-initiated hydrolysis and condensation reaction, which is particularly effective for polymers containing reactive hydroxyl groups, such as silicone elastomers. These enhanced materials find critical applications in medical devices, advanced coatings, adhesives, and electronics.[1][2] This guide details the underlying chemical principles, step-by-step experimental protocols for creating crosslinked silicone elastomers, methods for characterization, and critical safety and handling information.

Core Principles and Physicochemical Properties

This compound is a unique crosslinker due to its structure, featuring two methyldimethoxysilyl groups linked by a stable methylene bridge.[1] This structure allows for the formation of short, well-defined crosslinks that enhance material properties without introducing excessive rigidity. The key to its function lies in the reactivity of the silicon-methoxy (Si-OCH₃) bonds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 18297-79-5[1][2]
Molecular Formula C₇H₂₀O₄Si₂[1][3][4]
Molecular Weight 224.40 g/mol [1][4][5]
Appearance Clear, colorless liquid[1]
Boiling Point 184 °C at 760 mmHg[1][6]
Density 0.931 g/cm³[2]
Flash Point >65 °C[1]
Vapor Pressure 1.53 mmHg at 25 °C[1][2]
Storage and Handling

This compound is highly sensitive to moisture. The methoxy groups will readily hydrolyze upon contact with atmospheric water. Therefore, it is imperative to store the compound in tightly sealed containers under an inert, dry atmosphere (e.g., nitrogen or argon).[1] It is also a flammable liquid and should be kept away from heat, sparks, and open flames.[3][7] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[8]

The Crosslinking Mechanism: A Two-Stage Process

The conversion of a liquid or malleable polymer into a solid, elastic network using this compound occurs through a condensation cure mechanism. This process involves two fundamental steps: hydrolysis and condensation.

  • Hydrolysis: The process is initiated by the presence of water (typically ambient moisture). The silicon-methoxy bonds are cleaved, forming reactive silanol (Si-OH) groups and liberating methanol as a byproduct.[1] This reaction is the rate-limiting step and is dependent on the ambient humidity and temperature.

  • Condensation: The newly formed, highly reactive silanol groups on the crosslinker molecule then condense with hydroxyl groups present on the polymer chains (e.g., hydroxyl-terminated polydimethylsiloxane, PDMS-OH). This reaction forms stable silicon-oxygen-silicon (siloxane) bridges, which constitute the crosslinks. Alternatively, two silanol groups from different crosslinker molecules can also condense. This process releases water, which can then participate in further hydrolysis reactions.

The overall reaction is often accelerated by a catalyst, such as an organotin compound (e.g., dibutyltin dilaurate) or an organotitanate, which facilitates the condensation step.

Figure 1: The two-stage hydrolysis and condensation mechanism for crosslinking.

Key Applications in Research and Development

The ability of this compound to form durable, stable networks makes it a valuable tool across several industries.

  • Silicone Rubber Manufacturing: It is widely used as a crosslinking agent to improve the mechanical strength, thermal stability, and durability of silicone rubber products like seals, gaskets, and O-rings.[1][2]

  • Adhesives and Sealants: In this context, it functions as both a crosslinker and a coupling agent, bridging organic resins with inorganic surfaces to significantly enhance bond strength and longevity.[1][2] This is critical in the automotive, construction, and aerospace sectors.

  • High-Performance Coatings: When incorporated into coating formulations, it improves adhesion to various substrates (metals, plastics, ceramics) and boosts scratch resistance and overall durability.[2]

  • Electronics and Electrical Components: It is used to enhance the performance of silicone-based encapsulants, insulators, and potting compounds, ensuring the reliability of sensitive electronic devices.[1][2]

  • Medical and Healthcare: Its ability to form stable, non-toxic materials makes it suitable for applications in medical devices and healthcare innovations.[1][2] For drug development professionals, polymers crosslinked with this agent can serve as stable, inert matrices for controlled-release applications.

Experimental Protocol: Fabrication of a Crosslinked PDMS Elastomer

This protocol provides a detailed methodology for crosslinking hydroxyl-terminated polydimethylsiloxane (PDMS-OH) using this compound.

Materials and Equipment
  • Polymer: Hydroxyl-terminated polydimethylsiloxane (PDMS-OH, viscosity/molecular weight appropriate for the application).

  • Crosslinking Agent: this compound (CAS 18297-79-5).

  • Catalyst: Dibutyltin dilaurate (DBTDL) solution (e.g., 10 wt% in a dry, inert solvent).

  • Equipment:

    • Thinky mixer or mechanical overhead stirrer.

    • Vacuum desiccator or vacuum oven.

    • Molds for casting (e.g., PTFE or aluminum).

    • Gravity convection oven.

    • Analytical balance.

    • Disposable syringes and containers.

Safety Precautions
  • Conduct all steps within a certified fume hood.

  • Wear nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat.

  • This compound is harmful if swallowed, inhaled, or in contact with skin.[7] It decomposes in the presence of moisture to release methanol, which can have chronic effects on the central nervous system.[7]

  • Ensure all sources of ignition are removed from the work area.[8]

Step-by-Step Procedure
  • Preparation of the Pre-Polymer Mixture:

    • Accurately weigh a desired amount of PDMS-OH into a mixing container. For example, 100 grams.

    • The stoichiometry is critical. The molar ratio of crosslinker Si-OCH₃ groups to polymer -OH groups determines the network density. A common starting point is a 1.1:1 to 1.5:1 molar ratio of Si-OCH₃ to -OH to ensure complete reaction. Calculate the required mass of this compound based on the equivalent weight of your PDMS-OH.

  • Addition of Crosslinker and Catalyst:

    • Add the calculated amount of this compound to the PDMS-OH.

    • Mix thoroughly for 3-5 minutes until the mixture is homogeneous.

    • Add the catalyst. A typical concentration for DBTDL is 50-100 ppm relative to the total polymer weight. Add the catalyst solution dropwise while mixing.

    • Continue mixing for another 2-3 minutes. The viscosity will begin to increase as the crosslinking reaction starts.

  • Degassing the Mixture:

    • Immediately place the container with the mixture into a vacuum desiccator.

    • Apply vacuum gradually to avoid excessive bubbling. Bubbles will form as trapped air and methanol byproduct are removed.

    • Hold under vacuum for 15-30 minutes, or until bubbling subsides completely. This step is crucial to obtain an optically clear, void-free elastomer.

  • Curing the Elastomer:

    • Pour the degassed mixture into the desired molds.

    • Place the molds in an oven. A typical curing schedule is 60-80 °C for 30-60 minutes.[9] The exact time and temperature will depend on the part thickness and catalyst concentration. The material will transition from a viscous liquid to a solid elastomer.

  • Post-Curing (Recommended):

    • To ensure the reaction goes to completion and to remove any residual byproducts (methanol, water) and unreacted components, a post-curing step is often beneficial.

    • Demold the elastomer and place it in an oven at a higher temperature, for example, 150 °C for 2-4 hours.

Figure 2: Step-by-step workflow for creating a crosslinked PDMS elastomer.

Characterization of the Crosslinked Polymer Network

Validating the properties of the newly formed network is a critical step. Various analytical techniques can be employed to understand the material's structure and performance.[10][11]

Table 2: Expected Impact of Crosslinking on Polymer Properties

PropertyBefore CrosslinkingAfter Crosslinking with this compoundCharacterization Technique
State Viscous Liquid / Tacky SolidSolid, Elastic RubberVisual Inspection
Solubility Soluble in appropriate solventsInsoluble, swellsGel Fraction Analysis
Tensile Strength LowSignificantly IncreasedDynamic Mechanical Analysis (DMA)
Hardness (Shore A) LowIncreasedDurometry
Thermal Stability ModerateIncreased Decomposition Temp.Thermogravimetric Analysis (TGA)
Glass Transition (Tg) Defined TgMay shift slightly higherDifferential Scanning Calorimetry (DSC)
Key Characterization Methodologies
  • Gel Fraction Analysis: This is a fundamental test to confirm crosslinking. It involves immersing a known weight of the cured elastomer in a suitable solvent (e.g., toluene or hexane) for 24-48 hours. The insoluble, crosslinked portion (the "gel") is then dried and weighed. A high gel fraction (>95%) indicates a successful and efficient crosslinking reaction.

  • Thermal Analysis (TGA/DSC): TGA measures weight loss as a function of temperature, providing data on the thermal stability of the polymer.[12] Crosslinked silicones typically exhibit higher onset decomposition temperatures compared to their linear precursors.[13][14] DSC can identify the glass transition temperature (Tg), which relates to the polymer chain mobility and can be influenced by crosslink density.[15]

  • Mechanical Testing (DMA): DMA is used to measure the mechanical properties of the elastomer, such as its Young's modulus, tensile strength, and elongation at break.[9] These tests quantify the improvement in strength and elasticity resulting from the crosslinked network.

References

  • Apblett, A. W., et al. (1998). α,ω-Bis(potassiosilyl)alkanes. Synthesis and Characterization of [K(18-crown-6)]2[(Me3Si)2Si(CH2)nSi(SiMe3)2]. Organometallics. [Link]

  • Ohmura, T., et al. (2022). Single Photocatalytic Hydrosilylation of Alkenes for the Synthesis of Bis(silyl) and Silaboryl Alkanes. JACS Au. [Link]

  • Scilit. (n.d.). Platinum Catalysts Used in the Silicones Industry. [Link]

  • LookChem. (n.d.). Cas 18297-79-5, this compound. [Link]

  • Harder, S. (2019). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. PubMed Central. [Link]

  • Gelest. (2025). Safety Data Sheet - this compound. [Link]

  • Striegler, S., & Dittel, M. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends. MDPI. [Link]

  • Google Patents. (n.d.). US5235083A - Bis(silyl)
  • Voronkov, M. G., et al. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]

  • ResearchGate. (2018). Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. [Link]

  • Safa, K., et al. (2008). Synthesis of 1,1-bis(silyl)-1-alkene derivatives bearing Si–H functional groups via Peterson protocol. Semantic Scholar. [Link]

  • Oprisan, A. M., et al. (2011). Polysiloxane Networks Synthesis and thermo-mechanical characterization. ResearchGate. [Link]

  • Wang, Z., et al. (2021). Bis-silylation of internal alkynes enabled by Ni(0) catalysis. PubMed Central. [Link]

  • Royal Society of Chemistry. (2024). Educational series: characterizing crosslinked polymer networks. [Link]

  • ResearchGate. (2013). Synthesis, characterization, and thermal properties of new polysiloxanes containing 1,3-bis(silyl)-2,4-dimethyl-2,4-diphenylcyclodisilazane. [Link]

  • ResearchGate. (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. [Link]

  • MDPI. (2023). Thermal Properties of Polysiloxane/Ag Nanocomposites with Different Network Structures and Distributions of Si–H Groups. [Link]

  • National Institutes of Health. (2023). Thermal Post-Cross-Linking of Siloxane/Silsesquioxane Hybrids with Polycyclic Aromatic Units for Tailored Softening Behavior in High-Temperature Applications. [Link]

  • MDPI. (2022). Cross-Linked Luminescent Polymers Based on β-Diketone-Modified Polysiloxanes and Organoeuropiumsiloxanes. [Link]

  • ResearchGate. (2016). Modification of Silicone Elastomers Using Silicone Comonomers Containing Hydrophilic Surface Active Endgroups. [Link]

  • National Institutes of Health. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • ResearchGate. (2019). Synthesis and characterization of crosslinked polymers from cottonseed oil. [Link]

  • ResearchGate. (2005). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. [Link]

  • PubChem. (n.d.). 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane. [Link]

  • Gelest, Inc. (n.d.). BIS(TRIETHOXYSILYL)METHANE. [Link]

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Application Note & Protocol: Harnessing Bis(methyldimethoxysilyl)methane for Advanced Sol-Gel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Traditional Silica Precursors

The sol-gel process represents a cornerstone of modern materials science, offering a versatile route to synthesize inorganic and hybrid organic-inorganic materials with tunable properties. While tetraalkoxysilanes like TEOS (tetraethoxysilane) and TMOS (tetramethoxysilane) have historically dominated the field, the demand for materials with enhanced mechanical flexibility, hydrophobicity, and thermal stability has driven the exploration of bridged organosilane precursors. Among these, Bis(methyldimethoxysilyl)methane (BMDMSM) has emerged as a precursor of significant interest.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in sol-gel processes. We will delve into the fundamental chemistry, provide detailed experimental protocols, and discuss the unique properties of the resulting materials, all grounded in authoritative scientific literature.

The Molecular Advantage of this compound

Unlike traditional tetraalkoxysilanes which form a purely inorganic -Si-O-Si- network, BMDMSM possesses a central, non-hydrolyzable methylene (-CH2-) bridge connecting two silicon atoms. This seemingly subtle architectural difference imparts profound effects on the final material properties.

The presence of the flexible methylene bridge within the silica network disrupts the rigidity of the inorganic silicate structure. This leads to materials with:

  • Enhanced Flexibility: The organic bridge acts as a molecular hinge, allowing the material to withstand greater mechanical stress before fracturing.

  • Increased Hydrophobicity: The methyl groups attached to the silicon atoms, coupled with the organic bridge, create a more hydrophobic surface compared to pure silica gels.

  • Controlled Porosity: The steric hindrance of the bridged structure can influence the condensation process, leading to tailored pore sizes and distributions.

The hydrolysis and condensation of this compound proceeds in a manner analogous to other alkoxysilanes, but with the critical distinction that the Si-CH2-Si bond remains intact throughout the process.

Fundamental Chemistry: A Stepwise Perspective

The sol-gel process, when initiated with this compound, can be conceptually broken down into two primary stages: hydrolysis and condensation. The rates of these reactions are critically influenced by factors such as pH, water-to-precursor ratio, solvent, and temperature.

Hydrolysis

In the presence of water, and typically a catalyst (acid or base), the methoxy groups (-OCH3) of the BMDMSM are replaced by hydroxyl groups (-OH).

Reaction Scheme: (CH3O)2(CH3)Si-CH2-Si(CH3)(OCH3)2 + 4H2O → (HO)2(CH3)Si-CH2-Si(CH3)(OH)2 + 4CH3OH

This reaction proceeds stepwise, and the degree of hydrolysis can be controlled by the amount of water in the system.

Condensation

Following hydrolysis, the newly formed silanol groups can react with each other or with remaining methoxy groups to form a siloxane bridge (-Si-O-Si-), releasing either water or methanol.

Water Condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H2O

Alcohol Condensation: ≡Si-OCH3 + HO-Si≡ → ≡Si-O-Si≡ + CH3OH

These condensation reactions are the fundamental steps in the formation of the gel network. The choice of catalyst plays a pivotal role in dictating the structure of the resulting gel. Acid catalysis tends to promote the formation of linear or randomly branched polymers, leading to gels with smaller pores. Conversely, base catalysis favors the formation of more highly branched, colloidal-like particles, resulting in gels with larger, more interconnected pores.[1]

Visualizing the Sol-Gel Pathway

To better illustrate the transition from molecular precursor to a functional material, the following diagram outlines the key stages of the sol-gel process using this compound.

SolGelProcess cluster_solution Solution Phase cluster_gelation Gelation & Aging cluster_drying Drying Precursor This compound (BMDMSM) Sol Sol (Colloidal Suspension) Precursor->Sol Hydrolysis & Condensation Gel Wet Gel (3D Network) Sol->Gel Gelation Aerogel Aerogel (Supercritical Drying) Gel->Aerogel Supercritical Extraction Xerogel Xerogel (Evaporative Drying) Gel->Xerogel Evaporation

Caption: Sol-Gel workflow from precursor to final material.

Experimental Protocols: From Sol to Gel

The following protocols provide a starting point for the synthesis of bridged silica materials using this compound. It is imperative to conduct all procedures in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Materials and Reagents
  • This compound (BMDMSM), ≥95% purity[2]

  • Ethanol (EtOH), anhydrous

  • Deionized Water (H2O)

  • Hydrochloric Acid (HCl), as an acidic catalyst

  • Ammonium Hydroxide (NH4OH), as a basic catalyst

Protocol 1: Acid-Catalyzed Synthesis of a Bridged Silica Monolith

This protocol is designed to produce a monolithic gel, which is often a desirable morphology for applications requiring a continuous, porous structure.

Step-by-Step Methodology:

  • Precursor Solution Preparation: In a clean, dry beaker, combine 10 mL of this compound with 10 mL of ethanol. Stir the solution gently with a magnetic stir bar for 5 minutes to ensure homogeneity.

  • Hydrolysis Solution Preparation: In a separate beaker, prepare the hydrolysis solution by adding 0.5 mL of 1 M HCl to 5 mL of deionized water.

  • Initiation of Hydrolysis: While stirring the precursor solution, slowly add the hydrolysis solution dropwise. A slight exotherm may be observed.

  • Gelation: After the addition is complete, continue stirring for 10 minutes. Then, remove the stir bar and seal the container. Allow the solution to stand undisturbed at room temperature. Gelation times can vary from hours to days depending on the specific conditions.

  • Aging: Once the gel has solidified, it should be aged in its mother liquor for 24-48 hours. This step strengthens the silica network through further condensation reactions.

  • Solvent Exchange: To prepare the gel for drying, the solvent within the pores must be exchanged. This is typically done by immersing the gel in fresh ethanol, replacing the ethanol every 12 hours for 3 days.

  • Drying: For the creation of a xerogel, the gel can be dried in an oven at 60°C. For an aerogel, supercritical drying is required to preserve the porous structure.

Protocol 2: Base-Catalyzed Synthesis of Bridged Silica Particles

This protocol is tailored for the synthesis of discrete, spherical silica particles, which are often utilized in chromatography and as additives in composites.

Step-by-Step Methodology:

  • Dispersion Medium: In a flask, combine 50 mL of ethanol and 10 mL of deionized water.

  • Catalyst Addition: Add 2 mL of concentrated ammonium hydroxide to the ethanol/water mixture and stir vigorously.

  • Precursor Addition: In a separate vial, dissolve 5 mL of this compound in 5 mL of ethanol.

  • Particle Formation: Rapidly inject the precursor solution into the stirring ethanol/water/ammonia mixture. A white precipitate of silica particles should form almost instantaneously.

  • Growth and Aging: Continue stirring the suspension for 2 hours to allow for particle growth and network condensation.

  • Purification: The particles can be collected by centrifugation or filtration. Wash the collected particles repeatedly with ethanol to remove any unreacted precursor and catalyst.

  • Drying: Dry the purified particles in an oven at 80-100°C overnight.

Comparative Data and Expected Outcomes

The choice of catalyst and other process parameters significantly impacts the final material properties. The following table summarizes the expected differences between acid- and base-catalyzed systems using BMDMSM.

ParameterAcid-Catalyzed (Protocol 1)Base-Catalyzed (Protocol 2)
Morphology Monolithic GelDiscrete Particles
Gelation Time Slower (hours to days)Faster (minutes to hours)
Pore Size Microporous (< 2 nm)Mesoporous (2-50 nm)
Surface Area HighVery High
Mechanical Properties More rigidLess interconnected

Applications in Research and Drug Development

The unique properties of materials derived from this compound open up a wide range of applications, particularly in fields where material flexibility, hydrophobicity, and biocompatibility are paramount.

  • Drug Delivery: The tunable porosity and biocompatibility of these materials make them excellent candidates for controlled release matrices. The hydrophobic nature can be advantageous for the encapsulation of poorly water-soluble drugs.

  • Biocatalysis: Enzymes can be entrapped within the porous network of the gel, providing a stable and reusable biocatalytic system. The organic-inorganic hybrid nature can help to preserve the enzyme's native conformation and activity.

  • Chromatography: Bridged silica particles can be used as stationary phases in high-performance liquid chromatography (HPLC), offering unique selectivity for the separation of various analytes.

  • Coatings and Films: The flexibility and hydrophobicity of BMDMSM-derived materials make them suitable for protective coatings on a variety of substrates, including medical devices.[3]

Troubleshooting and Expert Insights

  • Precipitation Instead of Gelation: If a precipitate forms instead of a monolithic gel in the acid-catalyzed protocol, it may be due to an excessively high water-to-precursor ratio or a high catalyst concentration. Try reducing the amount of water or acid in the hydrolysis solution.

  • Cracking During Drying: Xerogels are prone to cracking due to the high capillary stress during solvent evaporation. To mitigate this, consider a slower drying process at a lower temperature or the use of drying control chemical additives (DCCAs) like formamide.

  • Incomplete Hydrolysis: If the final material appears cloudy or has an oily consistency, it may indicate incomplete hydrolysis of the precursor. Ensure adequate mixing and consider a slightly longer reaction time before gelation.

Conclusion

This compound is a versatile precursor that offers significant advantages over traditional alkoxysilanes for the synthesis of advanced sol-gel materials. By carefully controlling the reaction conditions, researchers can tailor the properties of the resulting materials to meet the specific demands of their applications, from drug delivery to catalysis. This application note provides a solid foundation for the exploration of this exciting class of hybrid organic-inorganic materials.

References

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  • MDPI. Effect of Sol–Gel Silica Matrices on the Chemical Properties of Adsorbed/Entrapped Compounds. [Link]

  • ResearchGate. An in-situ modified sol - Gel process for monolith catalyst preparation used in the partial oxidation of methane. [Link]

  • Journal of Materials Chemistry (RSC Publishing). An in-situ modified sol–gel process for monolith catalyst preparation used in the partial oxidation of methane. [Link]

  • MDPI. A Non-Hydrolytic Sol–Gel Route to Organic-Inorganic Hybrid Polymers: Linearly Expanded Silica and Silsesquioxanes. [Link]

  • ResearchGate. Initial Steps of the Sol−Gel Process: Modeling Silicate Condensation in Basic Medium. [Link]

  • ResearchGate. Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. [Link]

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  • ResearchGate. The time evolution of the sol-gel process: Si-29 NMR study of hydrolysis and condensation reactions of tetramethoxysilane. [Link]

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The Unseen Workhorse: A Guide to Bis(methyldimethoxysilyl)methane in Advanced Chromatographic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a detailed technical guide for researchers, analytical scientists, and professionals in drug development on the applications of Bis(methyldimethoxysilyl)methane (BMMDM) in chromatography. We will move beyond a simple recitation of facts to explore the mechanistic reasoning behind its use, providing field-proven insights and robust protocols.

Introduction: The Bidentate Advantage in Surface Chemistry

This compound (CAS No. 18297-79-5) is an organosilicon compound characterized by two methyldimethoxysilyl groups linked by a methylene bridge.[1][2] This structure is central to its utility in chromatography. Unlike traditional monofunctional silanes that bond to a silica surface at a single point, BMMDM is a bidentate or "dipodal" silane.[3][4] This allows it to form two covalent bonds with the silica support, creating a significantly more stable and robust stationary phase.[3][4]

The primary advantage of this bidentate linkage is enhanced hydrolytic stability.[3][4] The dual-point attachment protects the underlying silica from dissolution at both high and low pH, a common failure point for traditional silica-based columns.[5][6] This increased stability translates to longer column lifetimes, greater methodological robustness, and the ability to operate under a wider range of mobile phase conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 18297-79-5[1]
Molecular Formula C₇H₂₀O₄Si₂[1][2]
Molecular Weight 224.4 g/mol [1][2]
Boiling Point 184°C[1]
Appearance Clear liquid[1]
Reactivity Reacts with moisture/water

PART 1: Application in the Synthesis of High-Stability HPLC Stationary Phases

The most significant application of BMMDM in chromatography is as a precursor for the synthesis of highly stable reversed-phase and HILIC stationary phases for High-Performance Liquid Chromatography (HPLC). The methylene bridge imposes a specific spatial constraint on the two silicon atoms, making it ideal for reacting with adjacent silanol groups on the silica surface.

Mechanistic Rationale

The synthesis of a stationary phase using BMMDM involves the reaction of its methoxy groups with the surface silanols of a silica support. This process, known as silanization, results in the formation of stable siloxane bonds (Si-O-Si). The bidentate nature of BMMDM allows for a "bridging" effect, where a single molecule caps two silanol groups simultaneously. This not only provides the aforementioned hydrolytic stability but also effectively shields residual silanols, which are notorious for causing peak tailing with basic analytes.[4][5]

G cluster_0 Silica Surface cluster_1 BMMDM cluster_2 Bonded Stationary Phase SiOH_1 Si-OH SiOH_2 Si-OH Bonded_Phase -Si-O-Si(CH₃)-CH₂-Si(CH₃)-O-Si- BMMDM_node CH₂(Si(CH₃)(OCH₃)₂)₂ BMMDM_node->Bonded_Phase Silanization (-2 CH₃OH)

Caption: Reaction of BMMDM with silica surface silanols.

Protocol for Stationary Phase Synthesis

This protocol describes the preparation of a BMMDM-modified silica stationary phase. It is based on established methods for surface modification of silica with bidentate silanes.[4][7]

Materials:

  • Bare porous silica gel (e.g., 5 µm, 100 Å pore size)

  • This compound (BMMDM)

  • Anhydrous toluene

  • Pyridine (as an acid scavenger)

  • Methanol

  • Acetone

  • Nitrogen gas source

  • Reflux apparatus

  • Soxhlet extraction apparatus

Procedure:

  • Silica Activation:

    • Dry the silica gel under vacuum at 150°C for 12 hours to remove physisorbed water.

    • Cool under a stream of dry nitrogen.

  • Silanization Reaction:

    • In a round-bottom flask, suspend the activated silica in anhydrous toluene (e.g., 10 g silica in 100 mL toluene).

    • Add BMMDM (e.g., a 1.5-fold molar excess relative to the estimated surface silanol concentration) and a small amount of pyridine (e.g., 1 mL).

    • Reflux the mixture under a nitrogen atmosphere for 24 hours.

  • Washing and Purification:

    • Allow the mixture to cool to room temperature.

    • Filter the modified silica and wash sequentially with toluene, methanol, and acetone to remove unreacted reagents and byproducts.

    • Perform a Soxhlet extraction with methanol for 8 hours to ensure complete removal of impurities.

  • Drying and Curing:

    • Dry the modified silica under vacuum at 110°C for 12 hours. This step also serves to cure the bonded phase.

  • End-capping (Optional but Recommended):

    • To further reduce residual silanol activity, a secondary "end-capping" step can be performed using a smaller silylating agent like trimethylchlorosilane (TMCS).

    • Suspend the BMMDM-modified silica in anhydrous toluene, add TMCS and pyridine, and reflux for 4-6 hours.

    • Repeat the washing and drying steps as described above.

Validation: The success of the modification can be verified by elemental analysis (to determine carbon loading) and solid-state NMR. Chromatographic performance should be evaluated by testing for peak shape with basic compounds (e.g., amitriptyline) and by assessing hydrolytic stability through prolonged exposure to acidic and basic mobile phases.[4]

PART 2: Potential Application as a Derivatizing Agent in Gas Chromatography

While less documented than its role in stationary phase synthesis, BMMDM has potential as a specialized derivatizing agent in Gas Chromatography (GC). Derivatization is a crucial technique in GC for improving the volatility, thermal stability, and chromatographic behavior of polar analytes containing active hydrogen atoms (-OH, -NH, -SH).[8]

Mechanistic Rationale

Common silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) introduce a trimethylsilyl (TMS) group.[6][9] BMMDM, with its two reactive sites, could theoretically derivatize diols or other molecules with two nearby active hydrogens, forming a stable seven-membered ring. This "bridged" derivative would have a distinct mass spectrum and chromatographic behavior compared to a bis-TMS derivative.

G Analyte Analyte with two -OH groups (e.g., diol) Derivatization Derivatization Reaction Analyte->Derivatization BMMDM This compound BMMDM->Derivatization Product Cyclic Bridged Derivative Derivatization->Product Forms stable ring Byproduct Methanol (2 CH₃OH) Derivatization->Byproduct

Caption: Proposed derivatization of a diol with BMMDM.

This approach could offer advantages in specific applications, such as confirming the identity of a compound through the formation of a derivative with a unique mass, or in creating a more rigid derivative that might improve chromatographic resolution.

Hypothetical Protocol for Derivatization

This protocol is a proposed starting point, based on general procedures for silylation.[10][9] Optimization of reaction time and temperature would be necessary for specific analytes.

Materials:

  • Analyte solution in a suitable anhydrous solvent (e.g., acetonitrile, pyridine)

  • This compound (BMMDM)

  • Reaction vial with a screw cap and PTFE-lined septum

  • Heating block or oven

Procedure:

  • Sample Preparation:

    • Evaporate the solvent from the sample to dryness under a gentle stream of nitrogen.

    • Ensure the residue is completely dry, as moisture will consume the reagent.[10]

  • Derivatization Reaction:

    • Add 100 µL of anhydrous solvent (e.g., pyridine) and 50 µL of BMMDM to the dried sample.

    • Seal the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • Inject a 1 µL aliquot directly into the GC-MS system.

Considerations:

  • The reactivity of BMMDM is expected to be lower than that of more common silylating agents like BSTFA. Therefore, a catalyst such as trimethylchlorosilane (TMCS) might be required to facilitate the reaction for less reactive functional groups.[6]

  • This application is currently theoretical and requires experimental validation. Researchers exploring this avenue should perform control experiments and confirm the structure of the resulting derivative, for example, by mass spectrometry.

Conclusion

This compound is a powerful but often overlooked reagent in the field of chromatography. Its primary, well-established application lies in the synthesis of robust, hydrolytically stable stationary phases for HPLC, a direct consequence of its bidentate chemical structure. While its use as a derivatizing agent in GC is less common and requires further research, it presents an intriguing possibility for specialized applications where the formation of a bridged derivative could provide unique analytical advantages. The protocols and mechanistic insights provided herein are intended to equip researchers with the foundational knowledge to harness the full potential of this versatile organosilicon compound.

References

  • Pesek, J. J., Matyska, M. T., & Boysen, R. I. (2014). Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography.
  • Nawrocki, J., Dunlap, C., McCormick, A., & Carr, P. W. (2004). Part II. Chromatography using ultra-stable metal oxide-based stationary phases for HPLC.
  • ChemicalBook. (2023). This compound | 18297-79-5.
  • Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal, 20(30), 9442–9450.
  • BenchChem. (2025). Application Notes and Protocols for Stationary Phase Preparation using Methylenebis(chlorodimethyl)silane.
  • Daken Chem. (2025). This compound (CAS 18297-79-5).
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  • David, F., Sandra, P., & Vickers, A. Q. (2006). Increasing the Stability of Liquid Stationary Phases for Improved Stability in High-Temperature GC.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • TCI Chemicals. (n.d.). GC Derivatization Reagents.
  • Emmanuel, T. (2012).
  • Chromedia. (n.d.). Hybrid stationary phases.
  • Karu, K., Hornshaw, M., & Scrivens, J. H. (2009). Derivatization for LC-ESI-MS: A new alternative strategy for the analysis of polar analytes. LCGC Europe, 22(10).
  • Anton, K., & Berger, C. (Eds.). (1998).
  • Thermo Fisher Scientific. (n.d.). GC Columns and Accessories.
  • RSC Publishing. (2016). High temperature stationary phase of polysiloxane containing N,N′-bis(diphenylsilyl)
  • Chalmers Publication Library. (n.d.). Surface Modification, Characterization and Physicochemical Study of Amphiphilic Silica Nanoparticles.
  • ResearchGate. (2013). Modification of Mesoporous Silica MCM-41 and its Applications- A review.
  • PubMed. (2010). Synthesis and surface modification of mesoporous mcm-41 silica materials.

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Application Notes & Protocols: Bis(methyldimethoxysilyl)methane as a Versatile Precursor for Hybrid Organic-Inorganic Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bis(methyldimethoxysilyl)methane (BMDM), a geminal organosilane, represents a cornerstone precursor for the synthesis of advanced hybrid organic-inorganic materials. Its unique molecular architecture, featuring two silicon atoms linked by a methylene bridge, provides a combination of organic flexibility and inorganic network-forming capabilities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, handling, and application of BMDM. We delve into the causality behind the sol-gel process, offering detailed, step-by-step protocols for the synthesis of hybrid materials, and outline robust methods for their characterization. The aim is to equip scientists with the foundational knowledge and practical methodologies required to harness the potential of BMDM in creating materials with tailored properties for diverse applications, from high-performance coatings to biocompatible devices.

Precursor Profile: Physicochemical Properties and Handling

This compound (CAS: 18297-79-5) is a bifunctional organosilane precursor notable for its two reactive methyldimethoxysilyl groups.[1] The central methylene (-CH₂-) group acts as a stable, flexible organic spacer, while the four methoxy (-OCH₃) groups are hydrolyzable, enabling the formation of a cross-linked polysiloxane network via the sol-gel process.[1] This dual nature is fundamental to the creation of hybrid materials that merge the properties of both organic polymers and inorganic glasses.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 18297-79-5[1][2]
Molecular Formula C₇H₂₀O₄Si₂[1][3][4]
Molecular Weight 224.4 g/mol [1][2][3]
Appearance Clear, colorless liquid[1]
Boiling Point 184 °C[1]
Density ~0.97 g/cm³[5]
Flash Point >65 °C[1]
Refractive Index ~1.412[4][5]
Critical Safety and Handling Protocol

BMDM is a flammable and reactive chemical that is harmful if inhaled, swallowed, or absorbed through the skin.[6] Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[7]

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber) inspected prior to use.[7]

  • Body Protection: Wear fire/flame-resistant lab coats and appropriate protective clothing.[7]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified laboratory fume hood.[6][7] If exposure limits are exceeded, a full-face respirator may be required.[7]

Handling and Storage:

  • Prevent Ignition: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment.[6][7]

  • Grounding: Containers must be properly grounded and bonded during transfer to prevent static discharge.[6][7]

  • Moisture Control: Store in a cool, dry, well-ventilated place in tightly sealed containers to prevent moisture-induced hydrolysis.[1] The presence of moisture will initiate premature polymerization.

  • Spill Management: In case of a spill, evacuate the area. Remove all ignition sources. Use an absorbent, non-combustible material (e.g., sand, vermiculite) to collect the spill. Do not allow the chemical to enter drains.[6][7]

  • Disposal: Dispose of contents and containers at a hazardous or special waste collection point in accordance with local, regional, and national regulations.[6]

The Sol-Gel Process: Mechanism and Control

The transformation of BMDM from a liquid monomer to a solid hybrid material is governed by the sol-gel process. This process involves two fundamental, concurrent reactions: hydrolysis and condensation.[1]

  • Hydrolysis: The silicon-methoxy (Si-OCH₃) bonds are cleaved by water, forming silanol (Si-OH) groups and releasing methanol as a byproduct.

  • Condensation: The newly formed silanol groups react with each other (water condensation) or with remaining methoxy groups (alcohol condensation) to form stable siloxane bridges (Si-O-Si).

The careful control of these reaction pathways is paramount to tailoring the final material's properties.

G cluster_reactants Reactants cluster_process Sol-Gel Reactions cluster_products Products & Intermediates BMDM This compound (R-Si(OCH₃)₂) Hydrolysis Hydrolysis (+ H₂O, Catalyst) BMDM->Hydrolysis Precursor H2O Water (H₂O) H2O->Hydrolysis Reactant Silanol Silanol Intermediate (R-Si(OH)₂) Hydrolysis->Silanol Forms Methanol Methanol (CH₃OH) Byproduct Hydrolysis->Methanol Condensation Condensation (- H₂O / CH₃OH) Condensation->H2O Releases Network Cross-linked Polysiloxane Network (R-Si-O-Si-R) Condensation->Network Forms final structure Silanol->Condensation Reacts

Caption: Experimental workflow for the synthesis of a BMDM-derived xerogel.

Characterization of BMDM-Derived Materials

A robust characterization plan is essential to validate the synthesis and understand the material's properties.

Table 2: Key Characterization Techniques and Expected Observations

TechniquePurposeExpected Observations for BMDM-derived Gel
FTIR Spectroscopy Monitor reaction chemistryDisappearance of Si-OC H₃ (~2840, 1190 cm⁻¹) & C-O (~1080 cm⁻¹). Appearance of broad Si-O H (~3400 cm⁻¹) and Si-O -Si (~1020-1130 cm⁻¹).
²⁹Si NMR Determine degree of condensationAnalysis of T¹ (mono-substituted) and T² (di-substituted) silicon environments, providing quantitative data on network crosslinking.
Thermogravimetric Analysis (TGA) Assess thermal stabilityHigh thermal stability expected, with initial mass loss due to residual solvent/water, followed by organic component degradation at higher temperatures (>300 °C).
Scanning Electron Microscopy (SEM) Visualize surface morphologyCan reveal the surface texture, homogeneity, and presence of cracks or pores depending on the drying process.
Nitrogen Adsorption (BET) Quantify porosityFor porous materials, provides data on specific surface area, pore volume, and pore size distribution.

Applications Overview

The unique hybrid nature of BMDM-derived materials makes them suitable for a wide range of high-performance applications.

  • High-Performance Coatings: The siloxane network provides excellent adhesion to inorganic substrates like metal and glass, while the organic component enhances scratch resistance and durability. [1][8]* Adhesives and Sealants: BMDM acts as an effective coupling agent, bridging organic resins with inorganic fillers or surfaces to significantly improve bond strength and thermal stability. [1][8]* Electronics: Its thermal stability and dielectric properties make it ideal for use in encapsulants and potting compounds for protecting sensitive electronic components. [1][8]* Organically Modified Ceramics (ORMOCERs): BMDM is a key precursor for ORMOCERs, which are used in applications like dental fillings and optical lenses due to their biocompatibility, low shrinkage, and tunable refractive index. [9][10]* Biocompatible Materials: The stable and flexible siloxane structure can be leveraged in the production of medical devices and implants. [1]

Conclusion

This compound is a powerful and versatile precursor for creating a new generation of hybrid organic-inorganic materials. By understanding and precisely controlling the sol-gel chemistry, researchers can rationally design materials with a unique combination of durability, flexibility, and functionality. The protocols and characterization frameworks provided in this guide serve as a robust starting point for innovation across multiple scientific and industrial fields.

References

  • Gelest, Inc. (n.d.). BIS(TRIETHOXYSILYL)METHANE. Available at: [Link]

  • LookChem. (n.d.). Cas 18297-79-5,this compound. Available at: [Link]

  • Gelest. (2025). Safety Data Sheet this compound. Available at: [Link]

  • Fraunhofer Institute for Silicate Research ISC. (n.d.). ORMOCER® as bulk material. Available at: [Link]

  • LookChem. (n.d.). 18297-79-5 Usage. Available at: [Link]

  • Fraunhofer Institute for Silicate Research ISC. (n.d.). ORMOCER® as bulk material. Available at: [Link]

  • Ilie, N., & Hickel, R. (2011). Ormocer: An aesthetic direct restorative material; An in vitro study comparing the marginal sealing ability of organically modified ceramics and a hybrid composite. NIH National Library of Medicine. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane. Available at: [Link]

  • ChemBK. (n.d.). This compound. Available at: [Link]

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Application Notes & Protocols for Hydrophobic Coatings with Bis(methyldimethoxysilyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Water-Repellency with Bis(methyldimethoxysilyl)methane

In the realm of advanced materials, the ability to control surface wettability is paramount. Hydrophobic surfaces, characterized by their water-repellent nature, are crucial for applications ranging from self-cleaning coatings and anti-fouling surfaces to moisture-resistant electronics and specialized medical devices.[1][2] This guide provides a comprehensive protocol for creating robust and efficient hydrophobic coatings using this compound (BMDM), a versatile organosilicon compound.[3]

Unlike monofunctional silanes, the dual silyl groups of BMDM offer the potential for enhanced cross-linking, leading to more durable and stable coatings.[3][4] This document will delve into the underlying chemical principles, provide detailed step-by-step protocols for surface preparation and coating application, and outline methods for characterizing the resulting hydrophobic surface. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of BMDM for their specific applications.

Underlying Principles: The Chemistry of Silanization

The creation of a hydrophobic coating with this compound relies on the process of silanization, where a thin layer of the organosilane is chemically bonded to a substrate.[5] This process fundamentally alters the surface energy of the substrate, thereby reducing its affinity for water.[1] The key steps in this chemical transformation are hydrolysis and condensation.

1. Hydrolysis: The methoxy groups (-OCH₃) on the silicon atoms of BMDM are reactive towards water. In the presence of moisture, these groups hydrolyze to form silanol groups (Si-OH).[3]

2. Condensation: These newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:

  • Surface Condensation: The silanol groups on the BMDM molecule react with hydroxyl groups (-OH) present on the surface of the substrate (e.g., glass, silicon, mica), forming stable covalent siloxane bonds (Si-O-Si).[6] This anchors the hydrophobic molecule to the surface.
  • Cross-linking: Silanol groups on adjacent BMDM molecules can also react with each other, forming a cross-linked polysiloxane network on the surface. This enhances the durability and stability of the coating.[3][4]

The methyl groups (-CH₃) attached to the silicon atoms are nonpolar and have low surface energy, which ultimately imparts the hydrophobic character to the coated surface.

Chemical Reaction Pathway

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation BMDM This compound (CH₃O)₂(CH₃)Si-CH₂-Si(CH₃)(OCH₃)₂ H2O Water (H₂O) Hydrolyzed_BMDM Hydrolyzed BMDM (HO)₂(CH₃)Si-CH₂-Si(CH₃)(OH)₂ BMDM->Hydrolyzed_BMDM + H₂O Methanol Methanol (CH₃OH) Hydrolyzed_BMDM->Methanol - CH₃OH Substrate Substrate with -OH groups Coated_Substrate Coated Substrate with Covalent Siloxane Bonds Hydrolyzed_BMDM->Coated_Substrate + Substrate-OH Crosslinked_Network Cross-linked Polysiloxane Network Hydrolyzed_BMDM->Crosslinked_Network + another Hydrolyzed BMDM Coated_Substrate->H2O - H₂O Crosslinked_Network->H2O - H₂O

Caption: Reaction mechanism of this compound for hydrophobic coating formation.

Materials and Safety Precautions

Required Materials and Equipment
Category Item Notes
Chemicals This compound (CAS: 18297-79-5)Purity ≥95%[3]
Anhydrous Toluene or IsopropanolSolvent for deposition
Acetone, Methanol, or EthanolFor substrate cleaning
Deionized (DI) WaterFor cleaning and solution preparation
Piranha solution (optional, for silicon substrates)Handle with extreme caution
Substrates Glass slides, silicon wafers, mica, etc.Must have surface hydroxyl groups
Equipment Ultrasonic bathFor substrate cleaning
Plasma cleaner or UV-Ozone cleaner (optional)For surface activation
Spin coater or dip coaterFor uniform coating application
Oven or hotplateFor curing the coating
Fume hoodEssential for handling volatile solvents and silanes
Personal Protective Equipment (PPE)Safety glasses, lab coat, compatible gloves
Characterization Contact angle goniometerTo measure surface hydrophobicity
Safety First: Handling this compound

This compound is a flammable liquid and vapor and is harmful if swallowed, inhaled, or in contact with skin.[7] Always handle this chemical in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, a lab coat, and chemically resistant gloves.[8] Keep away from heat, sparks, and open flames.[7][8] In case of contact with skin or eyes, rinse immediately with plenty of water.[8] If inhaled, move to fresh air.[8] Consult the Safety Data Sheet (SDS) for complete safety information before use.[9][10]

Detailed Experimental Protocols

Part 1: Substrate Preparation - The Foundation for a Perfect Coating

The quality of the hydrophobic coating is critically dependent on the cleanliness and reactivity of the substrate surface. The goal of this step is to remove organic and inorganic contaminants and to generate a sufficient density of hydroxyl (-OH) groups for the silanization reaction.[6]

Protocol 1A: Standard Cleaning for Glass and Silicon Substrates

  • Place the substrates in a suitable rack.

  • Sonicate in a detergent solution (e.g., 2% Hellmanex III) for 20 minutes.[11]

  • Rinse thoroughly with DI water at least 10-15 times, ensuring all detergent is removed.[11]

  • Sonicate in acetone for 15-20 minutes.[11]

  • Sonicate in isopropanol or methanol for 15-20 minutes.[11]

  • Dry the substrates with a stream of nitrogen or argon gas and store in a clean, dust-free environment.

Protocol 1B: Surface Activation (Optional but Recommended)

For a more robust and uniform coating, activating the surface to increase the density of hydroxyl groups is recommended.

  • Plasma Activation: Place the cleaned substrates in a plasma cleaner and treat with oxygen or argon plasma for 2-5 minutes.[12] This is a highly effective method for creating a reactive surface.

  • UV-Ozone Treatment: Exposing the substrate to UV-Ozone for 10-15 minutes can also effectively remove organic contaminants and generate hydroxyl groups.[6]

  • Piranha Etching (for silicon/glass, use with extreme caution): Immerse the substrates in a freshly prepared piranha solution (typically a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. WARNING: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a designated fume hood with appropriate PPE. After etching, rinse extensively with DI water.

Part 2: Hydrophobic Coating Deposition

This protocol describes a solution-phase deposition method. Vapor-phase deposition is an alternative that can produce highly uniform monolayers.

Protocol 2A: Solution-Phase Deposition

  • Prepare the Silane Solution: In a fume hood, prepare a 1-2% (v/v) solution of this compound in an anhydrous solvent such as toluene or isopropanol. The use of an anhydrous solvent is crucial to prevent premature hydrolysis and polymerization of the silane in the solution.[3]

  • Substrate Immersion: Immediately after surface preparation and activation, immerse the substrates in the silane solution for 30-60 minutes at room temperature. The reaction vessel should be sealed to prevent the entry of atmospheric moisture.

  • Rinsing: After immersion, remove the substrates and rinse them thoroughly with the anhydrous solvent (toluene or isopropanol) to remove any physisorbed silane molecules.

  • Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.[13] This step promotes the formation of covalent bonds between the silane and the substrate and enhances the cross-linking within the coating.

  • Final Cleaning: After curing, sonicate the coated substrates briefly in the solvent to remove any loosely bound material. Dry with a stream of nitrogen or argon.

Experimental Workflow

G cluster_prep Part 1: Substrate Preparation cluster_coating Part 2: Coating Deposition cluster_char Part 3: Characterization A Substrate Cleaning (Sonication in Solvents) B Surface Activation (Plasma/UV-Ozone) A->B C Prepare 1-2% BMDM in Anhydrous Solvent B->C D Immerse Substrate (30-60 min) C->D E Rinse with Anhydrous Solvent D->E F Cure at 110-120°C (30-60 min) E->F G Final Rinse & Dry F->G H Contact Angle Measurement G->H

Caption: Workflow for creating and verifying a hydrophobic coating using BMDM.

Characterization of the Hydrophobic Coating

The primary method for quantifying the hydrophobicity of a surface is by measuring the water contact angle.[14][15]

Protocol 3A: Static Contact Angle Measurement

  • Place the coated substrate on the stage of a contact angle goniometer.

  • Carefully dispense a small droplet of DI water (typically 2-5 µL) onto the surface.

  • Capture an image of the droplet at the liquid-solid interface.

  • Use the accompanying software to measure the angle formed between the substrate surface and the tangent of the droplet at the point of contact.

  • Perform measurements at multiple locations on the surface to ensure uniformity.

Interpreting the Results:

Contact Angle (θ) Surface Property
θ < 90°Hydrophilic
90° < θ < 150°Hydrophobic[15][16]
θ > 150°Superhydrophobic[15][17]

A successful coating with this compound should yield a static water contact angle significantly greater than 90°. For superhydrophobic surfaces, a low contact angle hysteresis (the difference between the advancing and receding contact angles) and a low roll-off angle are also important characteristics to measure.[17]

Troubleshooting and Expert Insights

  • Low Contact Angle: This is often due to incomplete or ineffective surface preparation. Ensure thorough cleaning and consider using a more aggressive activation method like plasma treatment. Also, verify the purity of the silane and the anhydrous nature of the solvent.

  • Inconsistent Coating: This can result from non-uniform application or contamination. Using a spin coater or dip coater can improve uniformity. Ensure the reaction is carried out in a clean, controlled environment.

  • Silane Solution Instability: Silane solutions can degrade in the presence of moisture. Always use anhydrous solvents and prepare the solution immediately before use. Store this compound in a tightly sealed container under dry conditions.[3]

Conclusion

This compound is a highly effective precursor for the creation of durable and robust hydrophobic coatings. By following the detailed protocols for substrate preparation, coating deposition, and characterization outlined in this guide, researchers can reliably engineer surfaces with tailored water-repellent properties. The key to success lies in meticulous attention to substrate cleanliness, the use of anhydrous conditions during deposition, and proper curing to ensure a well-adhered and cross-linked coating.

References

  • Wikipedia. (n.d.). Silanization of silicon and mica. Retrieved from [Link]

  • LookChem. (n.d.). Cas 18297-79-5, this compound. Retrieved from [Link]

  • Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Retrieved from [Link]

  • Biolin Scientific. (2019, November 12). Contact angle measurements on superhydrophobic surfaces in practice. Retrieved from [Link]

  • ATA Scientific Instruments. (n.d.). An Introduction to Superhydrophobicity, Oleophobicity, and Contact Angle. Retrieved from [Link]

  • Gelest. (n.d.). This compound (cas 18297-79-5) SDS/MSDS download. Retrieved from [Link]

  • Bang, J., et al. (2023). Preparation and Characterization of Hydrophobic Coatings from Carnauba Wax/Lignin Blends. Journal of the Korean Wood Science and Technology, 51(1), 1-11.
  • ResearchGate. (n.d.). Measurement of contact angle for hydrophilic and hydrophobic surfaces. Retrieved from [Link]

  • Gelest. (n.d.). APPLYING A SILANE COUPLING AGENT. Retrieved from [Link]

  • UL Prospector. (2015, May 29). Hydrophobic Coatings Explained. Retrieved from [Link]

  • Plasma.com. (n.d.). Silanization Surface treatment process. Retrieved from [Link]

  • ResearchGate. (2023, February 10). (PDF) Preparation and Characterization of Hydrophobic Coatings from Carnauba Wax/Lignin Blends. Retrieved from [Link]

  • Gelest. (2025, May 13). This compound Safety Data Sheet. Retrieved from [Link]

  • Popa Lab. (n.d.). Surface Chemistry Protocol. Retrieved from [Link]

  • NIH. (n.d.). A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays. Retrieved from [Link]

  • MDPI. (2023, November 20). Chemical Composition of Hydrophobic Coating Solutions and Its Impact on Carbonate Stones Protection and Preservation. Retrieved from [Link]

  • DTIC. (n.d.). Development of Hydrophobic Coatings for Water-Repellent Surfaces Using Hybrid Methodology. Retrieved from [Link]

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Application Notes and Protocols: Leveraging Bis(methyldimethoxysilyl)methane for Advanced Silicone Elastomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Bis(methyldimethoxysilyl)methane in Silicone Elastomer Formulation

Silicone elastomers are a cornerstone of advanced materials science, prized for their exceptional thermal stability, biocompatibility, and dielectric properties.[1] The performance of these elastomers is critically dependent on their three-dimensional crosslinked network, a structure fundamentally defined by the choice of crosslinking agent. This guide focuses on the application of this compound, a specialized alkoxysilane crosslinker, in the preparation of high-performance silicone elastomers.

This compound stands out due to its unique molecular architecture. The presence of two silicon atoms bridged by a methylene group, each bearing two methoxy functionalities, allows for the formation of a well-defined and flexible crosslinked network. This structure imparts a favorable combination of mechanical strength, elasticity, and thermal resistance to the final elastomer. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols for elastomer synthesis and characterization, and insights into how modulating the concentration of this compound can be used to tailor the material properties for specific research, development, and pharmaceutical applications.

Physicochemical Properties of this compound

A thorough understanding of the crosslinker's properties is essential for predictable and reproducible elastomer synthesis.

PropertyValue
CAS Number 18297-79-5
Molecular Formula C7H20O4Si2
Molecular Weight 224.40 g/mol
Appearance Clear liquid
Boiling Point 184 °C
Density 0.9679 g/cm³
Refractive Index 1.4121

Mechanism of Crosslinking: The Hydrolysis and Condensation Cascade

The transformation from a liquid silicone polymer to a solid elastomer, when using this compound, proceeds via a moisture-triggered, two-step condensation cure mechanism. This process is typically catalyzed by an organotin compound, such as dibutyltin dilaurate.[2][3]

  • Hydrolysis: The process is initiated by the reaction of the methoxysilyl groups (-Si-OCH₃) on the this compound with atmospheric moisture. This reaction cleaves the methoxy groups, replacing them with reactive hydroxyl groups (-Si-OH) and releasing methanol as a byproduct.

  • Condensation: The newly formed silanol groups are highly reactive and subsequently condense with the terminal hydroxyl groups of the base silicone polymer (typically a silanol-terminated polydimethylsiloxane, PDMS-OH). This condensation reaction forms stable siloxane bridges (Si-O-Si), effectively linking the polymer chains together and building the three-dimensional elastomer network.

The bifunctional nature of each silicon atom in this compound allows for the creation of four crosslinking sites per molecule, leading to a densely and efficiently crosslinked network.

Caption: Hydrolysis and condensation of this compound.

Experimental Protocols

Protocol 1: Preparation of a Silicone Elastomer Film

This protocol details the formulation of a standard silicone elastomer using this compound as the crosslinker. The procedure is based on a room temperature vulcanization (RTV) process.[4][5]

Materials:

  • Silanol-terminated polydimethylsiloxane (PDMS-OH, viscosity: 5,000-10,000 cSt)

  • This compound (Crosslinker)

  • Dibutyltin dilaurate (Catalyst)

  • Toluene (optional, for viscosity reduction)

  • Fumed silica (optional, reinforcing filler)

Equipment:

  • Planetary mixer or high-torque overhead stirrer

  • Vacuum desiccator

  • Molding plates (e.g., PTFE or stainless steel)

  • Film applicator or casting knife

Procedure:

  • Polymer and Filler Preparation (Optional): If a reinforcing filler is used, add 10-20 parts by weight of fumed silica to 100 parts by weight of PDMS-OH. Mix in a planetary mixer at high speed until the silica is fully dispersed and a homogeneous, paste-like consistency is achieved.

  • Formulation: In a clean, dry mixing vessel, combine 100 parts by weight of the PDMS-OH (or the PDMS-silica mixture) with 3-7 parts by weight of this compound. The exact amount of crosslinker can be varied to modulate the final mechanical properties.

  • Mixing: Mix the components thoroughly for 15-20 minutes, ensuring a uniform dispersion of the crosslinker within the polymer base. If the viscosity is too high for the intended application, a minimal amount of toluene can be added (1-5 parts by weight).

  • Catalysis: Add 0.1-0.5 parts by weight of dibutyltin dilaurate to the mixture. The catalyst should be added last as it initiates the curing process. Mix vigorously for another 5 minutes.

  • Degassing: Immediately transfer the formulation to a vacuum desiccator and apply a vacuum of 28-30 inHg to remove any entrapped air bubbles from the mixing process. Continue degassing until the bubbling subsides.

  • Casting: Pour the degassed mixture onto a level molding plate. Use a film applicator or casting knife to draw down the mixture to the desired thickness (e.g., 1-2 mm).

  • Curing: Allow the cast film to cure at ambient temperature and humidity (23 ± 2 °C, 50 ± 5% RH) for 24-72 hours. The curing time will depend on the film thickness and the catalyst concentration. A tack-free surface is a good indicator of initial cure. For optimal and consistent properties, a post-curing step at a moderately elevated temperature (e.g., 70 °C for 4-6 hours) is recommended.

Caption: Workflow for silicone elastomer film preparation.

Protocol 2: Characterization of the Cured Elastomer

A comprehensive characterization of the cured elastomer is crucial to validate its properties for the intended application.

A. Monitoring Cure Progression with FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the condensation curing reaction in real-time.[6][7][8][9][10]

  • Sample Preparation: Prepare a thin film of the reacting mixture between two potassium bromide (KBr) plates.

  • Spectral Acquisition: Acquire FTIR spectra at regular intervals during the curing process.

  • Analysis: Monitor the decrease in the intensity of the broad hydroxyl (-OH) peak (around 3200-3600 cm⁻¹) and the appearance and growth of the siloxane (Si-O-Si) peak (around 1000-1100 cm⁻¹). The disappearance of the Si-OH signal indicates the completion of the condensation reaction.

B. Mechanical Properties Evaluation

The mechanical properties of the elastomer should be evaluated according to established standards to ensure data reliability and comparability.[11][12][13][14]

  • Tensile Strength and Elongation at Break (ASTM D412): Use a universal testing machine to determine the ultimate tensile strength and the percentage elongation before failure. This provides insight into the material's strength and flexibility.

  • Hardness (ASTM D2240): Measure the Shore A durometer hardness of the cured elastomer. This is a quick and non-destructive measure of the material's resistance to indentation.

  • Tear Strength (ASTM D624): Evaluate the resistance of the elastomer to tearing. This is a critical parameter for applications where the material may be subjected to sharp objects or high local stresses.

C. Thermal Stability Assessment

The thermal stability of the silicone elastomer can be assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[15][16][17][18][19]

  • Thermogravimetric Analysis (TGA): Heat a small sample of the cured elastomer at a controlled rate in an inert (nitrogen) and an oxidative (air) atmosphere. TGA provides information on the onset of thermal degradation and the composition of the material.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the elastomer, which is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for low-temperature applications.

Data Presentation: The Impact of Crosslinker Concentration

The concentration of this compound has a direct and predictable impact on the final properties of the silicone elastomer. The following table provides expected trends based on increasing the crosslinker concentration from a low to a high level within the recommended range (e.g., 3 to 7 parts per 100 parts of polymer).

PropertyLow Crosslinker ConcentrationHigh Crosslinker ConcentrationRationale
Tensile Strength (MPa) LowerHigherA higher crosslink density results in a more robust network that can withstand greater stress before failure.
Elongation at Break (%) HigherLowerA lower crosslink density allows for greater chain mobility and extension before rupture.
Hardness (Shore A) SofterHarderIncreased crosslinking restricts polymer chain movement, leading to a harder, less deformable material.
Swelling Ratio in Toluene (%) HigherLowerA more densely crosslinked network restricts the ingress of solvent molecules, leading to a lower degree of swelling.

Troubleshooting and Expert Insights

  • Incomplete Curing: This is often due to insufficient atmospheric moisture or inactive catalyst. Ensure the curing environment has adequate humidity (ideally >40% RH) and that the catalyst has not expired. In a controlled environment, the introduction of a controlled amount of water can be considered.

  • Bubble Formation: Entrapped air from mixing is a common issue. Thorough degassing before casting is critical for producing optically clear and mechanically sound elastomers.

  • Surface Tackiness: A tacky surface after the recommended curing time can indicate an off-stoichiometry mixture (incorrect polymer to crosslinker ratio) or catalyst poisoning. Ensure accurate measurements and a clean mixing environment.

  • Causality of Crosslinker Choice: The choice of this compound over simpler tetra-functional alkoxysilanes like tetraethoxysilane (TEOS) is deliberate. The methylene bridge between the silicon atoms in this compound provides greater rotational freedom and flexibility to the crosslink junction compared to the rigid, single-point crosslink of TEOS. This can lead to elastomers with improved tear strength and elongation. Furthermore, the reactivity of methoxy groups is generally higher than that of ethoxy groups, potentially leading to faster curing times.[20]

Conclusion

This compound is a versatile and effective crosslinker for the formulation of high-performance silicone elastomers. Its unique structure allows for the creation of well-defined, flexible, and robust networks. By carefully controlling the formulation and curing conditions, researchers and drug development professionals can tailor the mechanical and thermal properties of the resulting elastomers to meet the demanding requirements of a wide range of applications. The protocols and insights provided in this guide serve as a foundation for the rational design and synthesis of advanced silicone materials.

References

  • ASTM International. (2022). Standard Guide for Silicone Elastomers, Gels, and Foams Used in Medical Applications Part I—Formulations and Uncured Materials (F2038-18). West Conshohocken, PA. [Link]

  • ASTM International. Standard Test Method for Rubber Property—Durometer Hardness (D2240). West Conshohocken, PA.
  • ASTM International. Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers (D624). West Conshohocken, PA.
  • ASTM International. Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension (D412). West Conshohocken, PA.
  • Hickman, A. M., Chmel, N. P., et al. (2021). Influence of the tetraalkoxysilane crosslinker on the properties of polysiloxane-based elastomers prepared by the Lewis acid-catalysed Piers-Rubinsztajn reaction. Polymer Chemistry, 12(31), 4475-4483. [Link]

  • Mark, J. E. (2005). Some of the most interesting and useful properties of the silicone elastomers. Accounts of Chemical Research, 38(9), 705-712.
  • Owen, M. J. (2005). The surface activity of silicones: a short review. Silicon Chemistry, 2(1), 37-43.
  • TA Instruments. (2017). Thermal Analysis of Rubbers and Elastomers. [Link]

  • Wacker Chemie AG. (n.d.). Room Temperature Vulcanizing (RTV) Silicones. [Link]

  • Wu, P. (2019). Study the curing reaction of silicone release agent through FTIR. Paul Wu's Blog. [Link]

  • Zhai, Q., et al. (2020). Curing Kinetics Study by FTIR Spectroscopy and Properties Analysis of Methyl Silicone Resin Membrane. Silicon, 12(3), 567-575. [Link]

  • Zhang, M., et al. (2018). Preparation and characterization of room temperature vulcanized silicone rubber using α-amine ketoximesilanes as auto-catalyzed cross-linkers. Polymers, 10(11), 1234. [Link]

  • Zhang, T., et al. (2020). Reliable Condensation Curing Silicone Elastomers with Tailorable Properties. Polymers, 13(1), 73. [Link]

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Adhesion promotion using Bis(methyldimethoxysilyl)methane in composites

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Adhesion Promotion in Composites Using Bis(methyldimethoxysilyl)methane

Abstract

The long-term performance and structural integrity of composite materials are critically dependent on the quality of adhesion at the interface between the inorganic reinforcement (e.g., glass fibers, mineral fillers) and the organic polymer matrix.[1] Poor interfacial bonding leads to diminished mechanical properties, increased susceptibility to environmental degradation, and premature failure. Silane coupling agents are a cornerstone technology for mitigating these issues by forming a durable "chemical bridge" between these dissimilar phases.[2][3][4] This guide provides a detailed technical overview and robust application protocols for This compound (CAS: 18297-79-5), a unique organosilicon compound, for use as a high-performance adhesion promoter. We will explore its mechanism of action, detail methodologies for its application, and provide insights into the characterization of treated surfaces to ensure optimal composite performance.

The Imperative of Interfacial Adhesion in Composite Materials

Composite materials derive their enhanced properties from the synergistic combination of a reinforcing filler and a polymer matrix. However, the inherent chemical incompatibility between hydrophilic inorganic surfaces (like silica, alumina, or glass) and hydrophobic organic polymers presents a significant challenge.[2][5] Without effective coupling, the interface becomes a weak point where stresses concentrate. This leads to:

  • Inefficient Stress Transfer: The load is not effectively transferred from the flexible polymer matrix to the stiff reinforcement, resulting in lower-than-expected tensile strength, flexural modulus, and impact resistance.[1][6]

  • Moisture Ingress: Water molecules can easily penetrate the weak interface, leading to debonding and degradation of both the matrix and the reinforcement, severely compromising the composite's durability in humid environments.[2]

  • Poor Filler Dispersion: Incompatible fillers tend to agglomerate within the matrix, creating stress concentration points instead of providing uniform reinforcement.[2][5][6]

Effective adhesion promoters overcome these challenges by creating strong, water-resistant covalent bonds at the interface, fundamentally enhancing the composite's overall performance and lifespan.[6]

The Fundamental Mechanism of Silane Coupling Agents

Silane coupling agents are bifunctional molecules, typically with the structure R-Si(OR')₃.[3] Their efficacy stems from a two-stage reaction mechanism that allows them to bond to both the inorganic filler and the organic matrix.[3][4]

  • Hydrolysis: In the presence of water, the hydrolyzable alkoxy groups (OR') on the silicon atom react to form reactive silanol groups (Si-OH). This activation step is often the rate-limiting factor and can be catalyzed by adjusting the pH.[3][4][7]

  • Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of the inorganic filler, forming stable, covalent Si-O-Filler bonds.[3] Simultaneously, adjacent silanol groups can self-condense to form a durable, cross-linked polysiloxane network at the interface.[3]

The organofunctional group (R) remains oriented away from the filler surface, ready to co-react and form covalent bonds with the polymer matrix during the curing or compounding process.[3][4] This creates a continuous chain of strong chemical bonds from the filler, through the silane, to the matrix.[8]

General mechanism of a silane coupling agent.

A Profile of this compound

This compound is a non-traditional silane distinguished by its dual-silyl structure, where two methyldimethoxysilyl groups are linked by a central methylene bridge.[9] This unique configuration offers distinct advantages for creating a robust and stable interfacial region.

Physicochemical Properties
PropertyValueReference
CAS Number 18297-79-5[10][11][12]
Molecular Formula C₇H₂₀O₄Si₂[9][13]
Molecular Weight 224.40 g/mol [9][12][13]
Appearance Clear Liquid[9]
Boiling Point 184 °C[9][11]
Refractive Index ~1.4121[11]
Mechanistic Advantages

The presence of two silyl groups allows this compound to form a more complex and potentially more stable network at the substrate interface compared to traditional monosilanes. Upon hydrolysis, it forms four reactive silanol groups per molecule. This enables it to:

  • Bridge adjacent hydroxyl sites on the filler surface with a single molecule.

  • Create a denser, more cross-linked polysiloxane network , enhancing the hydrolytic stability and durability of the interfacial layer.

  • Serve as a versatile crosslinking agent in silicone-based systems and a coupling agent for organic resins.[9][10]

The methyl groups attached to the silicon atoms provide a degree of hydrophobicity to the interfacial layer, further improving moisture resistance.

Hydrolysis and condensation of this compound.

Experimental Application Protocols

The choice of application method depends on the form of the reinforcement, the production process, and the desired properties of the final composite. Two primary methods are the surface pre-treatment of fillers and the integral blend method.[14]

ProtocolSelection start Start: Need to apply This compound q1 Is the reinforcement a separate component? (e.g., fibers, powder filler) start->q1 pre_treat Protocol 4.1: Surface Pre-Treatment q1->pre_treat Yes q2 Is maximum interfacial performance critical? q1->q2 No (e.g., liquid resin system) end Composite Manufacturing pre_treat->end Proceed with treated filler integral Protocol 4.2: Integral Blend Method integral->end Proceed with compounding q2->pre_treat Yes q2->integral No, process simplicity is more important

Decision workflow for selecting the appropriate application protocol.
Protocol 4.1: Surface Pre-treatment of Fillers/Reinforcements

This method is recommended for achieving the most uniform and effective surface coating, leading to optimal performance. It involves treating the filler or reinforcement before its incorporation into the polymer matrix.[14]

Materials & Equipment:

  • This compound

  • Solvent: Typically a mixture of alcohol (e.g., ethanol or isopropanol) and deionized water. A common starting point is 95% ethanol, 5% water by volume.

  • Acetic acid (for pH adjustment)

  • High-intensity mixer (for powders) or immersion tank (for fibers/parts)

  • Spray system (optional)

  • Drying oven with ventilation

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.[15]

Step-by-Step Methodology:

  • Surface Cleaning (Causality: Contaminants on the filler surface can interfere with the silane's access to hydroxyl groups, preventing proper bonding. A clean, active surface is essential for a uniform reaction).

    • Ensure the inorganic filler (e.g., silica powder, glass fibers) is clean and dry. If necessary, wash with a suitable solvent and dry at 110-120°C to remove adsorbed water and organic contaminants.

  • Silane Solution Preparation (Causality: The silane must be hydrolyzed to its active silanol form before it can bond to the filler surface.[7] Dilution ensures a thin, uniform coating rather than thick, brittle layers).

    • Prepare a solvent blend of 95% ethanol and 5% deionized water.

    • Add this compound to the solvent blend to achieve a final concentration of 0.5% to 2.0% by weight.[7] A 2% concentration is a robust starting point for many applications.[16]

    • Stir the solution gently. Adjust the pH to 4-5 using a few drops of acetic acid. This acidic condition catalyzes the hydrolysis of the methoxy groups to silanol groups.[7]

    • Allow the solution to "pre-hydrolyze" for 15-30 minutes with gentle stirring.[7] Note: Do not store the hydrolyzed solution for long periods, as the silanols will begin to self-condense. Prepare it fresh before use.[17]

  • Application to Filler.

    • For Powders/Particulates: Place the dry filler in a high-intensity mixer. Spray the prepared silane solution onto the agitated powder to ensure uniform coating.[16] Continue mixing for 10-20 minutes.[17]

    • For Fibers/Objects: Fully immerse the material in the silane solution for 1-3 minutes with gentle agitation.[16] Remove and allow excess solution to drain off. A brief rinse with pure ethanol can remove excess, unreacted silane.[16]

  • Drying and Curing (Causality: Heat accelerates the condensation reaction, forming stable covalent Si-O-Filler bonds and driving off the alcohol, water, and methanol byproduct).

    • Air dry the treated filler for 15-30 minutes to allow for solvent evaporation.

    • Transfer the material to a ventilated oven. Cure for 5-10 minutes at 110-120°C or for 24 hours at ambient temperature with at least 60% relative humidity.[16] The heat-cured method is generally faster and more effective.[7]

  • Storage.

    • Store the now-hydrophobic, treated filler in a dry, sealed container until it is ready to be compounded into the polymer matrix.

Protocol 4.2: Integral Blend Method

This method offers greater processing simplicity by adding the silane directly into the composite mixture. It is often used in thermoplastic compounding where the high shear and temperature can promote the reaction in-situ.

Materials & Equipment:

  • This compound

  • Polymer resin and filler

  • High-shear compounder (e.g., twin-screw extruder) or mixer

  • PPE as described in Protocol 4.1

Step-by-Step Methodology:

  • Pre-blending (Optional but Recommended).

    • Create a dry pre-blend of the polymer pellets/powder and the inorganic filler to ensure a baseline level of dispersion.

  • Silane Addition (Causality: Adding the silane during compounding allows it to migrate to the filler surface and react under the heat and shear of the process. This method relies on the presence of trace moisture on the filler surface for hydrolysis).

    • The typical loading level for the integral blend method is 0.2% to 1.0% of the total composite weight.[16]

    • The silane can be added in several ways:

      • Spraying: Lightly spray the neat or alcohol-diluted silane onto the polymer/filler pre-blend while it is being tumbled.[16] This helps prevent localized high concentrations and filler agglomeration.

      • Direct Injection: In a compounding extruder, inject the liquid silane directly into the melt zone after the polymer has plasticized but before final dispersion.

  • Melt Compounding (Causality: The combination of heat and mechanical shear in the extruder facilitates the hydrolysis and condensation of the silane at the filler-matrix interface and promotes its reaction with the polymer).

    • Process the mixture in a high-shear compounder. The heat of the process will drive the reaction.

    • It is crucial to use vacuum devolatization during compounding to remove the methanol byproduct from the silane reaction, as trapped volatiles can create voids and degrade properties.[16]

  • Final Processing.

    • The resulting compounded pellets or material can then be used in subsequent molding processes (e.g., injection molding, extrusion).

Performance Characterization and Validation

Validating the effectiveness of the silane treatment is crucial. A combination of analytical techniques and mechanical testing provides a comprehensive picture of the improved interfacial adhesion.

Analytical Methods
  • Fourier Transform Infrared Spectroscopy (FTIR): Can be used to detect the presence of Si-O-Si and Si-O-filler bonds on the treated surface.[18][19]

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can confirm the presence of a thin silicon-based film on the filler.[20]

  • Scanning Electron Microscopy (SEM): Examination of the composite's fracture surface can provide visual evidence of improved adhesion. A well-bonded interface will show the polymer matrix adhering to the filler surface, whereas a poorly bonded one will show clean pull-out of the filler.[18][19]

Physical and Mechanical Property Improvement (Example Data)

The success of the treatment is ultimately measured by the enhancement of the composite's bulk properties.

PropertyUntreated Filler CompositeComposite with BDM-Treated Filler% Improvement
Tensile Strength (MPa) 85125+ 47%
Flexural Modulus (GPa) 3.24.5+ 41%
Water Absorption (24hr, %) 0.85%0.20%- 76%
Impact Strength (Izod, J/m) 6095+ 58%

Note: Data is illustrative and actual improvements will vary based on the specific polymer, filler, and processing conditions. Studies have shown that silane treatment can increase the tensile strength of bio-based composites by up to 40%.[21]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or Poor Mechanical Properties 1. Incomplete silane hydrolysis. 2. Uneven coating of the filler. 3. Insufficient curing of the silane layer. 4. Silane concentration too high, causing a thick, brittle interface.1. Ensure pH of the solution is 4-5 and allow sufficient hydrolysis time (15-30 min). 2. Improve mixing/spraying technique. Ensure filler is not agglomerated before treatment. 3. Verify oven temperature and curing time. Ensure adequate humidity for room temperature cure. 4. Reduce silane concentration to the 0.5-2.0% range.
Filler Agglomeration After Treatment 1. Silane solution was applied too quickly or was not dilute enough. 2. Inadequate mixing during application.1. Use a finer spray or add the solution more slowly. Increase the solvent-to-silane ratio. 2. Increase mixer speed or mixing time to ensure particles are well-dispersed during application.
Voids or Bubbles in Final Composite 1. Reaction byproducts (methanol) not removed during processing. 2. Trapped moisture or solvent.1. Apply vacuum devolatization during extrusion/compounding.[16] 2. Ensure treated filler is thoroughly dried before compounding.

Safety, Handling, and Storage

7.1. Safety Precautions this compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[12][22]

  • Handling: Use only in a well-ventilated area, preferably in a fume hood.[15][22] Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[15]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[15][22] Use non-sparking tools and take precautionary measures against static discharge.[15][22] Use dry chemical, CO₂, or alcohol-resistant foam for fires.[15]

  • First Aid:

    • Inhalation: Move person to fresh air.[15]

    • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[15]

    • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[15]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[15]

7.2. Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][15] The material is sensitive to moisture; prevent contact with moist air to avoid premature hydrolysis.[22]

  • Disposal: Dispose of contents/container to a licensed chemical destruction plant in accordance with local, state, and federal regulations.[15][22] Do not discharge into drains or the environment.[15]

Conclusion

This compound is a versatile and highly effective adhesion promoter for a wide range of composite applications, including adhesives, sealants, coatings, and filled polymers.[9][10] Its unique dual-silyl structure provides a robust mechanism for creating a durable, water-resistant interface between inorganic reinforcements and organic polymer matrices. By forming a dense, cross-linked network, it significantly enhances stress transfer and prevents environmental degradation at the interface. Following the detailed protocols for either surface pre-treatment or integral blending allows researchers and engineers to unlock the full potential of their composite materials, leading to superior mechanical performance, increased durability, and greater design flexibility.

References

  • Surface Treatment of Fillers: Unlock Potential with Silane Coupling Agents. NINGBO INNO PHARMCHEM CO.,LTD.
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Application Notes and Protocols for the Functionalization of Nanoparticles with Bis(methyldimethoxysilyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Bis(methyldimethoxysilyl)methane in Advanced Nanoparticle Engineering

In the rapidly evolving fields of nanotechnology, drug delivery, and materials science, the precise control over the surface properties of nanoparticles is paramount. Surface functionalization dictates the nanoparticle's interaction with its environment, influencing its stability, dispersibility, biocompatibility, and therapeutic efficacy. Among the diverse chemical strategies for surface modification, the use of organosilanes has emerged as a robust and versatile approach for a wide range of inorganic nanoparticles, including silica, iron oxide, and titania.[1]

This guide focuses on a unique bifunctional organosilane, this compound (B[MDMS]M), and its application in the sophisticated functionalization of nanoparticles. Unlike conventional monofunctional silanes, B[MDMS]M possesses two reactive methyldimethoxysilyl groups bridged by a stable methylene linker.[2] This distinct molecular architecture offers unparalleled opportunities for creating cross-linked, core-shell structures, enhancing the mechanical integrity and chemical stability of the functionalized nanoparticles.[3]

These attributes make B[MDMS]M an invaluable tool for researchers, scientists, and drug development professionals seeking to engineer advanced nanomaterials with tailored functionalities for applications ranging from targeted drug delivery and bioimaging to novel composite materials. This document provides a comprehensive overview of the principles, experimental protocols, and characterization techniques for the successful functionalization of nanoparticles with this compound.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of B[MDMS]M is crucial for designing effective functionalization strategies.

PropertyValueReference
Chemical Formula C7H20O4Si2[4]
Molecular Weight 224.40 g/mol [4]
Appearance Clear Liquid[2]
Boiling Point 184°C[4]
Density 0.968 g/cm³[4]
Refractive Index 1.4121[4]
Hydrolytic Sensitivity Reacts slowly with moisture/water[4]

Mechanism of Nanoparticle Functionalization

The functionalization of nanoparticles with B[MDMS]M proceeds via a two-step hydrolysis and condensation mechanism, characteristic of alkoxysilanes. The bifunctional nature of B[MDMS]M allows for the formation of a cross-linked silica-based shell on the nanoparticle surface.

Step 1: Hydrolysis

In the presence of a controlled amount of water, the methoxy groups (-OCH3) on the silicon atoms of B[MDMS]M undergo hydrolysis to form reactive silanol groups (Si-OH). This reaction is often catalyzed by an acid or a base. The slow hydrolysis rate of B[MDMS]M allows for a more controlled reaction, minimizing premature self-condensation in the bulk solution.[4][5]

Step 2: Condensation and Cross-linking

The newly formed silanol groups on the B[MDMS]M molecule can then condense with the hydroxyl groups present on the surface of the nanoparticles (e.g., silanol groups on silica nanoparticles), forming stable covalent siloxane bonds (Si-O-Si).[6] Subsequently, the remaining silanol groups on the B[MDMS]M can react with other B[MDMS]M molecules or with adjacent silanol groups on the nanoparticle surface, leading to the formation of a cross-linked, networked silica shell. This process effectively encapsulates the nanoparticle core.[7]

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation & Cross-linking B[MDMS]M This compound (CH3O)2(CH3)Si-CH2-Si(CH3)(OCH3)2 Hydrolyzed_B[MDMS]M Hydrolyzed B[MDMS]M (HO)2(CH3)Si-CH2-Si(CH3)(OH)2 B[MDMS]M->Hydrolyzed_B[MDMS]M  + H2O (Catalyst) Hydrolyzed_B[MDMS]M->Hydrolyzed_B[MDMS]M Functionalized_NP Functionalized Nanoparticle (Core-Shell Structure) Hydrolyzed_B[MDMS]M->Functionalized_NP Condensation with Nanoparticle Surface Nanoparticle Nanoparticle with -OH groups Nanoparticle->Functionalized_NP

Caption: Mechanism of nanoparticle functionalization with B[MDMS]M.

Experimental Protocols

The following protocols provide a general framework for the functionalization of silica nanoparticles with B[MDMS]M. Optimization of reaction conditions may be necessary depending on the specific type and size of the nanoparticles.

Protocol 1: Synthesis of a Cross-linked Silica Shell on Silica Nanoparticles

This protocol is designed to create a thin, cross-linked silica shell on the surface of pre-existing silica nanoparticles, enhancing their stability and providing a platform for further functionalization.

Materials:

  • Silica nanoparticles (SNPs)

  • This compound (B[MDMS]M)

  • Anhydrous ethanol

  • Ammonium hydroxide (NH4OH, 28-30% aqueous solution)

  • Deionized water

  • Centrifuge

  • Ultrasonic bath

Procedure:

  • Nanoparticle Dispersion: Disperse a known amount of silica nanoparticles in anhydrous ethanol to a final concentration of 10 mg/mL. Sonicate the dispersion for 15 minutes to ensure homogeneity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the ethanolic dispersion of silica nanoparticles.

  • Initiation of Hydrolysis: To the stirred dispersion, add a specific volume of deionized water and ammonium hydroxide solution. A recommended starting point is a water-to-ethanol volume ratio of 1:4 and an ammonium hydroxide concentration of 0.1 M in the final reaction mixture. Stir for 30 minutes at room temperature.

  • Addition of B[MDMS]M: Slowly add the desired amount of this compound to the reaction mixture. The concentration of B[MDMS]M will determine the thickness of the resulting shell; a starting concentration of 5-10 mM is recommended.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours under continuous stirring.

  • Purification: After the reaction, collect the functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).

  • Washing: Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol. Repeat the centrifugation and washing steps three times to remove unreacted silane and by-products.

  • Drying: After the final wash, dry the functionalized nanoparticles in a vacuum oven at 60°C overnight.

G start Start dispersion Disperse Silica Nanoparticles in Anhydrous Ethanol start->dispersion sonication Sonicate for 15 min dispersion->sonication reaction_setup Transfer to Reaction Flask sonication->reaction_setup add_water_ammonia Add Deionized Water and Ammonium Hydroxide reaction_setup->add_water_ammonia stir_30min Stir for 30 min add_water_ammonia->stir_30min add_bmdmsm Slowly Add This compound stir_30min->add_bmdmsm react React for 12-24 hours at Room Temperature add_bmdmsm->react centrifuge Centrifuge to Collect Nanoparticles react->centrifuge wash Wash with Ethanol (3x) centrifuge->wash dry Dry in Vacuum Oven wash->dry end End dry->end

Caption: Workflow for creating a silica shell on nanoparticles.

Critical Parameters and Causality
  • Water Concentration: The amount of water is a critical parameter that directly influences the rate of hydrolysis of B[MDMS]M.[8] Insufficient water will lead to incomplete hydrolysis and a sparse surface coating. Conversely, an excess of water can promote the self-condensation of the silane in the bulk solution, leading to the formation of undesired silica aggregates rather than a uniform core-shell structure.[9]

  • Catalyst (Ammonium Hydroxide): The basic catalyst accelerates both the hydrolysis and condensation reactions. The concentration of the catalyst needs to be carefully controlled to achieve a balance between a reasonable reaction rate and the prevention of uncontrolled, rapid polymerization.

  • Silane Concentration: The concentration of B[MDMS]M directly correlates with the thickness and density of the resulting silica shell.[10] Higher concentrations will lead to thicker shells, but may also increase the risk of nanoparticle aggregation. Optimization is key to achieving the desired shell thickness without compromising the monodispersity of the nanoparticles.

  • Reaction Time and Temperature: The reaction is typically carried out at room temperature for an extended period to allow for the slow and controlled growth of the silica shell. Increasing the temperature can accelerate the reaction but may also lead to a less uniform coating.[9]

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization of the nanoparticles and to understand the properties of the resulting core-shell structures.

Characterization TechniquePurposeExpected Outcome
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the presence of the silane coating on the nanoparticle surface.[11]Appearance of new peaks corresponding to Si-O-Si stretching (around 1000-1100 cm⁻¹) and C-H stretching from the methyl and methylene groups of B[MDMS]M. A decrease in the intensity of the surface silanol (Si-OH) peak (around 3400 cm⁻¹ and 950 cm⁻¹) is also expected.
Thermogravimetric Analysis (TGA) To quantify the amount of grafted silane on the nanoparticle surface.[11][12]A weight loss step in the temperature range of 200-600°C for the functionalized nanoparticles, corresponding to the thermal decomposition of the organic components of the B[MDMS]M shell. The weight loss percentage can be used to calculate the grafting density.
Transmission Electron Microscopy (TEM) To visualize the core-shell structure and assess the uniformity of the coating.[13]TEM images should clearly show a distinct shell of a different contrast surrounding the nanoparticle core. The thickness of the shell can be measured from the images.
Dynamic Light Scattering (DLS) and Zeta Potential To determine the hydrodynamic size and surface charge of the nanoparticles before and after functionalization.An increase in the hydrodynamic diameter of the nanoparticles after functionalization, consistent with the formation of a shell. A change in the zeta potential may also be observed, depending on the surface chemistry of the shell.
Elemental Analysis (EA) To determine the elemental composition (C, H) of the functionalized nanoparticles.[14]An increase in the carbon and hydrogen content of the nanoparticles after functionalization, confirming the presence of the organic components of the B[MDMS]M shell.

Applications in Drug Development and Beyond

The unique properties of nanoparticles functionalized with this compound open up a wide range of possibilities in drug development and other advanced applications.

  • Enhanced Stability and Controlled Release: The cross-linked silica shell provides a robust physical barrier, protecting the nanoparticle core and any encapsulated therapeutic agents from premature degradation in biological environments. This can lead to improved stability and a more controlled and sustained release profile of the drug.

  • Platform for Further Functionalization: The silica shell presents a versatile surface that can be further modified with a variety of functional groups (e.g., amines, carboxyls, thiols) using well-established silane chemistry.[1] This allows for the attachment of targeting ligands (e.g., antibodies, peptides) for specific cell or tissue targeting, or the conjugation of imaging agents for theranostic applications.

  • Improved Biocompatibility: A well-defined silica shell can mask the potentially toxic surface of certain nanoparticle cores, leading to improved biocompatibility and reduced immunogenicity.

  • Advanced Composite Materials: In materials science, nanoparticles functionalized with B[MDMS]M can act as reinforcing agents in polymer matrices, with the cross-linked shell providing a strong interface for improved mechanical properties.[3]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood. It is a flammable liquid and vapor, and contact with skin and eyes should be avoided. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a powerful and versatile tool for the advanced functionalization of nanoparticles. Its unique bifunctional nature enables the creation of robust, cross-linked core-shell structures with enhanced stability and a versatile surface for further modification. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the potential of B[MDMS]M in creating next-generation nanomaterials for a wide range of applications.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Nanotechnology's Surface Secret: How Silanes Enhance Material Properties. Retrieved from [Link]

  • Florea, N. M., et al. (2021). Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins.
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Application Notes and Protocols for Bis(methyldimethoxysilyl)methane in Dental Resin Composites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of bis(methyldimethoxysilyl)methane as a novel crosslinking and coupling agent in dental resin composites. This document details a plausible synthetic route for this compound, protocols for its application in the formulation of dental composites, and methodologies for the comprehensive characterization of the resulting materials. The focus is on enhancing the mechanical integrity and hydrolytic stability of dental restorations.

Introduction: The Role of Silane Coupling Agents in Dental Composites

The longevity and success of dental restorations are critically dependent on the durability of the bond between the inorganic filler particles and the organic resin matrix.[1] Silane coupling agents are essential chemical compounds that bridge this interface, enhancing adhesion and ultimately improving the mechanical properties and hydrolytic stability of the composite material.[2][3] These bifunctional molecules form a durable link between the inorganic filler surface and the organic polymer matrix.[4]

Traditionally, silanes like 3-(trimethoxysilyl)propyl methacrylate (γ-MPS) have been widely used. However, the quest for dental materials with superior long-term performance has driven research into novel coupling agents. This compound presents itself as a promising candidate due to its unique molecular structure, which suggests the potential for enhanced crosslinking and improved hydrolytic stability. Its dual silyl functionality allows for robust bonding to filler particles, while the methane bridge offers a stable, flexible linkage within the silane layer.

This guide will provide a detailed exploration of this compound, from its synthesis to its application and evaluation in dental resin composites.

Synthesis of this compound: A Plausible Protocol

While various methods exist for the synthesis of bis(silyl)alkanes, a common approach involves the reaction of a di-Grignard reagent with a suitable chlorosilane. The following is a scientifically plausible, step-by-step protocol for the laboratory-scale synthesis of this compound.

2.1. Reaction Principle

The synthesis is based on the reaction of methylenebis(magnesium bromide) with methyldimethoxychlorosilane. The Grignard reagent acts as a nucleophile, displacing the chloride on the silicon atom to form the desired carbon-silicon bonds.

Caption: Synthesis of this compound via a Grignard reaction.

2.2. Materials and Reagents

Reagent/MaterialGradeSupplier
DibromomethaneReagentSigma-Aldrich
Magnesium turnings99.8%Sigma-Aldrich
Methyldimethoxychlorosilane95%Alfa Aesar
Anhydrous Tetrahydrofuran (THF)≥99.9%Sigma-Aldrich
IodineCrystalJ.T. Baker
Diethyl etherAnhydrousFisher Scientific
Saturated ammonium chloride solutionLaboratoryVWR
Anhydrous sodium sulfateReagentEMD Millipore

2.3. Protocol

  • Preparation of Methylenebis(magnesium bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous THF to the flask to cover the magnesium.

    • Slowly add a solution of dibromomethane (1 equivalent) in anhydrous THF from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Methyldimethoxychlorosilane:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of methyldimethoxychlorosilane (2.2 equivalents) in anhydrous THF from the dropping funnel. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to remove the solvent.

    • Purify the crude product by fractional distillation under vacuum to obtain pure this compound.

2.4. Characterization

The structure and purity of the synthesized this compound should be confirmed using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.

Application in Dental Resin Composites

This compound can be used to surface-treat inorganic fillers before their incorporation into the resin matrix. This process, known as silanization, is crucial for achieving a strong and stable interface.

Caption: Workflow for the silanization of dental fillers.

3.1. Materials

ComponentDescription
Inorganic Filler Barium glass, silica, or zirconia-silica, particle size 0.04-1.0 µm
Silane This compound
Solvent Ethanol/Water mixture (95:5 v/v)
Acid Catalyst Acetic acid
Resin Matrix Bis-GMA/TEGDMA (70:30 wt%)
Photoinitiator System Camphorquinone (0.2 wt%), Ethyl 4-(dimethylamino)benzoate (0.8 wt%)

3.2. Protocol for Filler Silanization

  • Preparation of Silane Solution:

    • Prepare a 2% (w/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture.

    • Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze the hydrolysis of the methoxy groups.

    • Stir the solution for 1 hour to allow for hydrolysis to silanol groups.

  • Filler Treatment:

    • Disperse the inorganic filler in the prepared silane solution. The filler-to-solution ratio should be approximately 1:4 (w/v).

    • Stir the suspension for 3 hours at room temperature.

    • Separate the treated filler by centrifugation.

    • Wash the filler with ethanol to remove excess silane.

    • Dry the silanized filler in an oven at 110 °C for 4 hours to promote condensation of the silanol groups with the filler surface and to form a polysiloxane network.

3.3. Characterization of Silanized Fillers

The success of the silanization process should be verified using:

  • FTIR Spectroscopy: To detect the presence of Si-O-Si bonds and organic moieties from the silane on the filler surface.[5][6]

  • Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the filler surface.

3.4. Formulation of Experimental Dental Composite

  • Preparation of the Resin Matrix:

    • In a light-proof container, mix Bis-GMA and TEGDMA (70:30 wt%).

    • Add the photoinitiator system (camphorquinone and ethyl 4-(dimethylamino)benzoate) and stir until completely dissolved.

  • Incorporation of Silanized Filler:

    • Gradually add the dried, silanized filler to the resin matrix.

    • Mix thoroughly using a planetary mixer until a homogeneous paste is obtained. The filler loading can be varied (e.g., 60%, 70%, 80% by weight) to evaluate its effect on the composite's properties.[7]

Characterization and Performance Evaluation of the Dental Composite

The performance of the experimental dental composite containing this compound should be rigorously evaluated and compared to a control composite prepared with a conventional silane (e.g., γ-MPS) or unsilanized filler.

4.1. Mechanical Properties

The following mechanical tests should be performed according to ISO 4049 standards.[1][8]

PropertyTest MethodISO StandardKey Parameters
Flexural Strength Three-point bending test[2]ISO 4049Specimen dimensions: 25x2x2 mm
Vickers Hardness Microhardness indentation[9]ISO 4049Load: 200g, Dwell time: 15s

4.1.1. Protocol for Flexural Strength Testing

  • Prepare bar-shaped specimens (25 x 2 x 2 mm) of the dental composite in a stainless steel mold.[2]

  • Light-cure the specimens according to the manufacturer's instructions for the photoinitiator system.

  • Store the specimens in distilled water at 37 °C for 24 hours.

  • Perform a three-point bending test using a universal testing machine at a crosshead speed of 0.75 mm/min.[3]

  • Calculate the flexural strength (σ) in megapascals (MPa) using the formula: σ = 3FL / 2bh², where F is the maximum load, L is the span length, b is the width, and h is the thickness of the specimen.

4.1.2. Protocol for Vickers Hardness Testing

  • Prepare disc-shaped specimens (15 mm diameter, 2 mm thickness).

  • Light-cure the specimens and store them in distilled water at 37 °C for 24 hours.

  • Perform indentations on the surface of the specimens using a Vickers microhardness tester with a 200g load for 15 seconds.[9][10]

  • Measure the diagonals of the indentation and calculate the Vickers Hardness Number (VHN).

4.2. Hydrolytic Stability

Water sorption and solubility are critical indicators of a dental composite's hydrolytic stability. These should be measured according to ISO 4049.[11][12]

4.2.1. Protocol for Water Sorption and Solubility Testing

  • Prepare disc-shaped specimens (15 mm diameter, 1 mm thickness).

  • Place the specimens in a desiccator and weigh them periodically until a constant mass (m₁) is achieved.[13]

  • Immerse the specimens in distilled water at 37 °C for 7 days.

  • After 7 days, remove the specimens, blot dry, and weigh to obtain the mass (m₂).

  • Recondition the specimens in the desiccator until a constant mass (m₃) is reached.

  • Calculate water sorption (Wsp) and solubility (Wsl) in µg/mm³ using the following formulas:

    • Wsp = (m₂ - m₃) / V

    • Wsl = (m₁ - m₃) / V where V is the volume of the specimen in mm³.

Expected Outcomes and Significance

The use of this compound as a coupling agent in dental resin composites is hypothesized to yield several benefits:

  • Improved Mechanical Properties: The dual silyl functionality may lead to a more robust and crosslinked interface between the filler and the resin matrix, resulting in higher flexural strength and hardness.

  • Enhanced Hydrolytic Stability: The stable methane bridge and the potential for a denser silane layer could reduce water sorption and solubility, thereby improving the long-term durability of the composite in the oral environment.

These application notes provide a framework for the synthesis, application, and evaluation of this compound in dental resin composites. The successful implementation of these protocols will contribute to the development of more durable and reliable dental restorative materials.

References

  • ISO 4049:2019 Dentistry — Polymer-based restorative materials.
  • Inconsistency in the strength testing of dental resin-based composites among researchers.
  • Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite. Hindawi.
  • Chemistry of Silanes: Interfaces in Dental Polymers and Composites.
  • Evaluation of Vickers hardness and depth of cure of six composite resins photo-activated with different polymerization modes.
  • Water Sorption and Solubility of Highly Aesthetic Single-Shade Nano-Hybrid Resin Composites.
  • Investigation on the Biaxial Flexural Strength of Universal Shade Resin-Based Composites. MDPI.
  • EVALUATION OF THE SURFACE HARDNESS OF COMPOSITE RESINS BEFORE AND AFTER POLISHING AT DIFFERENT TIMES.
  • Water Sorption and Solubility of Highly Aesthetic Single-Shade Nano-Hybrid Resin Composites. Semantic Scholar.
  • Comparison of Water Sorption and Water Solubility Properties of Current Restorative Materials with Different Contents. Thieme Connect.
  • Influence of Specimen Dimension, Water Immersion Protocol, and Surface Roughness on Water Sorption and Solubility of Resin-Based Restorative M
  • FTIR spectra of silanization. (i) sintered HA, (a) γ -MPS, (b)...
  • water adsorption characteristics of new dental composites. International Journal of Medical Research & Health Sciences.
  • Iso 4049 - 2019. Scribd.
  • Comparative Evaluation Of The Vickers Micro Hardness And Depth Of Cure Of Selected Dental Composites - An In Vitro Study. Worldwidejournals.com.
  • The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and M
  • Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. Chemical Engineering Transactions.
  • Examining Vicker Hardness and Wear Volume Minimization in Composite Resin with Different Filler Dimensions via Scanning Topography. Ingenta Connect.
  • The effect of filler and silane content on conversion of resin-based composite.
  • The Development of Filler Morphology in Dental Resin Composites: A Review.
  • The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and M
  • Effects of silane-modified fillers on properties of dental composite resin.
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  • Chemistry of Silanes: Interfaces in Dental Polymers and Composites.
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  • The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix.
  • Effects of silane-modified fillers on properties of dental composite resin.
  • Wear of nanofilled dental composites at varying filler concentrations.
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  • US5235083A - Bis(silyl)alkanes and method for their preparation.
  • Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy. Beilstein Journal of Organic Chemistry.
  • Synthesis of Bis(1,2,3-triazolyl)alkanes in Superbasic and Solvent-Free Conditions. MDPI.
  • Design and synthesis of new bis(1,2,4-triazolo[3,4-b][1][3][4]thiadiazines) and bis((quinoxalin-2-yl)phenoxy)alkanes as anti-breast cancer agents through dual PARP-1 and EGFR targets inhibition. National Institutes of Health.

  • Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy.

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Troubleshooting & Optimization

Technical Support Center: Mastering the Hydrolysis of Bis(methyldimethoxysilyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(methyldimethoxysilyl)methane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on controlling the hydrolysis of this versatile organosilicon compound. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, ensuring your success in leveraging this molecule for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: My hydrolysis reaction of this compound is proceeding too slowly. What are the primary factors I should consider to increase the reaction rate?

A1: A sluggish hydrolysis rate is a common issue and can typically be addressed by manipulating several key reaction parameters. The hydrolysis of alkoxysilanes, such as this compound, is highly dependent on the reaction conditions.[1][2] Here are the primary factors to consider, in order of likely impact:

  • Catalyst (pH): The hydrolysis of alkoxysilanes can be catalyzed by both acids and bases.[2][3] The reaction rate is slowest around a neutral pH of 7.[3]

    • Acid Catalysis: Introducing an acid catalyst (e.g., HCl, acetic acid) will significantly accelerate hydrolysis. The mechanism involves protonation of the methoxy group, making it a better leaving group.[3][4]

    • Base Catalysis: Alternatively, a base catalyst (e.g., NH₄OH, NaOH) can be used. The mechanism here involves the nucleophilic attack of a hydroxide ion on the silicon atom.[3][4]

  • Temperature: Increasing the reaction temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the hydrolysis rate.

  • Water Concentration: As water is a reactant in the hydrolysis process, its concentration plays a crucial role. Ensure sufficient water is present in the reaction mixture.

  • Solvent: The choice of solvent can influence the solubility of the reactants and the transition state, thereby affecting the reaction rate. A solvent that can effectively solvate the transition state will generally lead to a faster reaction.

Here is a summary of the expected qualitative effects of these parameters on the hydrolysis rate:

ParameterEffect on Hydrolysis RatePrimary Mechanism
pH Slowest at neutral pH (~7), faster at acidic or basic pH[3]Acid or base catalysis[3][4]
Temperature Increases with increasing temperatureIncreased kinetic energy
Water Concentration Increases with increasing water concentrationIncreased reactant availability
Solvent Polarity Generally faster in more polar solventsStabilization of polar transition states
Q2: I'm observing gel formation in my reaction vessel. How can I prevent this premature condensation?

A2: Gel formation indicates that the condensation of the hydrolyzed silanol intermediates is occurring at a rate that leads to the formation of a cross-linked polymer network. To control this, you need to manage the factors that favor hydrolysis over condensation.

The hydrolysis of this compound produces reactive silanol groups (-Si-OH), which can then condense with other silanol groups or unreacted methoxy groups to form siloxane bonds (Si-O-Si). This condensation process is what leads to oligomerization and eventually gelation.

Here are some strategies to mitigate premature gelation:

  • pH Control:

    • Acidic Conditions (pH < 4): Generally favor hydrolysis over condensation. This leads to the formation of more linear, less branched oligomers.[3]

    • Basic Conditions: Tend to accelerate condensation, leading to more highly branched structures and a faster progression to gelation.[3]

  • Water-to-Silane Ratio: A high water-to-silane ratio can favor complete hydrolysis of the methoxy groups before significant condensation occurs.

  • Concentration: Working in more dilute solutions can reduce the frequency of intermolecular condensation reactions.

  • Temperature: While higher temperatures increase the hydrolysis rate, they also accelerate the condensation rate. A moderate temperature may be necessary to find the right balance.

  • Solvent: A solvent that can hydrogen bond with the silanol groups may help to stabilize them and slow down the rate of condensation.

Q3: What is the stepwise process of hydrolysis for this compound, and how does it affect my application?

A3: this compound has two silicon atoms, each with two methoxy groups. The hydrolysis proceeds in a stepwise manner, where the methoxy groups are sequentially replaced by hydroxyl groups.

The general sequence of hydrolysis is as follows:

  • First Hydrolysis: One of the four methoxy groups is hydrolyzed to a silanol group.

  • Second Hydrolysis: A second methoxy group is hydrolyzed. This can occur on the same silicon atom or the other one.

  • Third and Fourth Hydrolysis: The remaining methoxy groups are hydrolyzed to form the fully hydrolyzed species.

The rate of hydrolysis for each subsequent methoxy group on the same silicon atom is generally slower than the first due to steric hindrance and electronic effects.

Understanding this stepwise process is crucial as the properties of the partially hydrolyzed species are different from the fully hydrolyzed molecule. For instance, in surface treatment applications, the presence of some unreacted methoxy groups might be desirable for controlling the reaction with a substrate. For sol-gel applications, the degree of hydrolysis will directly impact the structure of the resulting polymer network.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent Hydrolysis Rates - Fluctuations in ambient temperature.- Inconsistent catalyst concentration.- Variable water content in solvents.- Use a temperature-controlled reaction setup.- Prepare fresh catalyst solutions and add them precisely.- Use anhydrous solvents and add a measured amount of water.
Cloudy Solution (Precipitation) - Condensation products are insoluble in the solvent.- pH is in a range that promotes rapid condensation.- Change to a more polar solvent or a co-solvent system.- Adjust the pH to be more acidic (typically pH 2-4) to favor hydrolysis.[3]- Work at a lower concentration.
Reaction Not Going to Completion - Insufficient water.- Catalyst deactivation or insufficient amount.- Equilibrium has been reached.- Add excess water relative to the silane.- Add more catalyst.- Remove byproducts (methanol) if possible, for example by performing the reaction under reduced pressure.

Experimental Protocols

Protocol 1: Controlled Acid-Catalyzed Hydrolysis

This protocol aims for a controlled hydrolysis with minimized condensation, suitable for preparing solutions for surface functionalization.

  • Preparation: In a clean, dry glass vessel, prepare a 95:5 (v/v) solution of ethanol and deionized water.

  • pH Adjustment: Adjust the pH of the alcohol-water mixture to 4.0 using a dilute solution of hydrochloric acid.

  • Silane Addition: While stirring, slowly add the this compound to the solution to achieve the desired final concentration (e.g., 1-5% by volume).

  • Reaction: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-24 hours), depending on the desired degree of hydrolysis.

  • Monitoring (Optional): The progress of the hydrolysis can be monitored using techniques like FT-IR spectroscopy by observing the disappearance of Si-O-CH₃ bands and the appearance of Si-OH bands.[5] NMR spectroscopy can also provide detailed information on the various hydrolyzed and condensed species.[6][7]

Protocol 2: Monitoring Hydrolysis via In-Situ Spectroscopy

For precise control, in-situ monitoring is recommended.

  • Setup: Use a reaction vessel compatible with an in-situ probe (e.g., Raman or FT-IR).

  • Initial Spectrum: Record a spectrum of the solvent and catalyst mixture before adding the silane.

  • Reaction Initiation: Add the this compound and begin recording spectra at regular intervals.

  • Data Analysis: Analyze the spectral data to track the concentration of the reactant and the formation of silanol intermediates and methanol byproduct over time. This allows for real-time determination of the reaction kinetics.

Visualizing the Process

Hydrolysis and Condensation Pathway

G This compound This compound Partially Hydrolyzed Species Partially Hydrolyzed Species This compound->Partially Hydrolyzed Species + H₂O - CH₃OH Fully Hydrolyzed Species Fully Hydrolyzed Species Partially Hydrolyzed Species->Fully Hydrolyzed Species + H₂O - CH₃OH Oligomers Oligomers Partially Hydrolyzed Species->Oligomers Fully Hydrolyzed Species->Oligomers - H₂O Gel Network Gel Network Oligomers->Gel Network

Caption: General reaction pathway for the hydrolysis and condensation of this compound.

Troubleshooting Logic Flow

G start Problem with Hydrolysis slow_rate Slow Reaction Rate? start->slow_rate gel_formation Premature Gelation? slow_rate->gel_formation No increase_temp Increase Temperature slow_rate->increase_temp Yes incomplete_reaction Incomplete Reaction? gel_formation->incomplete_reaction No lower_ph Lower pH (<4) gel_formation->lower_ph Yes add_more_water Add More Water incomplete_reaction->add_more_water Yes end Problem Resolved incomplete_reaction->end No add_catalyst Add Acid/Base Catalyst increase_temp->add_catalyst increase_water Increase Water Conc. add_catalyst->increase_water increase_water->end dilute Dilute Reaction lower_ph->dilute lower_temp Lower Temperature dilute->lower_temp lower_temp->end add_more_catalyst Add More Catalyst add_more_water->add_more_catalyst remove_byproducts Remove Byproducts add_more_catalyst->remove_byproducts remove_byproducts->end

Caption: A troubleshooting flowchart for common issues during the hydrolysis of this compound.

References

  • Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review: Journal of Adhesion Science and Technology: Vol 6, No 1.
  • HYDROLYSIS AND CONDENSATION OF SILIC
  • Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR)
  • Kinetic analysis of organosilane hydrolysis and condensation - ResearchG
  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz
  • The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel | Request PDF - ResearchG
  • Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc.

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Technical Support Center: Preventing Gelation in Bis(methyldimethonyl)methane Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(methyldimethoxysilyl)methane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and preventative strategies for managing and avoiding gelation in solutions containing this compound. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stability and efficacy of your experimental workflows.

Section 1: Understanding the Root Cause: The Chemistry of Gelation

This compound is a versatile organosilicon compound valued for its role as a crosslinking and coupling agent in various applications, from silicone rubber manufacturing to advanced coatings.[1][2] However, its utility is intrinsically linked to its reactivity, specifically the hydrolysis and subsequent condensation of its methoxy groups.[1] This process, while essential for forming stable siloxane networks, can also lead to premature gelation if not properly controlled.

The gelation process is a two-step reaction:

  • Hydrolysis: In the presence of water, the methoxy groups (-OCH₃) on the silicon atoms are replaced by hydroxyl groups (-OH), forming silanols and releasing methanol as a byproduct.[3] This reaction can be catalyzed by both acids and bases.[4]

  • Condensation: The newly formed silanols are highly reactive and can condense with other silanols or unreacted methoxy groups to form siloxane bonds (Si-O-Si). As this process continues, a three-dimensional network of crosslinked polymers grows, eventually leading to the formation of a gel.[4][5]

Several key factors influence the rates of these reactions and, consequently, the time to gelation.[5] A thorough understanding of these variables is the first step toward effective prevention.

Diagram: The Pathway to Gelation

The following diagram illustrates the sequential chemical reactions that lead from the this compound monomer to a crosslinked gel network.

GelationPathway cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation Monomer This compound (Liquid Monomer) Water Water (H₂O) (Often atmospheric moisture) Silanol Silanol Intermediates (Reactive Species) Monomer->Silanol Introduction of H₂O (Acid/Base Catalyzed) Water->Silanol Methanol Methanol (CH₃OH) (Byproduct) Silanol->Methanol Oligomers Soluble Oligomers (Initial Crosslinking) Silanol->Oligomers Silanol Condensation (Si-O-Si bond formation) Gel Crosslinked Polymer Network (Insoluble Gel) Oligomers->Gel Network Growth

Caption: Chemical pathway from monomer to gel.

Section 2: Troubleshooting Guide - Common Gelation Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: "My this compound solution turned into a gel overnight after I opened the container. What happened?"

Answer: This is a classic case of atmospheric moisture contamination. This compound is highly susceptible to hydrolysis in the presence of water.[3] When you opened the container, moisture from the air was introduced, initiating the hydrolysis of the methoxy groups into reactive silanols. These silanols then underwent condensation, forming a crosslinked network and causing the solution to gel.

Root Cause Analysis:

  • Exposure to Humidity: The primary trigger was the introduction of atmospheric moisture.

  • Inadequate Storage: The container may not have been properly sealed or purged with an inert gas after use.

Immediate Action: Unfortunately, once a gel has formed, the process is generally irreversible for solution-based applications. The material must be discarded following appropriate safety protocols.[6]

Long-Term Prevention:

  • Inert Atmosphere: Always handle and store this compound under a dry, inert atmosphere such as nitrogen or argon.[6]

  • Proper Sealing: Use containers with tight-fitting seals. After each use, purge the headspace of the container with an inert gas before resealing.

  • Desiccation: Store containers in a desiccator or a dry box to minimize exposure to ambient humidity.

Question 2: "I prepared a solution of this compound in an alcohol-based solvent, and it gelled much faster than expected. Why?"

Answer: While alcohols are often used as solvents, they can participate in and influence the hydrolysis and condensation reactions. The water content of the alcohol is a critical factor; even "anhydrous" solvents can contain trace amounts of water sufficient to initiate hydrolysis.[5] Furthermore, the alcohol itself can exchange with the methoxy groups on the silicon atom (transesterification), altering the reactivity and condensation pathways.

Root Cause Analysis:

  • Trace Water in Solvent: The most likely cause is the presence of water in your alcohol solvent. The hydrolysis reaction can be initiated by very small amounts of water.[5]

  • Solvent Reactivity: The type of alcohol can influence reaction rates.

  • Temperature: Higher ambient temperatures will accelerate both hydrolysis and condensation rates.[5]

Immediate Action: As with the previous scenario, the gelled solution is not salvageable.

Long-Term Prevention:

  • Use Anhydrous Solvents: Employ rigorously dried, anhydrous solvents for all solutions. Consider using molecular sieves to further dry the solvent before use.

  • Control Temperature: Prepare and store solutions at cool or ambient temperatures, avoiding heat sources unless required by a specific protocol.[3][6]

  • Monitor Water Content: If your application is highly sensitive, consider using Karl Fischer titration to quantify the water content of your solvent before preparing the solution.

Question 3: "My solution seems to be getting more viscous over time, even with proper storage. How can I monitor this and prevent it from reaching the gel point?"

Answer: The increase in viscosity is a direct result of the ongoing condensation process and the formation of larger soluble oligomers—the precursors to a full gel network.[7] This indicates that hydrolysis has already occurred to some extent and condensation is proceeding, albeit slowly.

Root Cause Analysis:

  • Slow Hydrolysis/Condensation: Low levels of moisture or catalytic impurities may be present, causing a slow but steady reaction.

  • pH of the Solution: The pH of your solution can significantly impact the rate of condensation. Both acidic and basic conditions can catalyze the reaction.[4]

Preventative Monitoring & Action:

  • Analytical Monitoring: Several techniques can be used to monitor the progression of hydrolysis and condensation before gelation occurs:

    • FTIR Spectroscopy: Monitor the disappearance of Si-O-C bands and the appearance of Si-OH bands.[8]

    • NMR Spectroscopy: ¹H NMR can track the extent of hydrolysis, while ²⁹Si NMR is effective for monitoring the condensation process.[7]

    • Viscometry: Regularly measuring the viscosity of the solution will provide a direct indication of polymer growth.

  • pH Control: Ensure the solution is maintained at a neutral pH, as the hydrolysis rate is minimal in a neutral medium.[9] If your process allows, buffering the solution can help maintain stability.

  • Use Fresh Solutions: For critical applications, it is best to prepare solutions of this compound fresh for each use to avoid issues with aging and viscosity changes.

Section 3: Proactive Prevention and Best Practices

Avoiding gelation is always preferable to troubleshooting it. The following protocols and guidelines are designed to maintain the stability of your this compound solutions.

Protocol 1: Standard Procedure for Handling and Storage

This protocol outlines the essential steps for maintaining an anhydrous environment.

  • Procurement: Purchase this compound in appropriate quantities to minimize the storage time of opened containers.

  • Receiving: Upon receipt, inspect the container seal for integrity. Store the unopened container in a cool, dry, and well-ventilated area away from heat and ignition sources.[3][6]

  • Dispensing: a. Conduct all transfers inside a glovebox or under a steady stream of dry inert gas (nitrogen or argon). b. Use dry, clean syringes or cannulas for liquid transfer. c. Never leave the container open to the atmosphere.

  • Resealing and Storage: a. After dispensing, flush the container's headspace with inert gas for 1-2 minutes. b. Tightly close the container.[6][10] c. For added protection, wrap the cap and neck of the bottle with Parafilm. d. Store the container in a desiccator.

Protocol 2: Preparation of Stable Working Solutions

This workflow is designed to minimize the risk of premature gelation during solution preparation.

SolutionPreparation cluster_prep Pre-Preparation Checks cluster_process Solution Preparation (Under Inert Atmosphere) Solvent Select Anhydrous Solvent (e.g., Toluene, THF) Dry Dry Solvent Further (e.g., over Molecular Sieves) Solvent->Dry AddSolvent Add Solvent to Reaction Vessel Dry->AddSolvent Glassware Oven-Dry All Glassware (>120°C overnight) Cool Cool Glassware (Under inert gas) Glassware->Cool Cool->AddSolvent AddSilane Slowly Add this compound (via dry syringe) AddSolvent->AddSilane Mix Stir Until Homogeneous AddSilane->Mix Store Store Solution Under Inert Gas (in sealed, dry container) Mix->Store

Caption: Workflow for preparing stable solutions.

Table 1: Factors Influencing Gelation Time
FactorCondition that DECREASES Gelation Time (Promotes Gelation)Condition that INCREASES Gelation Time (Inhibits Gelation)Scientific Rationale
Water Concentration High water/silane molar ratioAbsence of water (anhydrous conditions)Water is a necessary reactant for the initial hydrolysis step.[5]
pH Acidic (pH < 4) or Basic (pH > 7) conditionsNeutral pH (~7)Both acid and base catalyze the hydrolysis and condensation reactions. The rate is slowest at a neutral pH.[4][8]
Temperature Increased temperatureDecreased temperatureHigher temperatures increase the kinetic energy of molecules, accelerating reaction rates.[5]
Catalysts Presence of acid, base, or organometallic catalystsAbsence of catalystsCatalysts lower the activation energy for hydrolysis and condensation reactions.[5][7]
Solvent Protic solvents (e.g., alcohols with trace water)Aprotic, anhydrous solvents (e.g., Toluene, Hexane)Protic solvents can participate in the reaction, and residual water is a common issue. Aprotic solvents are non-reactive.
Concentration High concentration of this compoundLow concentrationHigher concentrations increase the probability of intermolecular reactions and network formation.[5]

Section 4: Frequently Asked Questions (FAQs)

  • Q1: Can I use a solvent stabilizer to prevent gelation? A1: While some additives can retard gelation, they may also interfere with your downstream application. For example, agents that disrupt hydrogen bonds, like formamide or urea, could be effective but might be incompatible with your system.[11] The most reliable method is to strictly control the reaction conditions, primarily by excluding water.

  • Q2: How does the structure of this compound compare to other alkoxysilanes in terms of gelation tendency? A2: The presence of two silyl groups linked by a methane backbone makes this molecule an effective crosslinker. Compared to a mono-silyl species like methyltrimethoxysilane, it has a higher functionality which can lead to faster network formation once hydrolysis is initiated. However, steric hindrance from the organic groups can influence reaction rates; bulkier groups tend to slow down hydrolysis and condensation.[12][13]

  • Q3: Is it possible to reverse the gelation process? A3: No, for practical purposes in a laboratory setting, the formation of the crosslinked siloxane network is irreversible. The Si-O-Si bonds are very stable.

  • Q4: What are the safety considerations when handling this compound? A4: It is a flammable liquid and vapor and is harmful if swallowed, inhaled, or in contact with skin.[3][14] Always handle it in a well-ventilated area or a chemical fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and keep it away from ignition sources.[3][6] The hydrolysis process liberates methanol, which is also toxic and flammable.[3]

  • Q5: How should I dispose of gelled or expired this compound? A5: Dispose of the material as hazardous chemical waste in accordance with local, state, and federal regulations.[6] Do not pour it down the drain. The container should be triple-rinsed (or equivalent) and disposed of appropriately.[6]

References

  • Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI. [Link]

  • Wang, H., et al. (2018). Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. PubMed. [Link]

  • Arkles, B., et al. (2011). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. [Link]

  • Gelest. (2025). Safety Data Sheet SIB1635.0 - this compound. [Link]

  • Van der Anker, C. J., et al. (2003). Kinetic analysis of organosilane hydrolysis and condensation. ResearchGate. [Link]

  • Loy, D. A., & Shea, K. J. (1995). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV. [Link]

  • Rahman, M. M., & Jana, S. C. (2019). Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. MDPI. [Link]

  • Arkles, B., et al. (2011). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. [Link]

  • Nishiyama, N., et al. (1993). Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. ResearchGate. [Link]

  • Brinker, C. J. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal de Physique Colloques. [Link]

  • Rogoza, A., et al. (2015). How to prevent gelation process? ResearchGate. [Link]

  • Pantoja, M. C., et al. (2012). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. ResearchGate. [Link]

  • LookChem. This compound is a versatile chemical compound. [Link]

  • Van der Anker, C. J., et al. (2013). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. ResearchGate. [Link]

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Technical Support Center: Bis(methyldimethoxysilyl)methane Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for improving the adhesion of Bis(methyldimethoxysilyl)methane coatings. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the application of this versatile organosilane coating. Our goal is to provide you with the foundational knowledge and practical steps necessary to achieve robust, reliable, and highly adherent films.

Troubleshooting Guide: Common Adhesion Failures

This section addresses specific adhesion problems in a question-and-answer format, providing insights into the root causes and actionable solutions.

Issue 1: Complete or Partial Coating Delamination (Peeling)

Q: My this compound coating is peeling or flaking off the substrate. What is causing this?

A: Coating delamination is typically a result of a failure at the coating-substrate interface. The primary causes are almost always related to improper surface preparation or incorrect coating thickness.

  • Cause A: Inadequate Substrate Cleaning. The foundational step for any successful silanization is an impeccably clean and activated surface.[1][2] Organic residues (oils, grease), dust, or previous coatings will physically block the silane from reaching the substrate. Inorganic surfaces must present hydroxyl (-OH) groups for the silane to form covalent bonds.

    • Solution: Implement a rigorous, multi-step cleaning protocol. A proven method involves sequential sonication in acetone, then isopropanol, and finally deionized water, followed by drying with an inert gas (like nitrogen) and baking in an oven to remove residual moisture.[3] For less reactive substrates, an oxygen plasma or UV/Ozone treatment can be used to clean and generate surface hydroxyl groups.[4]

  • Cause B: Incorrect Coating Thickness. There is an optimal thickness for silane layers.

    • If the coating is too thick: Applying a solution with too high a concentration (e.g., >10%) can lead to the formation of a thick, brittle oligomerized silane layer.[5] This layer acts as a weak boundary, and the failure occurs within the silane layer itself, not at the substrate interface.[5][6]

    • If the coating is too thin: An overly dilute solution may not provide enough molecules to form a complete, protective monolayer, resulting in patches of poor adhesion.[5]

    • Solution: Start with a silane concentration of 1-2% in your chosen solvent.[7] This is generally sufficient to form a few molecular layers. Optimize the concentration by testing a range (e.g., 0.5% to 5%) to find the best performance for your specific application.[5]

  • Cause C: Moisture Contamination. While a small amount of water is necessary to hydrolyze the methoxy groups of the silane into reactive silanols, excess water in the solvent or on the substrate can cause the silane to polymerize in solution before it can bond to the surface.[2] This leads to the deposition of clumps of polysiloxane instead of a uniform film.

    • Solution: Use anhydrous solvents for your deposition solution. A common and effective formulation is 95% ethanol / 5% water, which provides a controlled amount of water for hydrolysis.[7] Ensure substrates are completely dry before coating.[1]

Issue 2: Poor Wetting or "Orange Peel" Effect

Q: The coating solution beads up on the surface instead of spreading evenly, or the final film has a rough, orange peel-like texture. Why is this happening?

A: This is a surface energy problem. The liquid coating must have a lower surface tension than the substrate's surface energy to wet it properly.

  • Cause A: Low Surface Energy of the Substrate. This is often due to organic contamination or the inherent hydrophobicity of the substrate material (e.g., some plastics).

    • Solution: Thoroughly clean the substrate as described for delamination.[3] For plastics or other low-energy surfaces, a corona or plasma treatment is highly effective at increasing surface energy.

  • Cause B: High Solution Viscosity or Fast Evaporation. If the solution is too viscous or the solvent evaporates too quickly, the coating doesn't have time to level out before it solidifies.[8]

    • Solution: If high viscosity is the issue, you may need to decrease the silane concentration. To slow evaporation, consider using a higher-boiling-point solvent in your mixture, such as isopropanol or n-butanol.

  • Cause C: Incorrect Application Technique. Excessive atomization pressure during spray coating can cause droplets to partially dry before they even reach the surface, leading to a rough finish.[8][9]

    • Solution: Optimize your spray parameters. Reduce the distance to the substrate or lower the atomization air pressure to ensure a wet film is deposited.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving common adhesion problems.

A logical approach to troubleshooting adhesion failures.
Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of adhesion for this compound?

A: The adhesion mechanism is a multi-step chemical process that creates a covalent bridge between the inorganic substrate and the silane film.[10][11]

  • Hydrolysis: The two methoxy groups (-OCH₃) on each silicon atom react with water to form reactive silanol groups (-Si-OH).[2] This reaction is often catalyzed by adjusting the pH of the solution.[12]

  • Condensation: These silanol groups then condense with hydroxyl groups (-OH) on the substrate surface, forming strong, stable covalent siloxane bonds (Si-O-Substrate).[6]

  • Cross-linking: Adjacent silane molecules also condense with each other, forming a cross-linked polysiloxane network (Si-O-Si) that provides cohesive strength and stability to the film.[2]

Mechanism of Adhesion
Chemical pathway for this compound adhesion.

Q2: How critical is the pH of the silane solution?

A: The pH is extremely critical. The rate of hydrolysis and the stability of the resulting silanol groups are highly pH-dependent.[12] For alcohol-water solutions, a slightly acidic pH of 4.5-5.5 is optimal.[7] This condition promotes rapid hydrolysis while slowing the self-condensation reaction, which maximizes the solution's shelf life and ensures that bonding occurs primarily at the substrate surface rather than in the solution.[12][13] Acetic acid is commonly used for this pH adjustment.[7]

Q3: Does the curing process affect adhesion?

A: Yes, curing is a vital final step. Curing provides the energy needed to drive off any remaining solvent and byproducts (water and methanol) and to complete the condensation reactions, both with the substrate and between adjacent silane molecules.[14] Incomplete curing can leave a weaker, less-durable film.

Q4: Can I use this coating on any substrate?

A: Adhesion is strongest on high-energy, hydroxylated surfaces like glass, silicon wafers, ceramics, and most metals (e.g., aluminum, steel).[10][15] For substrates that lack these surface groups, such as gold or some polymers, a surface pre-treatment to introduce hydroxyl groups is necessary for covalent bonding.

Key Experimental Protocols

Protocol 1: Standard Substrate Cleaning

  • Place substrates in a suitable rack.

  • Sonicate in a beaker of acetone for 15 minutes.

  • Transfer to a beaker of isopropanol and sonicate for 15 minutes.

  • Transfer to a beaker of deionized (DI) water and sonicate for 15 minutes.

  • Rinse thoroughly with DI water.

  • Dry the substrates under a stream of high-purity nitrogen or argon gas.

  • Place in an oven and bake at 110°C for at least 1 hour to remove all traces of moisture.[3]

  • Store in a desiccator until ready for coating.

Protocol 2: Silane Solution Preparation (2% v/v)

  • Prepare a 95:5 (v/v) solution of ethanol and DI water. For example, mix 95 mL of 200-proof ethanol with 5 mL of DI water.

  • While stirring, adjust the solution to a pH of 4.5–5.5 using dilute acetic acid.

  • Slowly add 2 mL of this compound to 98 mL of the pH-adjusted solvent mixture.

  • Continue stirring for at least 5-10 minutes to allow for hydrolysis to occur.[7] Use the solution within a few hours, as its stability is limited.[12]

Protocol 3: Coating Application (Dip Coating)

  • Immerse the cleaned and dried substrates into the prepared silane solution for 1-2 minutes with gentle agitation.[7]

  • Slowly withdraw the substrates from the solution at a constant rate.

  • Briefly rinse the coated substrates by dipping them in pure ethanol to remove any excess, unreacted silane.[7]

  • Dry the substrates with a stream of nitrogen gas.

Protocol 4: Curing the Coating

The curing parameters depend on the substrate's thermal stability and the desired throughput. The goal is to complete the condensation reaction and form a stable film.

Curing MethodTemperatureTimeNotes
Ambient Cure Room Temperature (~25°C)24 hoursRequires a controlled environment with ~60% relative humidity.[7]
Thermal Cure 110-120°C10-30 minutesMost common method; ensures rapid and complete reaction.[7][14] Must be done in an explosion-proof, vented oven.
Characterization and Validation
  • Contact Angle Measurement: A simple way to verify the cleanliness and activation of a substrate is to measure the contact angle of a water droplet. A low contact angle (< 20°) on a hydrophilic substrate like glass indicates a clean, high-energy surface ready for coating.[3]

  • Adhesion Testing:

    • Tape Test (ASTM D3359): A qualitative test where pressure-sensitive tape is applied to a cross-hatched section of the coating and then rapidly removed. The amount of coating removed provides a rating of adhesion.

    • Shear Bond Strength Test: A quantitative method where a known force is applied parallel to the coating interface until failure occurs.[3][16] This provides a precise measurement of adhesion in units of pressure (e.g., MPa).

References
  • ZMsilane. (2024).
  • OnlyTRAININGS.
  • Research Explorer The University of Manchester. (2012). Silanes for adhesion promotion and surface modification. In K. Moriguchi & S. Utagawa (Eds.), Silane: Chemistry, Applications and Performance (pp. 87-109). Nova Science Publishers.
  • Gelest. APPLYING A SILANE COUPLING AGENT.
  • ResearchGate. (2012).
  • BenchChem.
  • Daken Chemical. (2023). Silane Adhesion Promoters The Role in Adhesion.
  • Dakenchem. (2024).
  • XJY Silicones. (2026).
  • Gelest.
  • BenchChem.
  • Matinlinna, J. P., & Vallittu, P. K. (2012). Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. PMC - NIH.
  • ResearchGate. Understanding the relationship between silane application conditions, bond durability and locus of failure.
  • ResearchGate. Effect of silane treatment on adhesion of adhesive-bonded carbon fiber reinforced nylon 6 composite.
  • Computational Chemistry List. Using Silanes as Adhesion Promoters.
  • Hersey, J. S., & van der Meer, A. D. (2011).
  • The Society of Vacuum Coaters. C-212 Troubleshooting for Thin Film Deposition Processes.
  • Korozyon Uzmanı. (2016). Curing Mechanisms.
  • Freund Global.
  • Biogrund.
  • Matinlinna, J. P., Tsoi, J. K. H., & Barreto, V. (2009).
  • Semantic Scholar. (2022). Quick Curing Mechanisms for All-Season Paints and Renders.
  • Matinlinna, J. P., Lassila, L. V., & Vallittu, P. K. (2005). Isocyanato- and methacryloxysilanes promote Bis-GMA adhesion to titanium. PubMed.
  • SpecialChem.
  • MDPI. (2024).
  • ResearchGate. Quantitative Analysis of Curing Mechanisms of Epoxy Resin by Mid- and Near- Fourier Transform Infra Red Spectroscopy.

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Technical Support Center: Polymerization with Bis(methyldimethoxysilyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bis(methyldimethoxysilyl)methane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions that can occur during polymerization with this versatile organosilicon compound. As senior application scientists, we understand the nuances of polymer chemistry and aim to provide you with the expertise to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in polymerization?

This compound (CAS 18297-79-5) is an organosilicon compound with the molecular formula C₇H₂₀O₄Si₂.[1][2][3] It features two methyldimethoxysilyl groups linked by a methane bridge. In polymerization, it is primarily used as a crosslinking agent to improve the mechanical strength and thermal stability of silicone rubbers and other silicone-based materials.[1][4] It also acts as a coupling agent to enhance the adhesion of organic resins to inorganic surfaces.[4] Its methoxy groups are reactive and can undergo hydrolysis and condensation reactions, which allows for the formation of a siloxane network.[1]

Q2: What are the most common side reactions observed during polymerization with this compound?

The most common side reactions stem from the reactivity of the Si-OCH₃ and the resulting Si-O-Si (siloxane) bonds. These include:

  • Incomplete Hydrolysis and Condensation: The initial step of polymerization involves the hydrolysis of the methoxy groups to form silanol (Si-OH) groups, followed by their condensation to form siloxane bonds.[5][6] Incomplete or uncontrolled reactions can lead to residual methoxy and silanol groups in the final polymer, affecting its properties.

  • Redistribution/Equilibration Reactions: These reactions involve the cleavage and reformation of siloxane bonds, leading to a scrambling of the polymer chains.[7][8][9] This can alter the molecular weight distribution and may lead to the formation of cyclic siloxanes.

  • Intramolecular Condensation (Cyclization): Under certain conditions, silanol groups on the same growing polymer chain can react with each other, leading to the formation of cyclic species. This is analogous to the "backbiting" reactions seen in ring-opening polymerization of cyclosiloxanes.[10][11][12][13]

  • Premature Gelation: Uncontrolled cross-linking can lead to the formation of an insoluble gel before the desired polymer architecture is achieved. This is often a result of reaction conditions that favor rapid, extensive condensation.[14]

Q3: How does pH affect the side reactions of this compound?

The pH of the reaction medium has a profound effect on both the desired polymerization and side reactions. Both hydrolysis and condensation can be catalyzed by acids or bases.[6]

  • Acidic Conditions: Under acidic conditions, the methoxy group is protonated, making it a better leaving group for hydrolysis. Condensation is also catalyzed by acid.

  • Basic Conditions: Under basic conditions, the hydroxyl or silanolate anions directly attack the silicon atom.[6] Base-catalyzed condensation is generally faster than acid-catalyzed condensation.

The choice of pH can therefore influence the relative rates of hydrolysis and condensation, which in turn affects the structure of the resulting polymer network.

Troubleshooting Guide

Problem 1: Low Polymer Yield or Incomplete Reaction

Symptoms: The final polymer has a low molecular weight, appears tacky or oily, and analysis shows the presence of unreacted monomer or oligomers.

Potential Causes and Solutions:

Potential CauseProposed Solution
Insufficient Water for Hydrolysis Ensure a stoichiometric amount of water is present for the complete hydrolysis of all methoxy groups. The reaction is: Si-OCH₃ + H₂O → Si-OH + CH₃OH.
Inefficient Catalyst The choice of acid or base catalyst is crucial.[5] For challenging systems, consider more specialized catalysts like dimethyltitanocene for redistribution reactions[7][8] or other Lewis acids.[14]
Low Reaction Temperature Polymerization may be kinetically slow at low temperatures. Gradually increase the reaction temperature while monitoring the viscosity to avoid premature gelation.
Steric Hindrance The structure of other monomers or substituents in the polymer chain may sterically hinder the approach of reactive groups. Consider adjusting the monomer feed ratio or using a more reactive comonomer.
Problem 2: Premature Gelation

Symptoms: The reaction mixture becomes an insoluble gel early in the polymerization process, preventing further processing.

Potential Causes and Solutions:

Potential CauseProposed Solution
Excessively Fast Condensation This is common under basic conditions or with highly active catalysts. Reduce the catalyst concentration or switch to a milder catalyst. Lowering the reaction temperature can also help to control the reaction rate.
High Monomer Concentration High concentrations of this compound can lead to rapid network formation. Perform the polymerization in a more dilute solution to favor intermolecular chain growth over extensive cross-linking.
Insufficient Solvent A solvent that does not adequately solvate the growing polymer chains can lead to aggregation and gelation. Choose a solvent that is a good solvent for the polymer being formed.
Problem 3: Final Polymer Properties are Inconsistent

Symptoms: Batch-to-batch variability in mechanical properties, thermal stability, or swelling behavior. GPC analysis shows a broad or multimodal molecular weight distribution.

Potential Causes and Solutions:

Potential CauseProposed Solution
Redistribution/Equilibration Reactions These reactions, where siloxane bonds are broken and reformed, can lead to a broadening of the molecular weight distribution.[7][8][9] Minimize this by using reaction conditions that do not favor siloxane bond cleavage, such as lower temperatures and shorter reaction times once the desired molecular weight is achieved. Quenching the catalyst at the appropriate time is also critical.
Formation of Cyclic Species Intramolecular condensation can lead to the formation of cyclic siloxanes, which act as plasticizers and degrade the mechanical properties of the polymer.[10][12] This can be minimized by running the reaction at a higher concentration to favor intermolecular reactions.
Inconsistent Water or Catalyst Content Small variations in the amount of water or catalyst can have a significant impact on the final polymer structure. Ensure precise and reproducible addition of all reagents.

Visualizing the Mechanisms

To better understand the chemical transformations occurring during polymerization, the following diagrams illustrate the key reaction pathways.

hydrolysis_condensation cluster_hydrolysis Hydrolysis cluster_condensation Condensation Monomer R-Si(OCH3)2-CH2-Si(OCH3)2-R' Silanol R-Si(OH)2-CH2-Si(OH)2-R' Monomer->Silanol + H2O - CH3OH Silanol_1 ~Si-OH Siloxane ~Si-O-Si~ + H2O Silanol_1->Siloxane Silanol_2 HO-Si~ Silanol_2->Siloxane side_reactions cluster_redistribution Redistribution/Equilibration cluster_cyclization Intramolecular Condensation (Cyclization) Linear_Polymer ~Si-O-Si-O-Si~ Scrambled_Polymers ~Si-O-Si~ + ~Si-O-Si-O-Si~ Linear_Polymer->Scrambled_Polymers Catalyst Linear_Polymer_OH HO-Si~Si-OH Cyclic_Siloxane Cyclic (Si-O)n Linear_Polymer_OH->Cyclic_Siloxane - H2O

Caption: Key Side Reaction Pathways.

Experimental Protocols

Protocol 1: Monitoring Hydrolysis and Condensation by FTIR Spectroscopy

  • Prepare a reaction mixture in a suitable solvent (e.g., toluene).

  • Take an initial sample (time = 0) and cast a thin film on a KBr disc.

  • Initiate the reaction by adding the catalyst and/or water.

  • At regular intervals, withdraw aliquots of the reaction mixture and prepare thin films on KBr discs.

  • Record the FTIR spectrum for each sample.

  • Monitor the disappearance of the Si-OCH₃ stretching band (around 2840 cm⁻¹) and the appearance of the Si-OH stretching band (broad peak around 3200-3400 cm⁻¹) and the Si-O-Si stretching band (broad peak around 1000-1100 cm⁻¹).

Protocol 2: Quantifying Gel Content

  • Weigh a sample of the final polymer (W_initial).

  • Place the sample in a suitable solvent (e.g., toluene) and allow it to swell for 24 hours.

  • Carefully separate the insoluble gel from the soluble portion (sol).

  • Dry the insoluble gel to a constant weight in a vacuum oven (W_gel).

  • The gel content can be calculated as: Gel Content (%) = (W_gel / W_initial) * 100.

References

  • Fiveable. (n.d.). Condensation Definition - Inorganic Chemistry II Key Term.
  • Xin, S., Aitken, C., Harrod, J. F., Mu, Y., & Samuel, E. (1990). Redistribution reactions of alkoxy- and siloxysilanes, catalyzed by dimethyltitanocene. Canadian Journal of Chemistry, 68(3), 471–477.
  • Xin, S., Aitken, C., Harrod, J. F., Mu, Y., & Samuel, E. (1990). Redistribution reactions of alkoxy- and siloxysilanes, catalyzed by dimethyltitanocene. Canadian Journal of Chemistry, 68(3), 471-477.
  • Wang, Z., et al. (2024). Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. JACS Au.
  • Mazurek, M. (2022). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. Polymers, 14(13), 2408.
  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
  • Cypryk, M., & Sigalov, M. (2018). Condensation reactions leading to the creation of siloxane bonds. Inorganica Chimica Acta, 469, 419-428.
  • Chemistry For Everyone. (2023, August 25).
  • Cella, J. A., Grade, M. M., Nye, S. A., Valkenburgh, V. M., & Wengrovius, J. H. (1990). Siloxane equilibration during the condensation reactions of organosilicon functional amines and anhydrides. Macromolecules, 23(23), 4741–4745.
  • Marciniec, B., et al. (2021). Aldehyde-Assisted Alkoxysilane Condensation to Form Siloxane Bond: A New Process for Curing Alkoxy-Functional Silicone Resins. Molecules, 26(16), 4995.
  • Kennepohl, P., et al. (2023). Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers. Science, 381(6661), 1011-1014.
  • Sahoo, A. K., et al. (2018). Redistribution and Reduction Reactions of Alkoxysilanes. Journal of the American Chemical Society, 140(42), 13812-13825.
  • European Patent Office. (1992). Catalyzed redistribution of polyorganosiloxanes (EP 0484959 A2).
  • Kennepohl, P., et al. (2024).
  • Daken Chem. (n.d.). This compound (CAS 18297-79-5).
  • Marciniec, B., et al. (2022). Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings. International Journal of Molecular Sciences, 23(19), 11885.
  • ChemicalBook. (n.d.). This compound (CAS 18297-79-5).
  • Wei, Y., et al. (2019). Progress in the Synthesis of Bifunctionalized Polyhedral Oligomeric Silsesquioxane. Polymers, 11(12), 2058.
  • Google Patents. (2015). Process for Preparing Polysilylalkane (KR20150101288A).
  • Dutkiewicz, M., & Marciniec, B. (Eds.). (2021). Silsesquioxanes—Precursors to Functional Materials: Synthesis and Applications—a Themed Issue to Honor Professor Bogdan Marciniec on the Occasion of His 80th Birthday. Molecules, 26(11), 3183.
  • LookChem. (n.d.). This compound (CAS 18297-79-5).
  • ChemicalBook. (2023, May 14). This compound (CAS 18297-79-5).
  • Alfa Chemistry. (n.d.). This compound (CAS 18297-79-5).
  • Hirao, A., et al. (2019). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Polymers, 11(6), 1043.
  • Ismael, O. T., & Sadeek, G. T. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters.
  • Ismael, O. T., & Sadeek, G. T. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters.
  • BenchChem. (2025). Application Notes and Protocols: Bis(phenoxyethoxy)methane as a Flexible Spacer in Polymer Chemistry.

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Technical Support Center: Characterization and Troubleshooting of Defects in Bis(methyldimethoxysilyl)methane (BMDMSM)-Derived Films

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for Bis(methyldimethoxysilyl)methane (BMDMSM)-derived organosilicate films. As a precursor for advanced low-dielectric-constant (low-k) materials, BMDMSM enables the fabrication of films with tailored porosity and mechanical properties, crucial for next-generation microelectronics and advanced material applications. However, the path from precursor to a high-performance film is complex, and defects can arise at multiple stages.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and foundational protocols. Moving beyond simple step-by-step instructions, we will delve into the causality behind experimental choices, empowering you to diagnose issues, optimize your process, and achieve reliable, high-quality films.

Section 1: Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common defects encountered during the fabrication of BMDMSM-derived films. Each issue is presented in a question-and-answer format, detailing the root causes, diagnostic methodologies, and scientifically-grounded solutions.

Q1: My film exhibits cracking and/or delamination after the final curing (hard bake) step. What is the cause and how can I prevent this?

A1: This is one of the most frequent failure modes and is almost always attributable to excessive tensile stress within the film.

  • Underlying Causality: During the curing process, two main events occur: the evaporation of solvents and the condensation of silanol (Si-OH) groups to form a cross-linked Si-O-Si network. Both processes lead to a significant reduction in film volume, or shrinkage. When this shrinkage is constrained by the rigid substrate, immense tensile stress builds up. If this stress exceeds the film's mechanical strength, it will crack to release the energy.[1] Delamination occurs when the stress is greater than the adhesive force between the film and the substrate.[2]

  • Diagnostic Steps:

    • Optical Microscopy: Cracks are often readily visible under low magnification.

    • Atomic Force Microscopy (AFM): Can be used to visualize micro-cracks and assess surface morphology near the delaminated regions.

    • Substrate Check: A simple water-drop test on a bare substrate can qualitatively assess its cleanliness and surface energy; a clean, high-energy surface will cause the water to spread out, which is crucial for good adhesion.[2]

  • Solutions & Scientific Rationale:

    • Optimize the Curing Protocol: This is the most critical factor. Instead of a single, high-temperature bake, implement a multi-step curing process with a slow ramp rate (e.g., 1-3 °C/min). This allows the network to relax and stress to dissipate more gradually. A typical process involves a "soft bake" at a lower temperature (e.g., 150 °C) to slowly drive off solvent, followed by a ramp to the final "hard bake" temperature (e.g., 400-450 °C).[1]

    • Control Film Thickness: Thicker films generate higher absolute stress. If your application allows, reduce the film thickness by increasing the spin-coating speed or diluting the precursor solution.

    • Enhance Substrate Adhesion: Substrate preparation is paramount. Ensure a pristine surface by using a robust cleaning protocol (e.g., Piranha etch or UV/Ozone treatment for silicon wafers) to remove organic residues and create a reactive oxide layer that promotes covalent bonding with the organosilicate film.

    • Modify Precursor Chemistry: While more advanced, incorporating bridging organic groups with more flexibility than the Si-CH₂-Si backbone of BMDMSM can help to produce less rigid films, though this alters the final material properties.

Q2: The measured dielectric constant (k-value) of my film is significantly higher than the target value. What are the likely causes?

A2: An elevated k-value is a critical failure, as it negates the primary advantage of these materials. The primary culprits are moisture absorption and structural imperfections.

  • Underlying Causality:

    • Moisture Adsorption: Water has a very high dielectric constant (~80). The film can become hydrophilic due to the presence of residual polar silanol (Si-OH) groups from incomplete condensation or the loss of hydrophobic methyl (–CH₃) groups during an overly aggressive cure.[3] Porous structures, with their high surface area, are especially susceptible.[4]

    • Incomplete Porogen Removal: If a sacrificial porogen is used to create porosity, residual carbon-rich residues left in the pores can increase the film's density and electronic polarization, raising the k-value.[5][6]

    • Pore Collapse: If the matrix lacks sufficient mechanical strength during the cure, the capillary forces exerted during porogen removal can cause the porous structure to collapse, increasing the film's overall density and, consequently, its k-value.

  • Diagnostic Workflow: A systematic approach is required to pinpoint the cause.

    dot graph "Troubleshooting_High_K_Value" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

    // Nodes start [label="High k-Value\nDetected", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ftir [label="Run FTIR Spectroscopy", fillcolor="#F1F3F4", fontcolor="#202124"]; contact_angle [label="Measure Water\nContact Angle", fillcolor="#F1F3F4", fontcolor="#202124"]; ep_pals [label="Analyze Porosity\n(EP or PALS)", fillcolor="#F1F3F4", fontcolor="#202124"];

    // FTIR Outcomes oh_peak [label="High Si-OH Peak\n(3200-3700 cm⁻¹)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ch_peak [label="Low Si-CH₃ Peak\n(~1275 cm⁻¹)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

    // Porosity Outcomes porosity_low [label="Porosity Lower\nThan Expected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

    // Root Causes hydrophilic [label="Root Cause:\nFilm is Hydrophilic", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pore_collapse [label="Root Cause:\nPore Collapse", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

    // Solutions sol_hydrophilic [label="Solution:\n1. Optimize Cure Temp/Time\n2. Cure in Inert Atmosphere\n3. Use Silylating Agent", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_pore_collapse [label="Solution:\n1. Increase Matrix Cross-linking\n(Lower Cure Ramp Rate)\n2. Modify Precursor for Strength", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

    // Connections start -> ftir; start -> contact_angle; start -> ep_pals;

    ftir -> oh_peak; oh_peak -> hydrophilic [label="Yes"]; oh_peak -> ch_peak [label="No"];

    ch_peak -> hydrophilic [label="Yes"];

    ep_pals -> porosity_low; porosity_low -> pore_collapse [label="Yes"];

    hydrophilic -> sol_hydrophilic; pore_collapse -> sol_pore_collapse; }

    A troubleshooting workflow for diagnosing high k-values.

  • Solutions & Scientific Rationale:

    • Optimize Curing: Increase the final curing temperature or duration to promote more complete Si-O-Si bond formation, but be careful not to exceed temperatures (~450-500 °C) where Si-CH₃ groups begin to degrade.[7] Curing under an inert atmosphere (N₂) can help prevent oxidative loss of methyl groups.

    • Improve Porogen Removal: Ensure the hard bake temperature is sufficient to cause complete thermal decomposition and diffusion of the porogen out of the film. For UV-curable porogens, check the UV dose and wavelength.

    • Strengthen the Matrix: A slower temperature ramp during curing allows the Si-O-Si network to cross-link and build mechanical strength before the porogen is violently removed, thus resisting pore collapse.

Q3: My film has a hazy or cloudy appearance and shows evidence of pinholes. What is the source of these visual defects?

A3: Haze and pinholes are typically caused by scattering from surface roughness or contamination.

  • Underlying Causality:

    • Pinholes: These are microscopic voids in the film. The most common cause is particulate contamination. A dust particle on the substrate surface during spin-coating creates a "shadow" where the film cannot form.[8] If this particle later falls off, a pinhole is left behind.[9][10] They can also be caused by air bubbles in the precursor solution or poor wetting of the substrate.

    • Haze: This is often due to a high density of very small pinholes or significant surface roughness. Roughness can arise from uncontrolled phase separation in the precursor solution or partial aggregation of the sol-gel before deposition.

  • Diagnostic Steps:

    • Backlight Illumination: View the film on the substrate while illuminating it from behind. Pinholes will appear as bright points of light.[9]

    • AFM: Provides a quantitative measure of surface roughness (Rq or Ra) and can directly image pinholes.

    • Precursor Solution Check: Shine a laser pointer through the precursor solution in a clean vial. If the beam is clearly visible (the Tyndall effect), it indicates the presence of scattering aggregates, and the solution should be discarded or filtered.

  • Solutions & Scientific Rationale:

    • Work in a Clean Environment: All processing steps, from solution preparation to spin-coating, should be performed in a cleanroom or at least a laminar flow hood to minimize airborne particle contamination.

    • Filter the Precursor Solution: Before use, always filter the sol-gel solution through a 0.2 µm or smaller PTFE syringe filter to remove any aggregates or particulates.

    • Optimize Spin-Coating: Ensure the substrate is fully wetted by the precursor solution before starting the spin. A brief "spread" step at a low RPM (e.g., 500 RPM for 5-10 seconds) can help ensure uniform coverage before ramping to the final spin speed.

Section 2: Frequently Asked Questions (FAQs)
Q: What is the single most important process parameter for controlling the final properties of BMDMSM-derived films?

A: The curing protocol (including temperature ramp rate, final temperature, duration, and atmosphere) is unequivocally the most critical parameter. It directly dictates the degree of matrix cross-linking, porosity, shrinkage-induced stress, and chemical composition (hydrophobicity).[11][12] A poorly optimized cure cannot be corrected by other process changes.

Q: How can I choose the right characterization techniques for my film?

A: Your choice should be guided by the property you need to measure.

  • For Chemical Composition: Use FTIR to identify functional groups (Si-O-Si, Si-CH₃, Si-OH), confirming cross-linking and hydrophobicity.[13]

  • For Thickness & Optical Properties: Spectroscopic Ellipsometry (SE) is the standard, non-destructive method for measuring thickness and refractive index.[14][15]

  • For Porosity & Pore Size: Ellipsometric Porosimetry (EP) or Positron Annihilation Lifetime Spectroscopy (PALS) are ideal. EP is based on solvent adsorption in pores, while PALS is a highly sensitive technique for probing nanoporosity.[16][17]

  • For Mechanical Properties: Nanoindentation or AFM-based techniques can measure Young's modulus and hardness.[18]

  • For Electrical Properties: Capacitance-Voltage (C-V) measurements on a Metal-Insulator-Semiconductor (MIS) structure are used to calculate the dielectric constant.

Q: How should I prepare and store the BMDMSM precursor solution?

A: BMDMSM is sensitive to moisture, which can cause premature hydrolysis and condensation (gelling). The sol-gel solution should be prepared in a controlled, low-humidity environment (e.g., a glovebox). After preparation, store the solution in a tightly sealed container at a low temperature (e.g., 4 °C) to slow the aging process. It is best practice to use the solution within a few days of preparation and always filter it immediately before use.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt them to your specific equipment and safety guidelines.

Protocol 3.1: Standard Spin-Coating Deposition of BMDMSM Films
  • Substrate Preparation:

    • Use a prime-grade silicon wafer.

    • Perform a standard RCA clean or a simplified clean using sonication in acetone, then isopropanol.

    • Dry the wafer thoroughly with a nitrogen gun.

    • Optional but recommended: Perform a 10-minute UV/Ozone treatment to create a uniform, hydrophilic surface for optimal adhesion.

  • Spin-Coating:

    • Center the cleaned wafer on the spin-coater chuck.

    • Dispense ~1-2 mL of filtered BMDMSM precursor solution onto the center of the wafer.

    • Step 1 (Spread): 500 RPM for 10 seconds.

    • Step 2 (Cast): Ramp to 3000 RPM (or desired speed) at an acceleration of 1500 RPM/s. Hold for 40 seconds.

    • Step 3 (Dry): Keep at 3000 RPM for 10 seconds after the film appears dry to remove excess solvent from the edge.

  • Soft Bake:

    • Immediately transfer the wafer to a hotplate set to 150 °C.

    • Bake for 2 minutes to drive off residual solvent.

  • Hard Bake (Curing):

    • Transfer the wafer to a tube furnace or programmable oven with a controlled atmosphere.

    • Purge with N₂ for at least 15 minutes.

    • Ramp the temperature from room temperature to 430 °C at a rate of 2 °C/minute.

    • Hold at 430 °C for 30-60 minutes.

    • Allow the furnace to cool naturally to below 100 °C before removing the sample.

Protocol 3.2: Defect Analysis using Fourier-Transform Infrared (FTIR) Spectroscopy
  • Background Collection: Use a clean, bare piece of the same silicon wafer used for deposition to collect a background spectrum. This is crucial to subtract the Si-Si lattice absorption.[13]

  • Sample Measurement: Place the coated wafer in the sample holder.

  • Data Acquisition: Collect the spectrum in transmission mode, typically from 4000 to 400 cm⁻¹. Co-add at least 64 scans to ensure a good signal-to-noise ratio.

  • Analysis: Normalize the resulting spectrum to the film thickness or to the main Si-O-Si peak height for comparison between samples. Analyze the key peaks as listed in Table 1.

Section 4: Data Tables & Visualization
Table 1: Key FTIR Peak Assignments for Cured BMDMSM-Derived Films
Wavenumber (cm⁻¹)Vibration ModeSignificance & Interpretation
~3700-3200O-H stretchingIndicates presence of adsorbed water or residual Si-OH groups. A large peak suggests hydrophilicity and a high k-value.[7]
~2970C-H stretching in Si-CH₃Confirms the presence of methyl groups.
~1275Si-CH₃ bendingA strong, sharp peak is characteristic of hydrophobic, organosilicate films. Its intensity is often used as a reference.[19]
~1150-1000Si-O-Si asymmetric stretchThis is the main peak for the silicate network. A shift to higher wavenumbers (e.g., from 1040 to 1070 cm⁻¹) indicates a more complete, cage-like cross-linked network.[7]
~890Si-C stretchingConfirms the integrity of the Si-CH₂-Si bridge from the BMDMSM precursor.
~800Si-O-Si symmetric stretchRelated to the network structure.
Table 2: General Influence of Curing Temperature on Film Properties
PropertyEffect of Increasing Curing Temperature (up to ~450°C)Rationale
Film Thickness DecreasesIncreased condensation and network shrinkage.[4]
Refractive Index DecreasesRemoval of porogen and formation of voids (porosity).
Porosity IncreasesMore efficient removal of porogen and matrix consolidation.
Young's Modulus IncreasesHigher degree of Si-O-Si network cross-linking.[4]
Hydrophobicity Increases, then decreasesInitially increases due to removal of Si-OH groups. Decreases at very high temperatures (>450-500°C) due to thermal decomposition of Si-CH₃ groups.[7]
Dielectric Constant DecreasesIncreased porosity and removal of polar Si-OH groups.
Diagram: General Experimental Workflow

This diagram outlines the standard sequence of operations for fabricating and characterizing BMDMSM-derived films.

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=line, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes sub_prep [label="1. Substrate\nCleaning & Prep", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_prep [label="2. Precursor Sol-Gel\nPreparation & Filtering", fillcolor="#F1F3F4", fontcolor="#202124"]; spin_coat [label="3. Spin-Coating", fillcolor="#4285F4", fontcolor="#FFFFFF"]; soft_bake [label="4. Soft Bake\n(~150°C)", fillcolor="#FBBC05", fontcolor="#202124"]; hard_bake [label="5. Hard Bake / Cure\n(~430°C in N₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Characterization Nodes char_title [label="6. Characterization", shape=plaintext, fontcolor="#202124"]; ftir [label="FTIR\n(Chemical Bonds)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; se [label="Ellipsometry\n(Thickness, n, k)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; afm [label="AFM\n(Morphology)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cv [label="C-V Measurement\n(Dielectric Constant)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections sub_prep -> spin_coat; sol_prep -> spin_coat; spin_coat -> soft_bake; soft_bake -> hard_bake; hard_bake -> char_title [style=dashed];

// Characterization Cluster char_title -> {ftir, se, afm, cv} [style=dashed, arrowhead=none]; }

A standard workflow for BMDMSM film fabrication and analysis.

References
  • HORIBA. Spectroscopic Ellipsometry: Basic Concepts. [Link]

  • Patsnap Eureka. (2025). How to use spectroscopic ellipsometry for thin-film characterization. [Link]

  • Rakic, A. D. (2016). Spectroscopic Ellipsometry: Practical Application to Thin Film Characterization. [Link]

  • Wikipedia. Ellipsometry. [Link]

  • Tompkins, H. G., & Hilfiker, J. N. Spectroscopic ellipsometry: practical application to thin film characterization. University of South Australia. [Link]

  • Petkov, M. P., et al. (2003). Positron annihilation techniques suited for porosity characterization of thin films. The Journal of Physical Chemistry B. [Link]

  • Petkov, M. P., Wang, C. L., Weber, M. H., Lynn, K. G., & Rodbell, K. P. (2003). Positron Annihilation Techniques Suited for Porosity Characterization of Thin Films. The Journal of Physical Chemistry B. [Link]

  • Gidley, D. W., Peng, H. G., & Vallery, R. S. (2006). POSITRON ANNIHILATION AS A METHOD TO CHARACTERIZE POROUS MATERIALS. Annual Review of Materials Research. [Link]

  • ResearchGate. Positron annihilation lifetime spectroscopy (PALS) on porous materials...[Link]

  • ResearchGate. FTIR spectra of mesoporous organosilicate films with increasing calcination temperature. [Link]

  • ResearchGate. FTIR spectra of porous organosilicate films annealed at 350-900 °С for...[Link]

  • Al-Gunaid, T. A., et al. (2021). Analytical Study of Porous Organosilicate Glass Films Prepared from Mixtures of 1,3,5. National Institutes of Health. [Link]

  • ResearchGate. FTIR spectra of porous organosilicate films annealed at 350–900 °C for...[Link]

  • ResearchGate. FTIR spectra of periodic mesoporous organosilica films with different...[Link]

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  • King, S. W. (2013). Detection of surface electronic defect states in low and high-k dielectrics using reflection electron energy loss spectroscopy. Journal of Materials Research. [Link]

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  • King, S. W. (2013). Detection of surface electronic defect states in low and high-k dielectrics using reflection electron energy loss spectroscopy. Semantic Scholar. [Link]

  • ResearchGate. (2025). Analysis of Low-k Dielectric Thin Films on Thick Substrates by Transmission FTIR Spectroscopy. [Link]

  • Google Patents.
  • The Society of Vacuum Coaters. C-212 Troubleshooting for Thin Film Deposition Processes. [Link]

  • AIP Publishing. Defects in low-k organosilicate glass and their response to processing as measured with electron-spin resonance. [Link]

  • National Institutes of Health. Porous Organosilica Films: Is It Possible to Enhance Hydrophobicity While Maintaining Elastic Stiffness?[Link]

  • National Institutes of Health. (2025). Impact of curing temperature on accuracy and physical properties of additively manufactured FDPs and bar specimens. [Link]

  • National Institutes of Health. Comprehensive Review on the Impact of Chemical Composition, Plasma Treatment, and Vacuum Ultraviolet (VUV) Irradiation on the Electrical Properties of Organosilicate Films. [Link]

  • SVC TechCon. Troubleshooting Electron Beam Evaporation Processes. [Link]

  • National Institutes of Health. Effect of drying temperature on the functional properties of biodegradable CMC-based film for potential food packaging. [Link]

  • PubMed. The Effects of Curing and Casting Methods on the Physicochemical Properties of Polymer Films. [Link]

  • MDPI. (2022). Effect of Curing Temperature on the Properties of Electrically Controlled Dimming Film with Wide Working Temperature Range. [Link]

  • ResearchGate. (2025). Impact of curing temperature on accuracy and physical properties of additively manufactured FDPs and bar specimens. [Link]

  • DTIC. Characterization and Analysis of Defects in Nonlinear Optical Molecular Composite Films. [Link]

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Technical Support Center: Optimizing Film Quality with Bis(methyldimethoxysilyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bis(methyldimethoxysilyl)methane (BMMDM), a versatile organosilicon precursor for advanced film deposition. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the quality of films deposited using BMMDM. Here, we address common challenges encountered during experiments, providing in-depth, scientifically-grounded solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 18297-79-5) is an organosilicon compound with the molecular formula C₇H₂₀O₄Si₂.[1] It is a liquid at room temperature with a boiling point of 184°C, making it suitable for vapor deposition techniques.[2] Its molecular structure, featuring two methyldimethoxysilyl groups linked by a methane bridge, allows it to serve as a precursor for silicon-based thin films.[2]

Primary applications include its use as a crosslinking agent in the production of silicone rubber and as a coupling agent to improve the adhesion of organic resins to inorganic surfaces.[3] In the context of this guide, its role as a precursor in Plasma-Enhanced Chemical Vapor Deposition (PECVD) for creating silicon oxide, silicon carbonitride, or related films is the main focus.

Q2: What are the key safety and handling precautions for BMMDM?

BMMDM is a flammable liquid and vapor.[4] It is crucial to handle it in a well-ventilated area, preferably within a fume hood, and away from heat, sparks, and open flames.[5][6] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[6] The material can decompose in contact with moist air or water, liberating methanol, which is toxic.[5] Therefore, it is essential to keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[6]

Troubleshooting Poor Film Quality

Poor film quality can manifest in several ways, including cracking, haze, and poor adhesion. The following sections provide detailed troubleshooting guides for each of these common issues.

Issue 1: Film Cracking and Peeling

Cracking and peeling of the deposited film are often indicative of high internal stress. This stress can be either tensile or compressive and arises from a mismatch in the thermal expansion coefficients between the film and the substrate, as well as from the growth process itself.[7]

Q: My film is cracking and peeling off the substrate. What are the likely causes and how can I resolve this?

A: Film cracking is a critical issue that points towards excessive tensile stress within the deposited layer. Here’s a systematic approach to diagnose and solve this problem:

Immediate Diagnostic Questions:

  • At what stage does the cracking occur? (e.g., during deposition, upon cooling, or after a period of time in ambient conditions?)

  • What is the substrate material and its preparation process?

  • What are your current deposition parameters? (Substrate temperature, RF power, precursor and co-reactant flow rates, pressure).

Root Causes and Solutions:

Potential Cause Scientific Explanation Recommended Solutions
High Intrinsic Tensile Stress Intrinsic stress develops during film growth due to the arrangement of atoms and can be influenced by ion bombardment and chemical reactions at the film surface. In PECVD, higher RF power can sometimes lead to increased tensile stress in silicon nitride films.[8]1. Optimize RF Power: Systematically decrease the RF power in small increments. Lower energy ion bombardment can reduce film compaction and tensile stress. 2. Adjust Gas Ratios: For silicon oxide or nitride films, the ratio of oxidant (e.g., O₂, N₂O) or nitrogen source (e.g., NH₃, N₂) to the BMMDM precursor is critical. Increasing the BMMDM flow rate relative to the co-reactant can sometimes reduce tensile stress.[9] 3. Introduce a Stress-Reducing Additive: In some PECVD processes, adding a small amount of a noble gas like Helium (He) can modify the plasma chemistry and reduce film stress.[9]
Thermal Mismatch Stress A significant difference in the coefficient of thermal expansion (CTE) between the film and the substrate will induce stress upon cooling from the deposition temperature. If the film's CTE is lower than the substrate's, tensile stress will develop in the film.1. Lower Deposition Temperature: Reducing the substrate temperature will minimize the temperature change during cooling, thereby lowering the thermal mismatch stress. However, be aware that this can also affect film density and chemical composition.[8] 2. Choose a Better-Matched Substrate: If feasible, select a substrate with a CTE closer to that of the intended film.
Film Thickness Thicker films accumulate more total stress, making them more prone to cracking.1. Reduce Film Thickness: Deposit the thinnest film that meets your application's requirements. 2. Multi-Layer Deposition: Deposit the total desired thickness in several thinner layers, potentially with a brief annealing step or plasma treatment between layers to relax stress.[8]
Incomplete Precursor Dissociation Insufficient energy in the plasma may lead to incomplete fragmentation of the BMMDM molecule. This can result in the incorporation of larger, strained molecular fragments into the film, increasing stress.1. Increase RF Power (cautiously): While high power can increase stress, very low power might be insufficient for proper precursor breakdown. A moderate power level is often optimal. 2. Optimize Deposition Pressure: Lowering the pressure can increase the mean free path of electrons, leading to higher electron temperatures and more efficient precursor dissociation.

Experimental Protocol for Stress Optimization:

A designed experiment (DOE) is the most effective way to optimize your process. A simple factorial design varying RF power and the BMMDM/co-reactant gas ratio would be a good starting point.

Issue 2: Hazy or Cloudy Films

Film haze or cloudiness is typically caused by light scattering due to surface roughness, particles within the film, or a non-uniform refractive index.

Q: My deposited film appears hazy or cloudy. What's causing this and how can I achieve a clear, transparent film?

A: Hazy films can be frustrating, especially for optical applications. The cloudiness is often due to microscopic imperfections that scatter light.

Immediate Diagnostic Questions:

  • Is the haze uniform across the entire substrate?

  • Does the haze appear immediately after deposition or develop over time?

  • Have you checked your chamber for cleanliness and potential sources of contamination?

Root Causes and Solutions:

Potential Cause Scientific Explanation Recommended Solutions
Surface Roughness A rough film surface, even at the nanometer scale, can scatter light and cause a hazy appearance. High deposition rates or low substrate temperatures can contribute to a rougher morphology.1. Decrease Deposition Rate: Lower the BMMDM flow rate and/or the RF power to slow down the film growth. This allows more time for surface species to migrate and form a smoother film. 2. Increase Substrate Temperature: Higher temperatures enhance the surface mobility of adatoms, promoting a smoother and denser film structure.[5]
Particle Contamination Particles can originate from the gas phase (homogeneous nucleation) or from the chamber walls. These particles get incorporated into the growing film and act as light scattering centers.[10]1. Optimize Deposition Pressure: High pressures can lead to gas-phase reactions and particle formation. Try reducing the chamber pressure. 2. Clean the Deposition Chamber: Regularly clean the chamber walls and substrate holder to remove any flakes or deposits from previous runs. A plasma clean cycle before deposition can also be beneficial. 3. Filter Gases: Ensure high-purity gases are used and consider in-line gas filters.
Incomplete Chemical Reactions If the BMMDM precursor is not fully oxidized or nitrided, the resulting film may have a mixed composition with a non-uniform refractive index, leading to light scattering. This can also be a cause of a "cloudy" appearance in the sense of being opaque rather than hazy.1. Increase Oxidant/Nitrogen Source Flow: Ensure a sufficient supply of the co-reactant gas (e.g., O₂, N₂O, NH₃) to drive the chemical reaction to completion. 2. Increase RF Power: Higher plasma power can enhance the dissociation of both the precursor and the co-reactant, promoting more complete reactions.[6]
Moisture Contamination BMMDM is sensitive to moisture.[5] Any water vapor in the chamber or gas lines can react with the precursor, potentially leading to the formation of silicon-hydroxyl (Si-OH) groups or siloxane oligomers in the gas phase, which can then deposit as a hazy film.1. Check for Leaks: Perform a leak check on your deposition system. 2. Bake Out the Chamber: Before deposition, bake out the chamber under vacuum to remove adsorbed water. 3. Use a Load Lock: If available, a load lock system will minimize the introduction of atmospheric moisture into the main process chamber.

Visualization of Troubleshooting Logic for Hazy Films:

Hazy_Film_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Hazy_Film Hazy/Cloudy Film Surface_Roughness Surface Roughness Hazy_Film->Surface_Roughness Particle_Contamination Particle Contamination Hazy_Film->Particle_Contamination Incomplete_Reaction Incomplete Reaction Hazy_Film->Incomplete_Reaction Moisture Moisture Contamination Hazy_Film->Moisture Decrease_Rate Decrease Deposition Rate Surface_Roughness->Decrease_Rate Increase_Temp Increase Substrate Temp. Surface_Roughness->Increase_Temp Clean_Chamber Clean Chamber Particle_Contamination->Clean_Chamber Optimize_Pressure Optimize Pressure Particle_Contamination->Optimize_Pressure Increase_Coreactant Increase Co-reactant Flow Incomplete_Reaction->Increase_Coreactant Increase_Power Increase RF Power Incomplete_Reaction->Increase_Power Leak_Check Leak Check / Bake Out Moisture->Leak_Check

Caption: Troubleshooting workflow for hazy or cloudy films.

Issue 3: Poor Film Adhesion

Poor adhesion between the deposited film and the substrate is a common failure mode, leading to delamination either spontaneously or during subsequent processing steps.

Q: My film is delaminating from the substrate. How can I improve the adhesion?

A: Achieving strong adhesion is fundamental to creating a robust and reliable film. Adhesion failures often stem from issues at the film-substrate interface.

Immediate Diagnostic Questions:

  • What is the substrate material and how was it cleaned prior to deposition?

  • Are you using an in-situ pre-treatment step?

  • Is the delamination happening across the entire substrate or in specific areas?

Root Causes and Solutions:

Potential Cause Scientific Explanation Recommended Solutions
Substrate Contamination A pristine surface is essential for good adhesion. Organic residues, moisture, or native oxides on the substrate surface can act as a weak boundary layer, preventing strong chemical bonding between the film and the substrate.[11]1. Implement a Rigorous Cleaning Protocol: A multi-step cleaning process is recommended. For silicon wafers, a standard RCA clean or a piranha etch followed by a deionized water rinse and nitrogen drying is effective. For other substrates, solvent cleaning (e.g., acetone, isopropanol) in an ultrasonic bath can be used.[11] 2. Use an In-Situ Plasma Clean: Before deposition, expose the substrate to an in-situ plasma (e.g., Argon or Oxygen plasma). This can remove residual organic contaminants and activate the surface by creating reactive bonding sites.
Lack of Interfacial Bonding For some film/substrate combinations, direct chemical bonding may be weak. An intermediate layer is often needed to "glue" the film to the substrate. BMMDM itself is noted for its use as a coupling agent, suggesting it has good adhesion properties, but this depends on the substrate.[3]1. Use an Adhesion Promoter: For certain substrates, a thin adhesion-promoting layer (e.g., a few nanometers of titanium or chromium for adhesion of subsequent layers to silicon dioxide) may be necessary.[12] In the context of BMMDM, a very thin initial layer deposited under specific conditions (e.g., higher power, different precursor ratio) might serve as a good adhesion layer for the bulk of the film.
High Film Stress As discussed in Issue 1, high intrinsic or thermal stress can exceed the adhesive forces at the interface, causing the film to delaminate. This is especially true for compressive stress, which can lead to buckling and blistering.1. Refer to Stress Reduction Strategies: Implement the solutions outlined in the "Film Cracking and Peeling" section to reduce the overall stress in your film.[9][13]
Inappropriate Deposition Onset The initial moments of deposition are critical for forming a strong interface. If the plasma is not stable or the precursor flow is not uniform when deposition begins, a weak and defect-rich interface can form.1. Stabilize Plasma Before Opening Shutter: If your system has a shutter, strike the plasma with the shutter closed and allow it to stabilize for a short period (e.g., 30-60 seconds) before opening it to begin deposition on the substrate. 2. Use a "Seed" Layer: Deposit a very thin initial layer (~1-5 nm) at a very low deposition rate to ensure good nucleation and conformal coverage before increasing the rate for the bulk of the film deposition.

Experimental Workflow for Improving Adhesion:

Adhesion_Improvement_Workflow Start Start: Poor Adhesion Substrate_Cleaning Step 1: Enhance Substrate Cleaning (e.g., RCA, Piranha, Solvents) Start->Substrate_Cleaning Plasma_Pretreatment Step 2: Implement In-Situ Plasma Pre-treatment (Ar or O₂ Plasma) Substrate_Cleaning->Plasma_Pretreatment If adhesion is still poor Adhesion_Layer Step 3: Test Adhesion Layer (Thin initial BMMDM layer with modified parameters) Plasma_Pretreatment->Adhesion_Layer If adhesion is still poor Stress_Reduction Step 4: Reduce Film Stress (Optimize RF power, temp., gas ratios) Adhesion_Layer->Stress_Reduction If delamination persists End End: Improved Adhesion Stress_Reduction->End

Caption: Step-by-step workflow for troubleshooting poor film adhesion.

Conclusion

Successfully depositing high-quality films with this compound requires a systematic approach to process optimization and troubleshooting. The key to resolving issues like cracking, haze, and poor adhesion lies in understanding the interplay between the precursor chemistry, plasma physics, and deposition parameters. By carefully controlling factors such as substrate preparation, RF power, temperature, and gas flow rates, researchers can achieve films with the desired properties for their specific applications. This guide provides a foundational framework for that process, grounded in scientific principles and practical experience.

References

  • Gelest. (n.d.). This compound Safety Data Sheet. Retrieved from [Link]

  • LookChem. (n.d.). Cas 18297-79-5, this compound. Retrieved from [Link]

  • MDPI. (2023). Optimizing the PECVD Process for Stress-Controlled Silicon Nitride Films: Enhancement of Tensile Stress via UV Curing and Layered Deposition. Retrieved from [Link]

  • ResearchGate. (n.d.). Residual stress and deposition rate of CVD and PVD‐grown thin‐films in.... Retrieved from [Link]

  • Sun Coating Company. (2024, March 19). How to Fix Common Coating Adhesion Problems. Retrieved from [Link]

  • Flexfilm. (2018, June 4). Why Is My Window Film Cloudy? [Video]. YouTube. Retrieved from [Link]

  • Asaclean. (n.d.). How to Eliminate Cloudiness & Haze in Molded Parts. Retrieved from [Link]

  • Premier Eye Care. (2024, September 11). Cloudy vs. Blurry Vision: What's the Difference?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Control Of Intrinsic Stresses In Cvd Diamond Films With Multistep Processing. Retrieved from [Link]

  • ResearchGate. (n.d.). Stress control of Si-based PECVD dielectrics. Retrieved from [Link]

  • NIH. (n.d.). Role of the Plasma Activation Degree on Densification of Organosilicon Films. Retrieved from [Link]

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Technical Support Center: Catalyst Effects on Bis(methyldimethoxysilyl)methane Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Bis(methyldimethoxysilyl)methane. This guide is designed to provide you with in-depth, field-proven insights into the catalytic condensation of this versatile organosilicon precursor. We will delve into the causality behind experimental choices to help you troubleshoot common issues and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific problems you might encounter during the hydrolysis and condensation of this compound. Each answer provides a mechanistic explanation and actionable steps for resolution.

Question 1: My condensation reaction is extremely slow or has stalled. What are the likely causes and how can I accelerate it?

Answer:

A slow or stalled reaction is a common issue, typically pointing to problems with catalyst activity, water content, or reaction temperature. Let's break down the potential causes:

  • Insufficient Catalyst Activity: The rate of both hydrolysis and condensation is highly dependent on the catalyst type and concentration.[1][2] The reaction rate minimum for both hydrolysis and condensation occurs at around neutral pH.[1] A shift in pH of one unit can result in a tenfold acceleration in the reaction rate.[1]

    • Solution:

      • Verify Catalyst Choice: Ensure you are using an appropriate catalyst. For a general acceleration, both acid and base catalysts are effective.[1][2][3] Mineral acids, acetic acid, amines, and metal compounds are commonly used.[2]

      • Increase Catalyst Concentration: A higher catalyst concentration will generally increase the reaction rate. However, be cautious as excessive catalyst can lead to uncontrolled condensation and gelation.

      • Consider a Different Catalyst: If you are using a weak acid or base, switching to a stronger one may be necessary. Lewis acids like metal triflates have also been shown to be highly active catalysts for silanol polycondensation.[4]

  • Inadequate Water for Hydrolysis: The initial step of the reaction is the hydrolysis of the methoxy groups to form silanols.[1][5] If there is insufficient water, the reaction cannot proceed.

    • Solution:

      • Check Stoichiometry: For complete hydrolysis of this compound, a stoichiometric amount of water is required.

      • Solvent Purity: Ensure your solvents are not anhydrous if you are relying on residual water. It may be necessary to add a controlled amount of water to initiate the reaction.

  • Low Reaction Temperature: Like most chemical reactions, the rate of hydrolysis and condensation is temperature-dependent.

    • Solution:

      • Increase Temperature: Gently warming the reaction mixture can significantly increase the reaction rate. However, be aware that higher temperatures can also favor side reactions and may lead to gelation.

Question 2: My reaction mixture formed an insoluble gel, but I was aiming for a soluble polymer. How can I prevent this?

Answer:

Gelation occurs when the condensing oligomers form a highly cross-linked, network structure that spans the entire volume of the reaction.[6][7] The key to preventing this is to control the relative rates of hydrolysis and condensation and to favor the formation of linear or lightly branched polymers over a dense network.

  • Catalyst Choice is Crucial: The type of catalyst has a profound impact on the structure of the resulting polymer.

    • Acid Catalysis: Acid-catalyzed condensation, especially with low water-to-silane ratios, tends to produce more linear or weakly branched polymers.[2] This is because under acidic conditions, the condensation reaction is the rate-limiting step, allowing for more controlled polymer growth.

    • Base Catalysis: Base-catalyzed condensation tends to be much faster and favors the formation of highly branched, particle-like structures, which are more prone to gelation.[2]

    • Solution:

      • Use an Acid Catalyst: If you are currently using a base catalyst, switch to an acid catalyst like HCl or acetic acid.

      • Control Catalyst Concentration: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate.

  • Monomer Concentration: A higher concentration of the this compound precursor increases the probability of intermolecular reactions, leading to a higher degree of cross-linking and a greater tendency to gel.

    • Solution:

      • Reduce Monomer Concentration: Perform the reaction in a more dilute solution. This will favor intramolecular cyclization and the formation of lower molecular weight, soluble species.

  • Water Content: The amount of water present can influence the final structure.

    • Solution:

      • Sub-stoichiometric Water: Using less than the stoichiometric amount of water for complete hydrolysis can help to limit the number of reactive silanol groups available for condensation at any given time, thus slowing down the network formation.

Troubleshooting Workflow for Gelation

Gelation_Troubleshooting start Problem: Gel Formation catalyst Catalyst Check Currently Using Base? High Concentration? start->catalyst concentration Monomer Concentration Is it high? catalyst->concentration No solution1 Solution: Switch to Acid Catalyst catalyst->solution1 Yes (Base) solution2 Solution: Reduce Catalyst Loading catalyst->solution2 Yes (High Conc.) water Water Content Stoichiometric or Excess? concentration->water No solution3 Solution: Dilute Reaction Mixture concentration->solution3 Yes solution4 Solution: Use Sub-stoichiometric Water water->solution4 Yes

Caption: A decision-making workflow for troubleshooting gel formation.

Question 3: I am observing the formation of a significant amount of cyclic byproducts. How can I favor the formation of linear polymers?

Answer:

The formation of cyclic siloxanes is a common issue, particularly with strong Brønsted acid or base catalysts.[4] These reactions are often under thermodynamic control, and cyclic species can be the most stable products.

  • Catalyst Selection:

    • Lewis Acids: Recent research has shown that certain Lewis acids, such as metal triflates (e.g., Fe(OTf)₃), are highly active for silanol polycondensation while significantly suppressing the formation of cyclic byproducts.[4] It is proposed that Lewis and Brønsted acids operate via different mechanisms, with the latter being more prone to equilibration chemistry that leads to cyclics.[4]

    • Solution: Consider screening Lewis acid catalysts for your system.

  • Reaction Conditions:

    • Concentration: As mentioned previously, higher monomer concentrations favor intermolecular reactions (polymer formation) over intramolecular reactions (cyclization).

    • Solution: If you are working in a very dilute system, increasing the concentration may favor the formation of linear polymers. This is a balancing act, as too high a concentration can lead to gelation.

Frequently Asked Questions (FAQs)

What is the fundamental role of a catalyst in the condensation of this compound?

The condensation of this compound proceeds via a two-step sol-gel process: hydrolysis followed by condensation.[1][2][7][8]

  • Hydrolysis: The methoxy groups (-OCH₃) on the silicon atoms are hydrolyzed by water to form reactive silanol groups (-OH).[1][5]

  • Condensation: These silanol groups then condense with each other (or with remaining methoxy groups) to form siloxane bonds (Si-O-Si), releasing water or methanol as a byproduct.[1]

Both of these reactions are reversible and can be very slow at neutral pH.[1] Catalysts, either acids or bases, are used to significantly increase the rates of both hydrolysis and condensation, making the overall process practical.[1][2]

What are the mechanistic differences between acid and base catalysis in this system?

Acid and base catalysts operate through distinct mechanisms, which in turn affects the reaction kinetics and the structure of the final polymer.[1][2]

  • Acid Catalysis:

    • Hydrolysis: An alkoxy group is rapidly protonated, making it a better leaving group. A water molecule then attacks the silicon center in an SN2-type reaction.[1][9]

    • Condensation: A silanol group is protonated. The silicon atom of another silanol then attacks this protonated species. Under acidic conditions, hydrolysis is often faster than condensation.[9] This leads to the formation of more linear, less-branched polymer structures.[2]

  • Base Catalysis:

    • Hydrolysis: A hydroxide ion directly attacks the electron-deficient silicon atom, leading to a pentacoordinate intermediate that then expels an alkoxide ion.[1][2]

    • Condensation: A silanol group is deprotonated to form a highly nucleophilic silanolate anion, which then attacks another silicon atom.[2] Base-catalyzed condensation is generally faster than hydrolysis and favors the formation of highly branched, dense structures.[2]

Catalysis Mechanisms

Catalysis_Mechanisms cluster_acid Acid Catalysis cluster_base Base Catalysis A1 Protonation of -OR A2 SN2 attack by H2O A1->A2 A3 Hydrolysis A2->A3 A4 Protonation of -OH A5 Nucleophilic attack by another silanol A4->A5 A6 Condensation A5->A6 B1 Attack by OH- on Si B2 Pentacoordinate Intermediate B1->B2 B3 Hydrolysis B2->B3 B4 Deprotonation of -OH B5 Nucleophilic attack by silanolate B4->B5 B6 Condensation B5->B6

Caption: Simplified overview of acid and base-catalyzed hydrolysis and condensation pathways.

How does the choice of catalyst affect the final material properties?

The choice of catalyst is one of the most critical parameters in controlling the final properties of the polysilsesquioxane material derived from this compound.

Catalyst TypeTypical Polymer StructureTendency for GelationCommon Byproducts
Acid (e.g., HCl, Acetic Acid) More linear, weakly branched chains[2]LowerCan form some cyclics
Base (e.g., NH₃, Amines) Highly branched, dense networks[2]HigherCan form some cyclics
Lewis Acid (e.g., Fe(OTf)₃) Linear, high molecular weightModerateLow levels of cyclics[4]
Organotin (e.g., DBTDL) Varies, active catalyst is a tin hydroxide species[1][10]Can be highOligomeric species
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Condensation

This protocol aims to produce a soluble, low-to-medium molecular weight polymer.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound and a suitable solvent (e.g., THF, isopropanol).

  • Water Addition: Add a controlled amount of deionized water to the mixture. For controlled polymerization, start with a water-to-silane molar ratio of 1:1.

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., 0.1 M HCl) to the solution while stirring.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by measuring viscosity or by taking aliquots for analysis (e.g., GPC, NMR).

  • Workup: Once the desired molecular weight or viscosity is reached, neutralize the catalyst with a weak base (e.g., sodium bicarbonate). The solvent can then be removed under reduced pressure to yield the polymer.

Protocol 2: General Procedure for Base-Catalyzed Condensation

This protocol is more suited for creating cross-linked materials or particles.

  • Setup: In a round-bottom flask with a stirrer and condenser, dissolve this compound in a solvent like ethanol.

  • Water Addition: Add the desired amount of water. For particle synthesis, an excess of water is often used.

  • Catalyst Addition: Add a base catalyst, such as ammonium hydroxide or an amine, to the solution. The reaction is often rapid.

  • Reaction: Stir the mixture at room temperature. The formation of a precipitate or an increase in turbidity may be observed.

  • Workup: The resulting material can be isolated by filtration or centrifugation, followed by washing with solvent to remove any unreacted monomer and catalyst.

References

  • Silane Terminated Polymer Reactions with Non-Tin Catalysts. (2023).
  • What are the catalysts used in silane reactions? - Blog - Jiangsu Mingrun Chemical Co., Ltd. (2025).
  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.
  • US Patent 4101513A - Catalyst for condensation of hydrolyzable silanes and storage stable compositions thereof. (1978). Google Patents.
  • Why does silane hydrolysis takes faster in presence of acid catalyst and silane condensation takes faster in presence of base catalyst? (2016). ResearchGate.
  • Lewis Acids As Highly Active Silanol Polycondensation Catalysts Affording Low Levels of Cyclosiloxanes. (2020). Macromolecules - ACS Publications.
  • Influence of adding Acid Catalyst to Silane Coupling Agents and Elapsed Time before Resin Bonding on their Bond Strength. (N.D.). ResearchGate.
  • Kinetic analysis of organosilane hydrolysis and condensation. (2025). ResearchGate.
  • This compound (CAS 18297-79-5). (2025). Daken Chem.
  • Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. (N.D.). OSTI.GOV.
  • Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. (2023). Langmuir - ACS Publications.
  • CAS 18297-79-5 this compound. (N.D.). Alfa Chemistry.
  • This compound | 18297-79-5. (2023). ChemicalBook.
  • Sol–gel process. (N.D.). Wikipedia.
  • Sol-Gel Process. (N.D.). ResearchGate.
  • Deposition Grade Silanes for Sol-Gel Processes. (N.D.). Sigma-Aldrich.
  • The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2025). ResearchGate.

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Technical Support Center: Bis(methyldimethoxysilyl)methane Modified Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bis(methyldimethoxysilyl)methane for surface modification. This guide is designed to provide in-depth, field-proven insights into ensuring the long-term stability of your functionalized surfaces. We will delve into the core chemistry, troubleshoot common experimental challenges, and provide robust protocols to validate your work.

Section 1: Understanding the Foundation of Stability

This compound is a dipodal, or "bis-silane," coupling agent valued for its ability to form a cross-linked, stable siloxane network on hydroxyl-rich surfaces.[1][2][3] Its stability is superior to many monoalkoxysilanes because it forms a tighter, more robust network with a higher resistance to hydrolysis.[3] The fundamental process involves two key stages: hydrolysis of the methoxy groups to form reactive silanols, followed by condensation with surface hydroxyl groups and with each other to form a durable Si-O-Si network.[4][5][6]

However, the longevity of this modified surface is not absolute. It is susceptible to degradation from environmental factors, leading to a loss of function. The primary degradation mechanism is the hydrolysis of the siloxane (Si-O-Si) network bonds, a process that can be accelerated by elevated temperatures and high humidity.[7]

Core Chemical Processes

Below is a diagram illustrating the surface modification workflow, from initial silane activation to the formation of the final cross-linked surface.

G cluster_0 Step 1: Hydrolysis (Activation) cluster_1 Step 2: Surface Binding & Condensation cluster_2 Step 3: Curing A This compound (In solution with trace water) B Activated Silane (Silanol Intermediates) A->B H₂O D Initial Surface Adsorption (Hydrogen Bonding) B->D Introduction to Substrate C Hydroxylated Substrate (e.g., SiO₂, Glass) C->D E Covalent Si-O-Substrate Bonds (Water Condensation) D->E F Lateral Cross-linking (Si-O-Si Bonds) E->F G Final Cured Surface (Dense Siloxane Network) F->G Heat/Time

Caption: Experimental workflow for surface modification.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing both the "how" to fix it and the "why" it works.

Question: My modified surface has lost its hydrophobic/functional properties much faster than expected. What is the likely cause and how can I fix it?

Answer: This is the most common failure mode and typically points to the degradation or delamination of the silane layer. The primary culprit is often hydrolytic breakdown of the siloxane network.

  • Immediate Diagnostic Steps:

    • Measure Water Contact Angle (WCA): The simplest first pass is to measure the WCA. A significant decrease from your baseline measurement confirms a loss of the desired surface property.

    • Inspect for Delamination: Use a technique like Atomic Force Microscopy (AFM) to visually inspect the surface topography. The appearance of pits, aggregates, or bare patches can indicate physical loss of the coating.

    • Chemical Analysis: X-ray Photoelectron Spectroscopy (XPS) can provide a definitive chemical diagnosis.[8][9][10] A decrease in the Si 2p signal intensity relative to the substrate signal indicates a loss of the silane layer.

  • Root Causes & Long-Term Solutions:

    • Incomplete Curing: An under-cured layer has a less dense Si-O-Si network, leaving it vulnerable to water ingress.

      • Solution: Increase the curing time or temperature as per established protocols. A typical cure is baking at 110-120°C to promote the condensation of silanols into stable siloxane bonds.[11]

    • Environmental Exposure: Storing or using the surfaces in high-humidity or aqueous environments at elevated temperatures will accelerate hydrolysis.[7][12]

      • Solution: Store modified substrates in a desiccator or under an inert atmosphere. For applications in aqueous media, be aware that the layer has a finite lifespan. The bis-silane structure provides enhanced stability over mono-silanes, but it is not immune to hydrolysis.[3]

    • Poor Initial Film Quality: If the initial layer is not a well-formed, dense network, it will have inherent instability. This can be caused by issues during the deposition phase.

      • Solution: Re-evaluate your deposition protocol. Ensure you are using anhydrous solvents, as excess water can cause the silane to polymerize in solution before it binds to the surface, leading to weakly adsorbed aggregates.[13][14] Consider vapor-phase deposition, which can produce more ordered and hydrolytically stable monolayers, as it is less sensitive to water in the system.[11][15]

Question: I am observing significant variability and poor reproducibility between my coated samples. Why is this happening?

Answer: Reproducibility issues in silanization are almost always linked to subtle, uncontrolled variables in the experimental setup.[11][15]

  • Root Causes & Solutions:

    • Substrate Cleanliness: The entire process is predicated on the availability of surface hydroxyl groups. Organic residues or contaminants will block these reactive sites, leading to patchy, non-uniform coatings.

      • Solution: Implement a rigorous and consistent cleaning protocol. A common, effective method is sonication in a series of solvents (e.g., acetone, then ethanol), followed by activation with an oxygen plasma cleaner or piranha solution to generate a high density of hydroxyl groups.[16][17]

    • Environmental Humidity: The hydrolysis reaction that activates the silane is sensitive to water. Uncontrolled ambient humidity can lead to inconsistent levels of silane oligomerization in solution before surface deposition.[15][18]

      • Solution: Perform the silanization reaction in a controlled environment, such as a glove box under a nitrogen or argon atmosphere.[13] This minimizes the influence of ambient moisture.

    • Silane Concentration and Purity: Using too high a concentration can promote the formation of unstable multilayers and solution-phase polymerization.[13] Impurities in the silane can also interfere with layer formation.[11]

      • Solution: Optimize the silane concentration; typically, low concentrations (e.g., 1-2% v/v) are recommended to favor monolayer formation.[11][17] Use freshly opened, high-purity silane for critical applications.

Troubleshooting Workflow Diagram

This diagram provides a logical path to diagnose and resolve common stability issues.

Caption: A decision tree for troubleshooting surface instability.

Section 3: Frequently Asked Questions (FAQs)

Q1: What factors influence the thermal and UV stability of the modified surface?

A1: The stability is governed by the bond energies within the system.

  • Thermal Stability: The Si-O backbone is quite thermally stable. Degradation is more often initiated by the thermal decomposition of the organic methylene bridge between the silicon atoms.[19] Most gamma-substituted silanes can withstand short-term exposure to ~350°C and long-term exposure to ~160°C.[20] Phenyl groups in a siloxane structure are generally more susceptible to degradation than methyl groups.[21]

  • UV Stability: UV radiation, particularly UVB, possesses enough energy to break Si-C and C-H bonds, which can trigger the decomposition of the polysiloxane network.[22][23] This can lead to the formation of radicals, cross-linking, embrittlement, and discoloration.[23] The presence of certain fillers or catalysts can sometimes influence the rate of UV-induced degradation.[23]

Q2: How does the substrate choice affect long-term stability?

A2: Substrate choice is critical. Silanization is most effective and stable on surfaces with a high density of hydroxyl (-OH) groups, such as silicon dioxide, glass, and many metal oxides.[14] The stability of the crucial Me-O-Si bond formed between the substrate and the silane layer is a key factor in preventing delamination.[7]

Q3: Should I use a solution-phase or vapor-phase deposition method for maximum stability?

A3: For achieving the most stable and reproducible monolayers, vapor-phase deposition at an elevated temperature is often superior.[11] This method is less sensitive to trace water contamination and can produce more ordered, homogeneous films.[15] Solution-phase deposition is simpler to implement but requires stricter control over water content, silane concentration, and temperature to avoid producing less stable, weakly bonded multilayers.[11][15]

Q4: How should I store my modified substrates to maximize their shelf life?

A4: To prevent hydrolytic degradation, modified substrates should always be stored in a dry environment. The best practice is to use a vacuum desiccator or a container purged with an inert gas like nitrogen or argon. Avoid storage in humid conditions or at elevated temperatures.

Section 4: Key Protocols & Characterization

Protocol 1: Solution-Phase Surface Modification

This protocol provides a robust baseline for modifying a standard silicon wafer with a native oxide layer.

  • Substrate Cleaning & Activation: a. Sonicate the silicon substrate in acetone for 15 minutes. b. Sonicate in isopropanol for 15 minutes. c. Sonicate in deionized water for 15 minutes. d. Dry the substrate thoroughly with a stream of nitrogen gas. e. Activate the surface by treating with an oxygen plasma cleaner for 3-5 minutes to generate a high density of surface hydroxyl groups.[16][17]

  • Silanization: a. Prepare a 2% (v/v) solution of this compound in anhydrous toluene. Crucially, this step should be performed in a low-humidity environment (e.g., a glove box). [13] b. Immerse the cleaned and activated substrate in the silane solution. c. Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

  • Rinsing & Curing: a. Remove the substrate from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules. b. Rinse with ethanol and dry again with nitrogen gas. c. Cure the substrate by baking in an oven at 110°C for 1 hour. This step is critical for driving the condensation reaction to completion and forming a stable, cross-linked network.[11]

Protocol 2: Characterizing Surface Stability

To quantitatively assess stability, expose your modified substrates to an accelerated aging environment (e.g., 37°C saline solution[24] or high humidity at 60°C) and perform the following measurements at set time points (e.g., 0, 24, 48, 100 hours).

  • Water Contact Angle (WCA) Goniometry: a. Place a small droplet (e.g., 5 µL) of deionized water on the surface. b. Capture an image of the droplet and use analysis software to measure the angle between the substrate and the tangent of the droplet. c. A decrease in contact angle over time indicates a chemical change on the surface, often due to hydrolysis and the formation of polar silanol groups.

  • X-ray Photoelectron Spectroscopy (XPS): a. Acquire high-resolution spectra of the Si 2p, C 1s, and O 1s regions. b. Monitor the intensity of the Si 2p peak corresponding to the siloxane layer. A decrease in this signal relative to the underlying substrate's silicon or silicon dioxide signal indicates a loss of the coating.[8][9]

  • Atomic Force Microscopy (AFM): a. Scan the surface in tapping mode to obtain topographical images. b. Calculate the root-mean-square (RMS) roughness. An increase in roughness or the appearance of aggregates or pinholes can signify degradation and delamination of the film.

Quantitative Stability Data

The stability of silane layers is highly dependent on the specific silane, substrate, and environmental conditions. The table below presents representative data for the thermal stability of different types of silane functionalities, which can serve as a guideline.

Silane Functional GroupTemperature for 25% Weight Loss (TGA)Relative Thermal Stability
Chloroalkyl~220°CLower
Aminoalkyl~360°CModerate
Aceto-oxyalkyl~390°CModerate
Methacryloxyalkyl~395°CModerate
Glycidoxyalkyl~435°CHigh
Mercaptoalkyl~485°CVery High
Cyanoalkyl~495°CVery High
Phenyl~530°CHighest

Source: Adapted from thermogravimetric analysis (TGA) data of dried silane hydrolysates.[20] Note that the methylene bridge in this compound places it in the general category of alkyl-linked silanes.

References

  • Reproducibility and stability of silane layers in nanoconfined electrochemical systems. (2024). RSC Advances.
  • Troubleshooting guide for inconsistent octyl-silanetriol co
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Validation & Comparative

A Comparative Guide to Silane Coupling Agents: Bis(methyldimethoxysilyl)methane in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control of surface interactions is paramount. Silane coupling agents are indispensable tools in this endeavor, acting as molecular bridges to enhance adhesion and compatibility between dissimilar materials, such as inorganic substrates and organic polymers.[1] This guide provides an in-depth comparison of bis(methyldimethoxysilyl)methane, a dipodal silane, with conventional monofunctional silane coupling agents, supported by experimental data and detailed protocols.

The Fundamental Role of Silane Coupling Agents

Silane coupling agents are organosilicon compounds that possess a dual-functional nature.[1] One end of the molecule contains hydrolyzable groups (e.g., methoxy, ethoxy) that react with hydroxyl groups on inorganic surfaces to form stable covalent bonds. The other end features an organofunctional group (e.g., amino, epoxy, vinyl) that interacts with an organic polymer matrix.[2] This unique structure allows silanes to form a durable bridge at the interface of two different materials, significantly improving the performance and longevity of composites, coatings, and medical devices.[1]

The general mechanism of action for a silane coupling agent involves three key steps:

  • Hydrolysis: The alkoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (-Si-OH).

  • Condensation: These silanol groups then condense with hydroxyl groups on the inorganic substrate, forming stable M-O-Si bonds (where M is a metal or silicon atom of the substrate).

  • Interfacial Adhesion: The organofunctional group at the other end of the silane molecule interacts with the organic polymer matrix through covalent bonding or physical entanglement, completing the molecular bridge.

Caption: Typical experimental workflow for surface treatment.

Protocol for Contact Angle Measurement

Contact angle measurements are used to assess the wettability of the silane-treated surface. The sessile drop method is the most common technique. [3][4] Materials and Equipment:

  • Silane-treated substrate

  • Contact angle goniometer with a high-resolution camera

  • Syringe with a fine needle

  • High-purity deionized water

Procedure:

  • Instrument Calibration: Ensure the contact angle goniometer is properly calibrated according to the manufacturer's instructions.

  • Sample Placement: Place the silane-treated substrate on the sample stage of the goniometer.

  • Droplet Deposition: Using the syringe, carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface of the substrate.

  • Image Capture: Capture a high-resolution image of the droplet on the surface.

  • Angle Measurement: Use the software of the goniometer to measure the contact angle at the three-phase (solid-liquid-vapor) interface. It is recommended to measure the angle on both sides of the droplet and average the values.

  • Multiple Measurements: Repeat the measurement at several different locations on the substrate to ensure statistical relevance. [3]

Protocol for Peel Adhesion Test (ASTM D3330)

The 180° peel adhesion test is a widely used method to quantify the adhesion strength of a flexible material bonded to a rigid substrate. [5][6][7] Materials and Equipment:

  • Silane-treated rigid substrate (e.g., glass or metal plate)

  • Flexible adhesive tape

  • Tensile testing machine with a 180° peel test fixture

  • Sample roller

Procedure:

  • Sample Preparation: Apply a strip of the adhesive tape to the silane-treated substrate. Use a standardized roller to apply consistent pressure and ensure uniform bonding.

  • Test Setup: Clamp the rigid substrate in the lower grip of the tensile testing machine. Fold the free end of the tape back on itself at a 180° angle and clamp it in the upper grip.

  • Peel Test: Set the tensile tester to a constant rate of peel (e.g., 300 mm/min). Start the test and record the force required to peel the tape from the substrate.

  • Data Analysis: The peel adhesion is typically reported as the average force per unit width of the tape (e.g., N/cm). [8]

Characterization of Silane-Treated Surfaces

Advanced surface analysis techniques can provide detailed information about the chemical composition and structure of the silane layer.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition of a surface. [9]It can be used to confirm the presence of silicon and the specific elements of the organofunctional group on the treated substrate. [10]* Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the chemical bonds present on the surface. [11]By analyzing the infrared spectrum, it is possible to confirm the formation of Si-O-Substrate bonds and to characterize the organofunctional group of the silane. [12][13]

Conclusion

The choice of a silane coupling agent has a profound impact on the performance of composite materials and coatings. This compound, as a dipodal silane, offers the potential for enhanced hydrolytic and thermal stability due to its ability to form a more robust and cross-linked interfacial layer. While direct comparative performance data against all conventional silanes is an area for further research, the fundamental principles of its structure suggest a significant advantage in demanding applications. The experimental protocols and characterization techniques outlined in this guide provide a framework for researchers to systematically evaluate and compare the performance of this compound with other silane coupling agents, enabling the selection of the optimal surface modification strategy for their specific needs.

References

  • ASTM D3330 / D3330M-04(2018), Standard Test Method for Peel Adhesion of Pressure-Sensitive Tape, ASTM International, West Conshohocken, PA, 2018,

  • Cell Instruments Co., Ltd. (n.d.). ASTM D3330 Peel Adhesion Test Method. Retrieved from [Link]

  • Testronix Instruments. (2025, December 15). ASTM D3330 Peel Test Method for Adhesive Tapes. Retrieved from [Link]

  • ADMET, Inc. (n.d.). ASTM D1876 Adhesive Peel Strength Testing. Retrieved from [Link]

  • TestResources, Inc. (n.d.). ASTM D3330 Peel Adhesion Pressure Sensitive Adhesive Tapes. Retrieved from [Link]

  • Ishida, H., & Koenig, J. L. (1978). Fourier transform infrared spectroscopic study of the silane coupling agent/porous silica interface. Journal of Colloid and Interface Science, 64(3), 565-576.
  • Bounekta, O., et al. (2019). Surface modification of silica nanoparticles by means of silanes: effect of various parameters on the. Journal of Fundamental and Applied Sciences, 11(1), 200-226.
  • Ahmad, Z., et al. (2023). Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. Chemical Engineering Transactions, 100, 1-6.
  • Wang, Y., et al. (2021). Interaction of silane coupling agents with nano-silica probed by nano-IR. 2021 22nd International Conference on Electronic Packaging Technology (ICEPT), 1-4.
  • Ahmad, Z., et al. (2023). Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. Chemical Engineering Transactions, 100, 1-6.
  • Shanghai Rich Chemical New Material Co., Ltd. (n.d.). Method for surface treatment of glass fiber with silane coupling agent. Retrieved from [Link]

  • Soderholm, K. J., & Shang, S. W. (1993). Effect of mixed silanes on the hydrolytic stability of composites. Journal of dental research, 72(10), 1437–1441.
  • Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry–A European Journal, 20(30), 9442-9450.
  • Gelest, Inc. (n.d.). Applying a Silane Coupling Agent. Retrieved from [Link]

  • Droplet Lab. (2025, March 19). 10 Essential Steps for Achieving Reproducible Contact Angle. Retrieved from [Link]

  • Burić, A., et al. (2023).
  • Krishnan, A., et al. (2005). An evaluation of methods for contact angle measurement. Colloids and Surfaces B: Biointerfaces, 43(2), 95-98.
  • Debnath, S., et al. (2002). Silane treatment effects on glass/resin interfacial shear strengths.
  • Biolin Scientific. (n.d.). Contact angle – What is it and how do you measure it?. Retrieved from [Link]

  • Arkles, B., Pan, Y., Larson, G. L., & Singh, M. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest.
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  • Biolin Scientific. (2021, May 25). 7 ways to measure contact angle. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Recent Progress in Modifications, Properties, and Practical Applications of Glass Fiber. Polymers, 13(17), 2933.
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  • Wang, J., et al. (2007). Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS. Langmuir, 23(16), 8429-8436.
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  • Biesinger, M. C. (2011). Chemical Characterization of Material Surfaces Using X-ray Photoelectron Spectroscopy (XPS): The Perfect Complement to Electron Microscopy Techniques. Microscopy and Microanalysis, 17(S2), 1142-1143.
  • Zhang, L., et al. (2019). Effect of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane on the Adhesion of the Modified Silicone Tie-Coating to Epoxy Primer.
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A Comparative Guide to Silica Synthesis: Bis(methyldimethoxysilyl)methane vs. TEOS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of silica-based materials, the choice of precursor is a critical decision that dictates the ultimate properties of the final product. Tetraethyl Orthosilicate (TEOS) has long been the cornerstone of silica chemistry, a reliable and well-understood workhorse for generating purely inorganic silica networks. However, the advent of organically modified silicas (ORMOSILs) and Periodic Mesoporous Organosilicas (PMOs) has introduced advanced precursors that offer unprecedented control over material properties.

This guide provides an in-depth comparison between the traditional precursor, TEOS, and a bridged organosilane, Bis(methyldimethoxysilyl)methane (BMMDM). We will move beyond a simple list of properties to explore the fundamental chemical differences, the resulting impact on synthesis kinetics and material characteristics, and the practical implications for your research.

Part 1: Unveiling the Precursors: A Tale of Two Molecules

The foundational difference between TEOS and BMMDM lies in their molecular architecture. This structural variance is the primary determinant of the properties of the resulting silica network.

Tetraethyl Orthosilicate (TEOS) is a simple, monomeric silicon alkoxide with four reactive ethoxy groups attached to a central silicon atom. Its structure, Si(OC₂H₅)₄, is symmetrical and lacks any organic component directly bonded to the silicon via a non-hydrolyzable bond. During the sol-gel process, all four ethoxy groups can be hydrolyzed, leading to the formation of a rigid, three-dimensional network of silicon-oxygen-silicon (Si-O-Si) bonds. This creates a purely inorganic silica material.

This compound (BMMDM) , with the formula C₇H₂₀O₄Si₂, is a bridged organosilane. Its key feature is a non-hydrolyzable methylene (-CH₂-) bridge connecting two silicon atoms. Each silicon atom is also bonded to a methyl group (-CH₃) and two hydrolyzable methoxy groups (-OCH₃). This integrated organic bridge is a permanent part of the final material's framework, resulting in an organic-inorganic hybrid material.

FeatureTetraethyl Orthosilicate (TEOS)This compound (BMMDM)
CAS Number 78-10-418297-79-5
Molecular Formula Si(OC₂H₅)₄ or C₈H₂₀O₄SiC₇H₂₀O₄Si₂
Molecular Weight 208.33 g/mol 224.40 g/mol
Structure Monomeric, inorganic coreDimeric, organic (-CH₂-) bridge
Reactive Groups 4 Ethoxy (-OC₂H₅) groups4 Methoxy (-OCH₃) groups
Resulting Material Pure Silica (SiO₂)Methane-bridged Organosilica (ORMOSIL/PMO)

Part 2: The Sol-Gel Process: A Mechanistic Divergence

Both precursors utilize the sol-gel process, which involves hydrolysis and condensation reactions. However, the nature of the precursor profoundly influences the kinetics and mechanism of network formation.

Hydrolysis: The first step is the reaction with water, catalyzed by an acid or base, to replace the alkoxy groups (ethoxy for TEOS, methoxy for BMMDM) with hydroxyl groups (silanols, Si-OH).

  • TEOS: Si(OC₂H₅)₄ + 4 H₂O → Si(OH)₄ + 4 C₂H₅OH

  • BMMDM: (CH₃O)₂(CH₃)Si-CH₂-Si(CH₃)(OCH₃)₂ + 4 H₂O → (HO)₂(CH₃)Si-CH₂-Si(CH₃)(OH)₂ + 4 CH₃OH

Causality Insight: The hydrolysis rate of methoxy groups (in BMMDM) is generally faster than that of ethoxy groups (in TEOS) due to reduced steric hindrance and higher reactivity. However, the overall kinetics for bridged silanes can be complex. Studies on the similar precursor 1,2-bis(triethoxysilyl)ethane (BTESE) show that hydrolysis proceeds stepwise, and achieving complete hydrolysis can be challenging depending on the solvent system. This offers a kinetic handle to control the degree of initial condensation.

Condensation: The newly formed silanol groups then condense with each other or with remaining alkoxy groups to form the Si-O-Si siloxane network, releasing water or alcohol.

  • Water Condensation: Si-OH + HO-Si → Si-O-Si + H₂O

  • Alcohol Condensation: Si-OH + RO-Si → Si-O-Si + R-OH

The key distinction is that with BMMDM, the -CH₂- bridge remains intact, becoming an integral part of the pore walls of the final material.

G cluster_TEOS TEOS Pathway cluster_BMMDM BMMDM Pathway TEOS Si(OC₂H₅)₄ (TEOS) TEOS_H Si(OH)₄ (Silicic Acid) TEOS->TEOS_H + 4H₂O (Hydrolysis) Network_T ≡Si-O-Si≡ (Inorganic Silica Network) TEOS_H->Network_T Condensation (-H₂O) BMMDM R-Si(OCH₃)₂ (BMMDM) R = -CH₂(CH₃)Si(OCH₃)₂ BMMDM_H R'-Si(OH)₂ (Bridged Silanol) R' = -CH₂(CH₃)Si(OH)₂ BMMDM->BMMDM_H + 4H₂O (Hydrolysis) Network_B ≡Si-CH₂-Si≡ (Hybrid Organosilica Network) BMMDM_H->Network_B Condensation (-H₂O)

Caption: Comparative sol-gel reaction pathways for TEOS and BMMDM.

Part 3: Comparative Analysis of Material Properties

The integration of the methane bridge in the BMMDM-derived silica imparts a unique combination of properties that distinguish it from the purely inorganic silica derived from TEOS.

PropertyTEOS-Derived SilicaBMMDM-Derived OrganosilicaScientific Rationale
Surface Chemistry HydrophilicHydrophobicThe inorganic framework is rich in polar Si-OH groups, attracting water. The methane and methyl groups in the BMMDM-derived framework create a nonpolar, water-repelling surface.
Porosity Tunable (micro/meso)Tunable (typically mesoporous)Both can form porous structures. PMOs from bridged precursors are renowned for their highly ordered, uniform mesopores when synthesized with a surfactant template.[1]
Thermal Stability High (sintering >800 °C)Very High (stable >500 °C in air)The Si-O bond is very stable. However, the organic bridge in PMOs can enhance stability by reinforcing the framework and reducing the density of terminal silanol groups, which are often sites for thermal degradation.
Hydrothermal Stability ModerateHighThe hydrophobic nature of the organosilica framework protects the Si-O-Si bonds from hydrolytic attack by water, significantly enhancing stability in aqueous or high-humidity environments.
Mechanical Properties BrittleMore Flexible, Higher StrengthThe organic bridging groups can impart flexibility to the rigid silica network, improving its mechanical robustness compared to the often brittle nature of pure silica.

Note: Specific values for surface area and pore size are highly dependent on the synthesis method (e.g., Stöber vs. templated synthesis) and conditions. However, studies comparing pure silica with ethane-bridged organosilica (a close analog to methane-bridged) have shown that organosilicas can achieve very high surface areas (e.g., 860 m²/g) and tunable pore sizes.

Part 4: Experimental Protocols

Trustworthy science is built on reproducible methods. Here, we provide representative, step-by-step protocols for synthesizing silica nanoparticles from both precursors.

Protocol 1: Synthesis of Monodisperse Silica Spheres via Stöber Method (TEOS)

This protocol is a well-established method for producing uniform, non-porous silica nanoparticles.

Objective: To synthesize ~400-500 nm spherical silica particles.

Materials:

  • Tetraethyl Orthosilicate (TEOS)

  • Ethanol (Absolute)

  • Ammonium Hydroxide (28-30% solution)

  • Deionized Water

Procedure:

  • Reaction Setup: In a glass flask equipped with a magnetic stirrer, combine 74 mL of ethanol, 11 mL of deionized water, and 10 mL of ammonium hydroxide.

  • Stirring: Begin stirring the solution at a constant, smooth rate to ensure homogeneity. A consistent stirring speed is crucial for monodispersity.

  • Precursor Addition: Rapidly add 5.6 mL of TEOS to the stirring solution. The solution will turn cloudy as nucleation and particle growth begin.

  • Reaction: Allow the reaction to proceed at room temperature for at least 12 hours under continuous stirring.

  • Purification: a. Collect the silica particles by centrifugation. b. Discard the supernatant and re-disperse the particle pellet in fresh ethanol, using sonication to break up agglomerates. c. Repeat the centrifugation and re-dispersion steps three more times with ethanol. d. Perform two final washing steps using deionized water to remove residual ammonia and ethanol.

  • Drying: Dry the final white powder in an oven at 60-80°C.

G A Mix EtOH, H₂O, & NH₄OH B Add TEOS (Rapidly) A->B C Stir 12h @ RT B->C D Centrifuge & Wash (EtOH x4) C->D E Wash (H₂O x2) D->E F Dry Particles E->F

Caption: Workflow for Stöber synthesis of silica nanoparticles from TEOS.

Protocol 2: Synthesis of Periodic Mesoporous Organosilica (PMO) (BMMDM)

This protocol is a representative method for creating ordered mesoporous materials using a bridged precursor and a surfactant template.

Objective: To synthesize methane-bridged PMO with an ordered pore structure.

Materials:

  • This compound (BMMDM)

  • Cetyltrimethylammonium Bromide (CTAB) - Surfactant Template

  • Sodium Hydroxide (NaOH)

  • Ethanol (Absolute)

  • Deionized Water

  • Ammonium Nitrate (for template removal)

Procedure:

  • Template Solution: In a polypropylene bottle, dissolve ~1.0 g of CTAB in a solution of 240 mL deionized water and 3.5 mL of 2M NaOH. Stir at 80°C until the solution is clear.

  • Precursor Addition: While stirring vigorously, slowly add ~2.1 g of BMMDM to the hot surfactant solution.

  • Aging: Continue stirring at 80°C for 2 hours. A white precipitate will form.

  • Collection & Washing: a. After cooling to room temperature, filter the solid product and wash thoroughly with deionized water until the filtrate is neutral (pH ~7). b. Wash once with ethanol.

  • Drying: Dry the as-synthesized powder in an oven at 100°C overnight.

  • Template Removal (Extraction): a. Disperse 1 g of the dried powder in 100 mL of ethanol containing 10 mg/mL of ammonium nitrate. b. Stir the suspension at 60°C for 6 hours to extract the CTAB template. c. Filter, wash with ethanol, and dry the final PMO material.

G A Dissolve CTAB in NaOH(aq) @ 80°C B Add BMMDM (Slowly) A->B C Age 2h @ 80°C B->C D Filter, Wash, & Dry C->D E Extract Template (NH₄NO₃/EtOH) D->E F Final PMO Product E->F

Caption: Workflow for templated synthesis of PMO from BMMDM.

Part 5: Conclusion and Application Outlook

The choice between TEOS and this compound is a choice between a classic, reliable inorganic material and a highly tailorable organic-inorganic hybrid.

  • Choose TEOS when: Your application requires a purely inorganic, hydrophilic silica surface. It is ideal for standard applications like coatings, as a support for hydrophilic catalysts, or for synthesizing simple colloidal silica. Its chemistry is well-understood, and it remains a cost-effective option.

  • Choose BMMDM when: Your application demands enhanced performance characteristics. The resulting organosilica offers superior hydrothermal stability, making it suitable for applications in aqueous environments or under high humidity, such as in catalysis or separation science. Its inherent hydrophobicity is advantageous for creating hydrophobic coatings, stationary phases in reverse-phase chromatography, and as a matrix for drug delivery of nonpolar molecules. The ability to create highly ordered mesoporous structures (PMOs) provides a platform for advanced catalysis, sensing, and low-dielectric constant materials.

Ultimately, the decision rests on a thorough understanding of the desired end-properties of your material. While TEOS provides the foundational silica network, bridged precursors like BMMDM open a new frontier of functional, robust, and highly engineered hybrid materials.

References

  • Stöber, W., Fink, A., & Bohn, E. (1968). Controlled growth of monodisperse silica spheres in the micron size range. Journal of Colloid and Interface Science, 26(1), 62-69. [Link]

  • Burleigh, M. C., Markowitz, M. A., Spector, M. S., & Gaber, B. P. (2001). Direct Synthesis of Periodic Mesoporous Organosilicas: Functional Incorporation by Co-condensation with Organosilanes. The Journal of Physical Chemistry B, 105(41), 9935–9942. [Link]

  • Asefa, T., MacLachlan, M. J., Coombs, N., & Ozin, G. A. (1999). New Insights into the Synthesis, Morphology, and Growth of Periodic Mesoporous Organosilicas. Chemistry of Materials, 11(7), 1808-1816. [Link]

  • Tan, B. J., Rankin, S. E., & Knutson, B. L. (2008). Stöber Synthesis of Monodispersed Luminescent Silica Nanoparticles for Bioanalytical Assays. Langmuir, 24(15), 8011-8017. [Link]

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  • Wang, Y., Li, Y., Zhang, Y., & Wang, J. (2024). Synthesis of Silica Particles with Controlled Microstructure via the Choline Hydroxide Cocatalyzed Stöber Method. Langmuir. [Link]

  • Brinker, C. J., Keefer, K. D., Schaefer, D. W., & Ashley, C. S. (1982). Sol-gel transition in simple silicates II. Journal of Non-Crystalline Solids, 48(1), 47-64. [Link]

  • Rahman, I. A., & Vejayakumaran, P. (2000). Hydrolysis–condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature. Journal of Materials Chemistry, 10(11), 2537-2541. [Link]

  • van Bommel, M. J., & Bernards, T. N. M. (1991). Hydrolysis-condensation processes of the tetra-alkoxysilanes TPOS, TEOS and TMOS in some alcoholic solvents. Journal of Non-Crystalline Solids, 128(2), 231-241. [Link]

  • Zhang, Y., et al. (2024). Sol–Gel CaCO3/SiO2 Boost Anti-Flashover Silicones. Polymers, 16(11), 1533. [Link]

  • Loy, D. A., Carpenter, J. P., Alam, T. M., et al. (1999). Cyclization phenomena in the sol-gel polymerization of α,ω- bis(triethoxysilyl)alkanes and incorporation of the cyclic structures into network silsesquioxane polymers. Journal of the American Chemical Society, 121(23), 5413-5425. [Link]

  • Onida, B., et al. (2011). Carboxylic groups in mesoporous silica and ethane-bridged organosilica: Effect of the surface on the reactivity. Physical Chemistry Chemical Physics, 13(3), 1201-1209. [Link]

  • Díaz-Benito, B., Velasco, F., & de la Fuente, J. L. (2010). Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 368(1-3), 57-62. [Link]

  • Ambati, J., & Rankin, S. E. (2011). Reaction-induced phase separation of bis(triethoxysilyl)ethane upon sol-gel polymerization in acidic conditions. Journal of Colloid and Interface Science, 362(2), 345-353. [Link]

  • Ambati, J., & Rankin, S. E. (2011). Reaction-induced phase separation of bis(triethoxysilyl)ethane upon sol–gel polymerization in acidic conditions. Journal of Colloid and Interface Science, 362(2), 345-353. [Link]

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A Comparative Guide to the Thermal Stability of Bis(methyldimethoxysilyl)methane-Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Methylene-Bridged Polysilsesquioxanes

Bis(methyldimethoxysilyl)methane is a key precursor in the synthesis of methylene-bridged polysilsesquioxanes. These materials are a class of organic-inorganic hybrids that leverage the robust, thermally stable siloxane (Si-O-Si) backbone while incorporating organic methylene (-CH2-) bridges. This unique structure imparts a combination of desirable properties, including improved mechanical strength and, most notably, enhanced thermal stability, making them suitable for a wide range of high-performance applications, from advanced coatings to electronic components and medical devices.[1] The methoxy groups on the silicon atoms facilitate hydrolysis and condensation reactions, allowing for the formation of a crosslinked polysiloxane network.

The core advantage of organosilicon polymers lies in the high bond dissociation energy of the silicon-oxygen (Si-O) bond (approximately 108 kcal/mol), which is significantly greater than that of carbon-carbon (C-C) bonds (around 85.2 kcal/mol) and carbon-oxygen (C-O) bonds (about 82.6 kcal/mol) found in conventional organic polymers. This inherent strength of the Si-O bond contributes to the superior thermal stability of silicone-based materials.

Understanding Thermal Stability in Organosilicon Materials

The thermal stability of polysilsesquioxanes is not solely dependent on the Si-O backbone. The nature of the organic bridging group plays a crucial role in the overall thermal and mechanical properties of the resulting material. The introduction of a methylene bridge, as is the case with materials derived from this compound, influences the polymer's flexibility, morphology, and, critically, its decomposition behavior under thermal stress.

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for quantifying the thermal stability of these materials. TGA measures the change in mass of a sample as a function of temperature, providing key metrics such as the onset temperature of decomposition and the percentage of material remaining at high temperatures (char yield). DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as the glass transition temperature (Tg).

Comparative Thermal Performance: Methylene-Bridged vs. Other Polysilsesquioxanes

While specific TGA and DSC data for polymers synthesized directly from this compound are not extensively available in publicly accessible literature, we can draw valuable comparisons from studies on closely related bridged polysilsesquioxanes. The length and nature of the organic bridge significantly impact the material's properties. For instance, materials with shorter, more rigid bridges like methylene are expected to exhibit different thermal behavior compared to those with longer, more flexible bridges like ethylene or hexylene.

Material TypePrecursorOnset Decomposition Temp. (T5d, °C)10% Weight Loss Temp. (T10d, °C)Char Yield (%)Reference
Ethylene-Bridged Polysilsesquioxane (EBPSQ)Bis(triethoxysilyl)ethane258275Not specified[2][3]
EBPSQ with 20 wt% Hollow Silica ParticlesBis(triethoxysilyl)ethane299315Not specified[2][3]
Methylene-Bridged OrganosilicaBis(triethoxysilyl)methane (BTESM)Decomposes above 550°CNot specifiedHigher than ethylene-bridged[4]
Naphthyl-based Siloxane/Silsesquioxane Hybrid (Post-crosslinked with PTMS)Naphthyl-functionalized monomer453 (T95)Not specifiedNot specified[5][6][7]
Poly(methylphenylsiloxane)Methylphenyl dichlorosilaneMain decomposition starts around 400°CNot specifiedVaries with structure[8]

Analysis of Comparative Data:

From the available data on analogous systems, we can infer several key trends. The thermal decomposition of organosilica derived from bis(triethoxysilyl)methane (a close analog to our topic precursor) begins at a significantly high temperature of 550°C.[4] This suggests that the methylene bridge contributes to a highly stable network. In comparison, ethylene-bridged polysilsesquioxanes (EBPSQ) show an earlier onset of decomposition.[2][3] The incorporation of inorganic fillers like hollow silica particles can further enhance the thermal stability of these materials.[2][3] Furthermore, the introduction of aromatic groups, such as phenyl or naphthyl units, into the siloxane structure is a well-established strategy to increase thermal stability, as demonstrated by the high decomposition temperatures of Naphthyl-based hybrids and poly(methylphenylsiloxane).[5][6][7][8] The rigid nature of these aromatic groups is thought to inhibit the degradation pathways that are more facile in purely aliphatic-bridged systems.

Experimental Protocols for Thermal Analysis

To ensure the scientific integrity and reproducibility of thermal stability data, standardized experimental protocols are essential. The following are detailed methodologies for TGA and DSC analysis of organosilicon materials.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile and char yield of the polysilsesquioxane material.

Methodology:

  • Sample Preparation: A small amount of the cured polysilsesquioxane material (typically 5-10 mg) is carefully weighed and placed into a ceramic or platinum TGA pan.

  • Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a controlled linear heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (often reported as T5d, the temperature at which 5% mass loss occurs), the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final residual mass (char yield) at the end of the experiment.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) of the polysilsesquioxane material.

Methodology:

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of the cured polymer is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Heating and Cooling Program: The sample is subjected to a heat-cool-heat cycle. A typical program would involve:

    • Heating from ambient to a temperature above the expected Tg at a controlled rate (e.g., 10°C/min).

    • Cooling rapidly to a temperature below the Tg.

    • Heating again at the same controlled rate through the glass transition region. The second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis: The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.

Visualizing the Experimental Workflow

The logical flow of synthesizing and characterizing these materials can be visualized to better understand the process.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Thermal Analysis cluster_data Data Output & Comparison precursor This compound Precursor hydrolysis Hydrolysis & Polycondensation precursor->hydrolysis Sol-Gel Process curing Curing hydrolysis->curing material Cured Methylene-Bridged Polysilsesquioxane curing->material tga Thermogravimetric Analysis (TGA) material->tga Sample for Analysis dsc Differential Scanning Calorimetry (DSC) material->dsc Sample for Analysis tga_data Decomposition Temp. Char Yield tga->tga_data dsc_data Glass Transition Temp. (Tg) dsc->dsc_data comparison Comparative Analysis tga_data->comparison dsc_data->comparison

Synthesis and Thermal Analysis Workflow.

Conclusion

Materials derived from this compound hold significant promise for applications demanding high thermal stability. The inherent strength of the siloxane backbone, combined with the structural influence of the methylene bridge, results in materials with robust thermal performance. While direct comparative data for this specific precursor is emerging, analysis of closely related methylene- and other short-chain bridged polysilsesquioxanes indicates superior thermal stability compared to many conventional polymers and even some other organosilicon counterparts with longer, more flexible bridges. The strategic incorporation of aromatic moieties or inorganic fillers can further enhance this thermal resilience. The standardized TGA and DSC protocols outlined in this guide provide a reliable framework for the accurate characterization and comparison of these advanced materials, enabling researchers and developers to make informed decisions in material selection and design.

References

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A Comparative Spectroscopic Guide to Methylene-Bridged Polysilsesquioxanes: Analyzing the Reaction Products of Bis(methyldimethoxysilyl)methane and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of advanced materials, the synthesis of polysilsesquioxanes through the hydrolysis and condensation of organosilane precursors is a cornerstone for creating bespoke organic-inorganic hybrid materials. Among these precursors, Bis(methyldimethoxysilyl)methane (BMDMS) is a valuable building block for generating methylene-bridged polysilsesquioxanes, materials lauded for their thermal stability and tunable mechanical properties. This guide provides a comprehensive spectroscopic analysis of the reaction products of BMDMS and offers a direct comparison with a common alternative, Bis(triethoxysilyl)methane (BTESM). By understanding the nuances in their reaction pathways and the resulting network structures, as revealed by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, researchers can make more informed decisions in the design and synthesis of novel materials.

The Chemistry of Bridged Polysilsesquioxanes: A Tale of Two Precursors

The sol-gel process, a versatile method for producing solid materials from small molecules, is the primary route for converting precursors like BMDMS and BTESM into a cross-linked siloxane (Si-O-Si) network.[1] This transformation occurs in two fundamental steps:

  • Hydrolysis: The alkoxy groups (methoxy in BMDMS, ethoxy in BTESM) attached to the silicon atoms react with water, typically in the presence of an acid or base catalyst, to form silanol (Si-OH) groups.[2]

  • Condensation: The newly formed silanol groups are highly reactive and condense with each other to form stable siloxane bonds, releasing water as a byproduct. This process can also occur between a silanol group and a remaining alkoxy group, releasing alcohol.[3]

The nature of the alkoxy group (methoxy vs. ethoxy) significantly influences the kinetics of these reactions. Methoxysilanes, such as BMDMS, generally exhibit faster hydrolysis rates compared to their ethoxysilane counterparts like BTESM due to lower steric hindrance.[4] This difference in reactivity can impact the final structure and properties of the resulting polysilsesquioxane network.

Spectroscopic Fingerprints: Unraveling the Molecular Structure

Spectroscopic techniques are indispensable for monitoring the conversion of the monomeric precursors into the final polymeric material and for characterizing the structure of the resulting network.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Reaction Progress

¹H and ¹³C NMR spectroscopy are powerful tools for tracking the hydrolysis and condensation reactions in real-time. By observing the changes in the chemical environment of the protons and carbons in the precursor molecules, we can follow the disappearance of the starting material and the emergence of new species.

This compound (BMDMS) Reaction Progression:

  • ¹H NMR: In the starting monomer, characteristic signals will be observed for the methyl protons directly attached to silicon (Si-CH₃), the methoxy protons (-OCH₃), and the central methylene bridge protons (Si-CH₂-Si). As hydrolysis proceeds, the methoxy signal will decrease in intensity, while a new signal corresponding to the protons of the released methanol will appear. The signals for the Si-CH₃ and Si-CH₂-Si protons will also experience slight shifts as the electronic environment around the silicon atom changes from being bonded to methoxy groups to silanol and then siloxane groups.

  • ¹³C NMR: Similarly, the carbon signals for the Si-CH₃, -OCH₃, and Si-CH₂-Si groups will be present in the spectrum of the monomer. Upon hydrolysis and condensation, the -OCH₃ signal will diminish, and new signals corresponding to the various Si-O-Si linkages will appear in the 29Si NMR spectrum (not detailed here). The Si-CH₂-Si signal is particularly useful for confirming the integrity of the bridging group throughout the polymerization process.

Alternative Precursor: Bis(triethoxysilyl)methane (BTESM)

BTESM presents a similar spectroscopic journey, with the key difference being the presence of ethoxy groups instead of methoxy groups.

  • ¹H NMR: The spectrum of BTESM will show a characteristic triplet for the methyl protons (-OCH₂CH₃) and a quartet for the methylene protons (-OCH₂CH₃) of the ethoxy groups, in addition to the singlet for the central Si-CH₂-Si protons. During hydrolysis, these signals will decrease, and new signals for the released ethanol (a triplet and a quartet) will emerge.

  • ¹³C NMR: The spectrum will display signals for the methyl and methylene carbons of the ethoxy groups and the central methylene bridge carbon. These will be replaced by signals corresponding to the evolving siloxane network upon reaction.

Compound Functional Group Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
BMDMS Si-CH~0.1-0.3~(-5) - 0
-OCH~3.4-3.6~50-52
Si-CH ₂-Si~(-0.5) - 0~(-10) - (-5)
BTESM -OCH₂CH~1.2 (triplet)~18
-OCH ₂CH₃~3.8 (quartet)~58
Si-CH ₂-Si~(-0.4) - 0.1~(-8) - (-2)

Table 1: Comparison of Expected NMR Chemical Shifts for BMDMS and BTESM Monomers. Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing the Vibrational Landscape

FTIR spectroscopy provides valuable information about the functional groups present in the material, allowing for the qualitative and semi-quantitative analysis of the hydrolysis and condensation reactions.

Monitoring the Sol-Gel Process with FTIR:

The transformation from precursor to polysilsesquioxane is clearly visualized in the FTIR spectrum by the following changes:

  • Disappearance of Alkoxy Bands: The characteristic Si-O-C stretching vibrations of the methoxy groups in BMDMS (around 1080-1190 cm⁻¹) or the ethoxy groups in BTESM (around 960 and 1100 cm⁻¹) will decrease in intensity as hydrolysis progresses.[5]

  • Appearance of Silanol Bands: A broad absorption band in the region of 3200-3700 cm⁻¹ will appear, corresponding to the O-H stretching vibration of the newly formed silanol (Si-OH) groups. A band around 900-950 cm⁻¹ is also attributed to Si-OH stretching.[6]

  • Formation of Siloxane Network: The most significant change is the emergence and growth of a broad and intense band between 1000 and 1100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the Si-O-Si bonds, signifying the formation of the polysilsesquioxane network.[6]

Vibrational Mode Approximate Wavenumber (cm⁻¹) Interpretation
O-H stretch (Si-OH)3200-3700 (broad)Formation of silanol groups
C-H stretch (alkyl)2850-3000Present in both precursor and product
Si-O-C stretch1080-1190 (BMDMS), 960 & 1100 (BTESM)Disappears upon hydrolysis
Si-O-Si stretch1000-1100 (broad, intense)Formation of the siloxane network
Si-OH stretch900-950Formation of silanol groups
Si-C stretch~800Confirms integrity of the organic bridge

Table 2: Key FTIR Vibrational Frequencies for Monitoring the Hydrolysis and Condensation of Bis(alkoxysilyl)methanes.

Experimental Protocols

General Protocol for Acid-Catalyzed Hydrolysis and Condensation

This protocol provides a general framework for the synthesis of methylene-bridged polysilsesquioxanes. The specific molar ratios and reaction times may need to be optimized depending on the desired material properties.

  • Precursor Solution Preparation: In a suitable reaction vessel, dissolve the organosilane precursor (BMDMS or BTESM) in a solvent such as ethanol or tetrahydrofuran (THF).

  • Acidified Water Preparation: In a separate container, prepare an aqueous solution of a catalyst, typically a dilute acid like hydrochloric acid (HCl) or nitric acid (HNO₃).[7]

  • Initiation of Hydrolysis: Slowly add the acidified water to the precursor solution with vigorous stirring. The reaction is often exothermic.

  • Reaction Monitoring: At regular intervals, withdraw aliquots of the reaction mixture for spectroscopic analysis (NMR and FTIR) to monitor the progress of hydrolysis and condensation.

  • Gelation and Aging: Continue stirring until the solution forms a gel. The gel is then typically aged for a period to allow for further cross-linking.

  • Drying: The wet gel is dried to remove the solvent and byproducts, resulting in the final polysilsesquioxane material.

NMR Sample Preparation

For in-situ monitoring, the reaction can be carried out directly in an NMR tube using a deuterated solvent. For endpoint analysis, a small amount of the dried gel can be swelled in a suitable deuterated solvent.

FTIR Sample Preparation

For in-situ monitoring, an Attenuated Total Reflectance (ATR)-FTIR probe can be immersed in the reaction mixture. For the final product, a small amount of the dried, powdered material can be analyzed directly using a diamond ATR accessory or by preparing a KBr pellet.

Visualizing the Reaction Pathway and Experimental Workflow

Hydrolysis_Condensation_Workflow cluster_synthesis Synthesis cluster_reaction Reaction Stages cluster_analysis Spectroscopic Analysis Precursor Bis(alkoxysilyl)methane (BMDMS or BTESM) Mixing Mixing Precursor->Mixing Solvent Solvent (e.g., Ethanol) Solvent->Mixing Catalyst Acid Catalyst (e.g., HCl in H₂O) Catalyst->Mixing Hydrolysis Hydrolysis (Formation of Si-OH) Mixing->Hydrolysis Initiation Condensation Condensation (Formation of Si-O-Si) Hydrolysis->Condensation Ongoing NMR NMR Spectroscopy (¹H, ¹³C) Hydrolysis->NMR Monitor Alkoxy Disappearance & Alcohol Formation Gelation Gelation Condensation->Gelation Network Formation FTIR FTIR Spectroscopy Condensation->FTIR Monitor Si-O-Si Formation Product Methylene-Bridged Polysilsesquioxane Gelation->Product Drying & Aging

Caption: Workflow for the synthesis and spectroscopic analysis of methylene-bridged polysilsesquioxanes.

Comparative Performance Analysis: BMDMS vs. BTESM

The choice between BMDMS and BTESM as a precursor can have a significant impact on the final material properties, which can be rationalized by their spectroscopic signatures.

  • Reaction Kinetics and Processability: As indicated by the faster disappearance of the methoxy signals in NMR, BMDMS typically offers faster gelation times. This can be advantageous for rapid prototyping but may require more stringent control to prevent inhomogeneous network formation. The slower hydrolysis of BTESM allows for a longer pot life and potentially more ordered network structures.

  • Network Structure and Porosity: The final polysilsesquioxane from both precursors will exhibit a strong, broad Si-O-Si band in the FTIR spectrum. However, the exact position and shape of this band can provide insights into the network's cross-link density and ring/cage structures. Materials derived from BTESM, due to their slower condensation, may exhibit a more uniform pore size distribution, a property that can be inferred from techniques like nitrogen adsorption-desorption analysis, which complements the spectroscopic data.

  • Residual Groups and Thermal Stability: NMR and FTIR can detect the presence of unreacted alkoxy or silanol groups in the final material. A higher concentration of these residual groups, which can act as network defects, may lower the thermal stability of the polymer. The faster reactivity of BMDMS might lead to a higher degree of initial cross-linking, potentially resulting in materials with superior thermal stability, a hypothesis that can be verified by thermogravimetric analysis (TGA).

Conclusion

The spectroscopic analysis of the reaction products of this compound and its alternatives like Bis(triethoxysilyl)methane provides a powerful lens through which to understand the structure-property relationships of methylene-bridged polysilsesquioxanes. By leveraging the detailed molecular information provided by NMR and FTIR, researchers can rationally design and synthesize advanced hybrid materials with tailored properties for a wide range of applications, from high-performance coatings to sophisticated drug delivery systems. The choice of precursor, informed by a thorough understanding of its reactivity and the resulting polymer's spectroscopic fingerprint, is a critical first step in this endeavor.

References

  • Liu, R., Xu, Y., Wu, D., Sun, Y., Gao, H., Yuan, H., & Deng, F. (2004). Comparative study on the hydrolysis kinetics of substituted ethoxysilanes by liquid-state 29Si NMR. Journal of Non-Crystalline Solids, 343(1-3), 126-132.
  • MDPI. (2020, October 25).
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A Researcher's Guide to Porosity Control in Sol-Gel Materials: A Comparative Analysis of Bis(methyldimethoxysilyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials, the precise control of porosity is a cornerstone for innovation, particularly in drug delivery, catalysis, and low-dielectric constant materials. The sol-gel process offers a versatile bottom-up approach to synthesizing porous networks, but achieving tailored pore architectures with minimal structural collapse remains a significant challenge.[1] This guide provides an in-depth comparison of porosity control strategies, with a specialized focus on the use of Bis(methyldimethoxysilyl)methane (BMDSM) as a bridged silica precursor. We will explore the underlying mechanisms, contrast its performance with traditional templating methods, and provide actionable experimental protocols for researchers and material scientists.

The Challenge of Porosity: Why Network Collapse Matters

The conventional sol-gel process, often starting with tetra-alkoxysilanes like TEOS (tetraethoxysilane), involves hydrolysis and condensation reactions that build a three-dimensional inorganic network.[2] However, during the critical drying step, immense capillary pressure is exerted within the nascent pores. This pressure often leads to significant network shrinkage and pore collapse, drastically reducing the final porosity and surface area.[3] Overcoming this challenge is the primary motivation for developing advanced porosity control techniques.

The Bridged Precursor Strategy: Intrinsic Porosity with BMDSM

An elegant solution to prevent network collapse is to build rigidity directly into the molecular backbone of the silica network. This is achieved using organically bridged alkoxides, where two or more silyl groups are connected by a non-hydrolyzable organic spacer.[4][5] this compound (BMDSM) is a prime example of such a precursor.[6][7][8]

Mechanism of Action

The key to BMDSM's function lies in its Si-CH₂-Si structure. The central methylene (-CH₂-) bridge acts as a rigid, covalent spacer. Unlike the flexible Si-O-Si bonds formed during the condensation of TEOS, this organic bridge is short and stiff, preventing the silicon centers from drawing too close together.

During the sol-gel process, the methoxysilyl groups (-Si(CH₃)(OCH₃)₂) hydrolyze and condense to form the siloxane network. However, the integrated methylene bridges create a structure with intrinsic, built-in microporosity. This "molecular scaffolding" provides the necessary mechanical stability to resist the compressive forces of capillary pressure during drying, resulting in materials with high porosity and significantly reduced shrinkage compared to TEOS-derived gels.

cluster_0 Traditional Approach (TEOS) cluster_1 Bridged Precursor (BMDSM) TEOS TEOS Monomer Si(OR)₄ Hydrolyzed_TEOS Hydrolyzed TEOS Si(OH)₄ TEOS->Hydrolyzed_TEOS Hydrolysis TEOS_Network Flexible Si-O-Si Network Hydrolyzed_TEOS->TEOS_Network Condensation Collapsed_Network Dense, Collapsed Structure TEOS_Network->Collapsed_Network Drying (Capillary Stress) BMDSM BMDSM Monomer (R'O)₂Si-CH₂-Si(OR')₂ Hydrolyzed_BMDSM Hydrolyzed BMDSM BMDSM->Hydrolyzed_BMDSM Hydrolysis BMDSM_Network Rigid Network with -CH₂- Bridges Hydrolyzed_BMDSM->BMDSM_Network Condensation Porous_Network Stable, Porous Structure BMDSM_Network->Porous_Network Drying (Resists Collapse)

Caption: Mechanism of porosity generation comparing TEOS and BMDSM.

Comparative Analysis: BMDSM vs. Alternative Porosity Control Methods

While BMDSM provides intrinsic porosity, other methods rely on the addition of sacrificial or structuring agents. The choice of method depends critically on the desired pore size, ordering, and material composition.

Alternative 1: Surfactant Templating

This widely used technique employs amphiphilic surfactant molecules (e.g., CTAB, Pluronic copolymers) that self-assemble into micelles in the sol.[9][10] The inorganic precursors then condense around these micellar templates. The surfactant is later removed, typically by calcination at high temperatures, leaving behind an ordered array of mesopores (2-50 nm).[11][12]

  • Causality: The choice of surfactant is critical. Cationic surfactants like CTAB often produce hexagonally packed cylindrical pores, while larger block copolymers like Pluronic F127 can create larger, cubic pore structures.[10][13] The final pore size is dictated by the micelle size.

  • Comparison to BMDSM: Surfactant templating excels at creating highly ordered mesoporous materials with narrow pore size distributions. However, it requires a high-temperature calcination step, which can be energy-intensive and may not be suitable for temperature-sensitive hybrid materials. BMDSM, in contrast, forms primarily microporous materials (<2 nm) without needing a template removal step.

Alternative 2: Sacrificial Templating

To create larger pores (macropores, >50 nm) or hierarchical structures, sacrificial templates are employed.[14][15] These can range from polymer beads and nanoparticles to biopolymers like alginate.[16][17] The sol-gel matrix is formed around these templates, which are then removed by solvent extraction or thermal decomposition.[18]

  • Causality: The size and shape of the final pores are a direct replica of the sacrificial template. This method offers excellent control over macroporosity.[17]

  • Comparison to BMDSM: This method is ideal for applications requiring large, interconnected pores for flow-through applications or cell scaffolding. It generates a different class of porosity than the intrinsic microporosity of BMDSM-derived materials. The removal of the template is a necessary and sometimes challenging additional step.

Alternative 3: Phase Separation (Spinodal Decomposition)

Porosity can also be induced by controlling the phase separation of the sol-gel system.[19][20] By adding a polymer (like PEO) or adjusting solvent composition, the condensing silica network can phase-separate from the solvent, creating a co-continuous structure.[21] Removing the solvent phase leaves behind a network of interconnected macropores.

  • Causality: The timing of gelation relative to phase separation is paramount. If gelation occurs too quickly, phase separation is arrested, leading to smaller pores. Slower gelation allows for more complete phase separation and larger pore domains.[19]

  • Comparison to BMDSM: This template-free method is effective for creating monolithic materials with through-pores, but controlling the pore structure with high precision can be more difficult than with templating methods. It typically produces macropores, distinguishing it from the microporous nature of BMDSM materials.

cluster_0 Intrinsic Porosity cluster_1 Extrinsic Porosity (Templating) PorousMaterial Strategies for Porous Sol-Gel Materials Bridged Bridged Precursors (e.g., BMDSM) PorousMaterial->Bridged Surfactant Surfactant Templating (e.g., CTAB, Pluronics) PorousMaterial->Surfactant Sacrificial Sacrificial Templating (e.g., Polymer Beads) PorousMaterial->Sacrificial Bridged_Mech Mechanism: Rigid organic spacer prevents network collapse during drying. Bridged_Result Result: Primarily Microporous (<2 nm) Surfactant_Mech Mechanism: Gelation around micelles, followed by template removal (calcination). Surfactant_Result Result: Ordered Mesoporous (2-50 nm) Sacrificial_Mech Mechanism: Gelation around template, followed by removal (leaching or calcination). Sacrificial_Result Result: Macroporous / Hierarchical (>50 nm)

Caption: Overview of primary strategies for generating porosity in sol-gel materials.
Quantitative Performance Comparison

The following table summarizes typical performance characteristics achieved with each method, providing a baseline for selecting the appropriate technique.

Method Precursor(s) Porogen/Template Typical Pore Size Surface Area (m²/g) Key Advantage Reference(s)
Bridged Precursor BMDSM, BTESENone (Intrinsic)Microporous (< 2 nm)400 - 1000High mechanical stability, no template removal[22][23][24]
Surfactant Templating TEOS, TMOSCTAB, PluronicsOrdered Mesoporous (2 - 15 nm)600 - 1200Highly ordered pores, narrow size distribution[10][13]
Sacrificial Templating TEOS, Metal AlkoxidesPolymer spheres, AlginateMacroporous (> 50 nm)50 - 400Tunable macroporosity, hierarchical structures[16][17]
Phase Separation TMOS, TEOSPEO, Co-solventsMacroporous (50 nm - 10 µm)100 - 500Template-free macropore formation in monoliths[19][21]

Experimental Section: Synthesis & Characterization

This section provides a validated, step-by-step protocol for synthesizing a porous xerogel using BMDSM. The rationale behind key steps is explained to ensure reproducibility and understanding.

Protocol: Synthesis of a Microporous Xerogel via BMDSM

Objective: To prepare a monolithic, microporous organosilicate xerogel with low shrinkage.

Materials:

  • This compound (BMDSM)

  • Methanol (MeOH), anhydrous

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl), 0.1 M (as catalyst)

Workflow:

start Start mix 1. Mix BMDSM and Methanol in a sealed vial. Stir for 10 min. start->mix add_water 2. Add H₂O and 0.1 M HCl. Continue stirring. mix->add_water sol_formation 3. Sol Formation (Hydrolysis & Condensation) Solution remains clear. add_water->sol_formation gelation 4. Gelation Cease stirring, seal vial. Allow to stand until gelled (e.g., 24-48 hours). sol_formation->gelation aging 5. Aging Keep sealed at 50°C for 3 days. Strengthens the network. gelation->aging drying 6. Drying Unseal and dry slowly at ambient pressure (e.g., 60°C) until constant weight. aging->drying product Final Product: Microporous Xerogel drying->product

Caption: Experimental workflow for the synthesis of a BMDSM-derived xerogel.

Step-by-Step Methodology:

  • Precursor Solution Preparation: In a clean glass vial, combine 5.0 mL of BMDSM with 5.0 mL of methanol. Seal the vial and stir the solution magnetically for 10 minutes to ensure homogeneity.

    • Rationale: Methanol acts as a co-solvent to ensure the non-polar BMDSM and the polar aqueous phase are miscible.

  • Hydrolysis Initiation: To the stirring solution, add 1.5 mL of deionized water followed by 0.2 mL of 0.1 M HCl. Continue stirring for another 30 minutes.

    • Rationale: Water is required for the hydrolysis of the methoxy groups. Acid catalysis is employed to promote a more branched polymer structure, which is favorable for creating a robust porous network.

  • Gelation: Stop the stirring and place the sealed vial in a location free from vibrations at room temperature. The sol will transition into a rigid gel. Gelation time can vary from hours to days depending on the exact conditions.

  • Aging: Once gelled, place the sealed vial into an oven at 50°C for 3 days. Do not uncap the vial.

    • Rationale: Aging strengthens the siloxane network through continued condensation reactions and Ostwald ripening, increasing its mechanical strength to better withstand drying stresses.

  • Drying: After aging, remove the cap and place the vial in the oven at 60°C. Allow the solvent to evaporate slowly over several days until the monolith reaches a constant weight.

    • Rationale: Slow, controlled drying at ambient pressure is crucial to minimize cracking. The intrinsic rigidity of the BMDSM network makes it possible to achieve a porous xerogel without resorting to supercritical drying.

Essential Characterization
  • Nitrogen Physisorption (BET/BJH Analysis): This is the gold standard for characterizing porosity. The Brunauer-Emmett-Teller (BET) method will yield the specific surface area, while Barrett-Joyner-Halenda (BJH) analysis of the desorption branch provides the pore size distribution and pore volume.[25][26]

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology of the dried gel, confirming its monolithic nature and revealing any macroporosity or cracking.[27][28]

  • Solid-State ²⁹Si NMR: This technique can confirm the successful condensation of the silane precursor and provide information about the ratio of different silicon environments (T-silsesquioxane structures) in the final material.

Conclusion and Outlook

This compound represents a powerful tool for creating sol-gel materials with inherent and robust microporosity. Its primary advantage lies in its "bottom-up" approach to porosity control, where the pore structure is a direct consequence of the molecular precursor, eliminating the need for sacrificial templates and subsequent removal steps.

  • Choose BMDSM when: Your application requires high thermal and mechanical stability, a microporous structure, and when template removal via calcination is undesirable (e.g., for creating organic-inorganic hybrid materials).

  • Choose Templating Methods when: Your application demands highly ordered mesopores (surfactants) or well-defined macropores (sacrificial templates) for applications like drug delivery, separation membranes, or scaffolds.

The strategic selection of the precursor, as demonstrated by BMDSM, is a key enabler for designing next-generation materials where porosity is not an incidental property but a precisely engineered feature.

References

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A Comparative Guide to Bis(methyldimethoxysilyl)methane for High-Temperature Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of thermally stable materials is a critical consideration for applications ranging from high-temperature polymer synthesis to the formulation of robust drug delivery systems. This guide provides an in-depth technical comparison of bis(methyldimethoxysilyl)methane, a versatile organosilicon compound, and its performance in high-temperature environments relative to other established silane coupling agents. This document is designed to move beyond a simple listing of properties to offer a causal understanding of experimental choices and a framework for self-validating protocols.

Introduction: The Role of Organosilanes in High-Temperature Stability

Organosilicon compounds, particularly silane coupling agents, are indispensable in modern materials science for their ability to form durable bonds between organic polymers and inorganic surfaces.[1] This interfacial adhesion is paramount in high-temperature applications where thermal stresses can lead to material degradation and failure. This compound (BMDMS), with its characteristic methylene bridge connecting two methyldimethoxysilyl groups, is often utilized as a crosslinking and coupling agent to enhance the mechanical strength and thermal stability of materials like silicone rubber.[2][3] However, a quantitative understanding of its performance relative to other high-temperature silanes is crucial for informed material selection.

Physicochemical Properties of this compound

This compound is a clear liquid with the following key properties:

PropertyValueReference
CAS Number 18297-79-5[2]
Molecular Formula C₇H₂₀O₄Si₂[2]
Molecular Weight 224.40 g/mol [2]
Boiling Point 184 °C[2][4]
Flash Point >65 °C[2]
Appearance Clear liquid[2]

These properties make it suitable for integration into various polymer systems through hydrolysis and condensation reactions of its methoxy groups.[2]

Comparative Analysis of High-Temperature Performance

Table 1: Comparison of Thermal Stability of Silane Coupling Agents

Silane Coupling AgentChemical StructureOnset Decomposition Temperature (°C) (from TGA)Key Features
This compound CH₂(Si(CH₃)(OCH₃)₂)₂Data not available in searched literatureMethylene bridge provides flexibility; bifunctional for crosslinking.
Bis(trimethoxysilyl)methane CH₂(Si(OCH₃)₃)₂Data not available in searched literatureHigher functionality than BMDMS may lead to denser crosslinking.[5]
Ethylene-Bridged Aromatic Silanes e.g., (ClCH₂C₆H₄CH₂CH₂Si(OCH₃)₃)~435 - 495 (25% weight loss)[6]Excellent thermal stability for use in high-temperature composites.[7]
N-Phenyl-3-aminopropyltrimethoxysilane C₆H₅NH(CH₂)₃Si(OCH₃)₃Not specified, but noted for "exceptional thermal stability"Phenyl group enhances thermal resistance; suitable for high-temperature resins.

The data for ethylene-bridged aromatic silanes indicate exceptional thermal stability, with decomposition temperatures well above those typically encountered in many polymer processing applications.[6] The inclusion of an aromatic ring in the silane structure is a key factor in this enhanced thermal resistance.[7] Similarly, the phenyl group in N-Phenyl-3-aminopropyltrimethoxysilane contributes to its high-temperature performance.

Experimental Protocols for Performance Evaluation

To ensure the scientific integrity of material comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for key thermal analysis techniques.

Thermogravimetric Analysis (TGA) of Organosilanes

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of materials by measuring weight loss as a function of temperature.

Objective: To determine the onset of thermal decomposition and the degradation profile of the silane coupling agent.

Instrumentation: A standard thermogravimetric analyzer with a high-precision balance and a furnace capable of controlled heating rates, coupled with a gas flow system.

Protocol:

  • Sample Preparation: Ensure the organosilane sample is of high purity. Accurately weigh 5-10 mg of the sample into an inert crucible (e.g., alumina).

  • Instrument Setup:

    • Purge the TGA furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Equilibrate the furnace at a starting temperature of 30 °C.

  • Thermal Program:

    • Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset decomposition temperature, which is often taken as the temperature at which 5% weight loss occurs.

    • Analyze the derivative of the weight loss curve (DTG) to identify the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep Weigh 5-10 mg of pure silane Setup Load sample into TGA Purge with N2 Prep->Setup Place in crucible Heat Heat from 30°C to 800°C at 10°C/min Setup->Heat Start program Data Plot % Weight Loss vs. Temp Determine Onset Decomposition Heat->Data Record data

Differential Scanning Calorimetry (DSC) of Organosilanes

Differential Scanning Calorimetry measures the heat flow into or out of a sample as a function of temperature, providing information on thermal transitions such as melting, crystallization, and glass transitions.

Objective: To identify thermal transitions and assess the curing behavior of the organosilane when mixed with a polymer resin.

Instrumentation: A differential scanning calorimeter.

Protocol:

  • Sample Preparation: Prepare a sample of the organosilane (or a mixture with a resin) weighing 5-10 mg in an aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., -50 °C).

    • Heat the sample to a temperature above its expected transitions (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Cool the sample back to the starting temperature at the same rate.

    • Heat the sample a second time to observe the thermal history-independent transitions.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic and exothermic peaks corresponding to thermal events.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation Prep Prepare 5-10 mg sample in DSC pan Setup Load sample and reference Purge with N2 Prep->Setup Place in cell HeatCool Heat -> Cool -> Reheat Cycle Setup->HeatCool Start program Data Plot Heat Flow vs. Temp Identify Thermal Transitions HeatCool->Data Record data

Synthesis of this compound

Understanding the synthesis of this compound provides insight into its structure and potential impurities. A common method involves a Grignard reaction.

Reaction Scheme: A Grignard reagent is prepared from a suitable dihalomethane, which then reacts with a methyldimethoxychlorosilane.

Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of dibromomethane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The reaction mixture is typically refluxed to ensure complete formation of the Grignard reagent.

  • Reaction with Silane: The Grignard reagent solution is then cooled, and a solution of methyldimethoxychlorosilane in anhydrous diethyl ether is added dropwise while maintaining a low temperature.

  • Workup and Purification: After the addition is complete, the reaction mixture is stirred at room temperature and then refluxed. The reaction is quenched by pouring it onto a mixture of crushed ice and a weak acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

Synthesis_Workflow Reagents Dibromomethane + Mg in Anhydrous Ether Grignard Formation of BrMgCH2MgBr Reagents->Grignard Reaction Nucleophilic Substitution Grignard->Reaction Silane Methyldimethoxychlorosilane Silane->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product

Conclusion and Future Outlook

This compound is a valuable crosslinking and coupling agent for enhancing the properties of various materials. While its general utility in improving thermal stability is acknowledged, a direct, quantitative comparison of its high-temperature performance with leading alternatives is hampered by the lack of publicly available experimental data. The provided protocols for TGA and DSC analysis offer a clear pathway for researchers to conduct such a comparative study. For applications demanding the highest thermal resistance, ethylene-bridged aromatic silanes and N-Phenyl-3-aminopropyltrimethoxysilane currently present well-documented, high-performance alternatives. Further research to quantify the thermal decomposition profile of this compound is warranted to fully elucidate its position within the landscape of high-temperature organosilicon materials.

References

  • Gelest, Inc. Thermal Stability of Silane Coupling Agents. Retrieved from [Link]

  • LookChem. (n.d.). Cas 18297-79-5, this compound. Retrieved from [Link]

  • MDPI. (2023, May 18). The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. Retrieved from [Link]

  • ResearchGate. (2015, July 20). Preparation of Aromatic Silanes as High Thermal Stability Coupling Agents. Retrieved from [Link]

  • Changfu Chemical. (n.d.). Bis(trimethoxysilyl)methane CAS: 5926-29-4. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane. Retrieved from [Link]

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A Comparative Guide to the Biocompatibility of Bis(methyldimethoxysilyl)methane-Coated Medical Devices

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of bis(methyldimethoxysilyl)methane (BMDM) as a potential coating for medical devices against established biocompatible alternatives, namely Parylene C and medical-grade silicone. As a Senior Application Scientist, this document is structured to offer not just a side-by-side comparison but a deeper, mechanistic understanding of the materials and the requisite experimental validation for ensuring patient safety.

Introduction

The Critical Role of Biocompatible Coatings in Medical Devices

The interface between a medical device and the biological environment is a critical determinant of its success. Biocompatible coatings are applied to a vast array of medical devices to enhance their safety and performance. An ideal coating should be non-toxic, non-immunogenic, and stable in the physiological environment, ensuring the device functions as intended without causing harm to the patient.

Overview of this compound (BMDM) as a Novel Coating Candidate

This compound (BMDM) is an organosilicon compound that has been explored for various industrial applications, including as a crosslinking agent and in the formation of coatings.[1] Its chemical structure, featuring two methyldimethoxysilyl groups, allows for the formation of a siloxane network, which can be leveraged to create coatings.[1] However, its application in the medical field is nascent and requires a thorough evaluation of its biocompatibility.

Established Biocompatible Coatings for Comparison: Parylene C and Medical-Grade Silicone

To provide a comprehensive context for the evaluation of BMDM, this guide will compare it against two industry-standard biocompatible coatings:

  • Parylene C: A vapor-deposited polymer known for its excellent conformal coverage, barrier properties, and biocompatibility.[2][3] It is widely used on a variety of implantable devices.[2]

  • Medical-Grade Silicone: A versatile and widely used elastomer in medical devices due to its flexibility, durability, and established biocompatibility.

The Biocompatibility Challenge of this compound (BMDM) Coatings

A primary concern with the use of methoxy-functional silanes like BMDM in aqueous environments is their susceptibility to hydrolysis. This chemical reaction can lead to the release of byproducts, which may be toxic.

The Chemistry of BMDM: A Methoxy-Functional Silane

BMDM belongs to the family of alkoxysilanes. The methoxy groups (-OCH3) are reactive and can undergo hydrolysis in the presence of water. This reaction is a critical consideration for any material intended for use within the aqueous environment of the human body.[4]

The Hydrolysis Concern: Release of Methanol

The hydrolysis of the methoxy groups in BMDM results in the formation of silanol groups (Si-OH) and the release of methanol (CH3OH).[4] While the silanol groups can then condense to form a stable siloxane (Si-O-Si) network, the release of methanol is a significant toxicological concern.

The hydrolysis reaction is typically catalyzed by acid or base and proceeds through the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of the methoxy group.

cluster_0 BMDM Hydrolysis BMDM This compound (in coating) Intermediate Hydrolyzed Intermediate (+ Methanol) BMDM->Intermediate Hydrolysis Water Water (from physiological environment) Water->Intermediate Siloxane Cross-linked Siloxane Network (Stable Coating) Intermediate->Siloxane Condensation Methanol Methanol (Leachable) Intermediate->Methanol

Caption: Hydrolysis of this compound (BMDM).

Toxicological Profile of Methanol: A Known Cytotoxin

Methanol is a well-documented cytotoxin. In vitro studies have shown that methanol can inhibit cell proliferation and induce cell death in various cell lines.[5][6][7] The release of methanol from a BMDM coating could therefore lead to local or systemic toxicity, depending on the rate and amount of leaching.

The Imperative for Rigorous Leachable and Extractable Studies

Given the potential for methanol release, a thorough toxicological risk assessment, as outlined in ISO 10993-17, is mandatory for any medical device coated with BMDM.[8][9] This involves comprehensive extractable and leachable studies to identify and quantify all substances that could migrate from the coating.

Benchmarking Biocompatibility: A Comparison with Established Coatings

Parylene C and medical-grade silicone have a long history of safe use in medical devices and serve as excellent benchmarks for evaluating new coating materials.

Parylene C: The Conformal Coating Standard

Parylene C is a chlorinated poly(p-xylylene) that is deposited as a thin, conformal film via a vapor deposition process. This process ensures a uniform, pinhole-free coating, even on complex geometries.

Parylene C has been extensively tested and is considered highly biocompatible. It meets the requirements of USP Class VI and ISO 10993.[2] Studies have shown that Parylene C exhibits:

  • Low Cytotoxicity: In vitro studies consistently demonstrate that Parylene C is non-cytotoxic.[10][11]

  • Excellent Hemocompatibility: It exhibits low platelet adhesion and does not induce significant hemolysis.[12][13]

  • Biostability: Parylene C is chemically inert and does not degrade in the in vivo environment.[12]

Medical-Grade Silicone: The Versatile Elastomer

Medical-grade silicones are a family of polymers based on a siloxane backbone. They are available in various forms, including elastomers, gels, and fluids, making them suitable for a wide range of medical applications.

Medical-grade silicones are renowned for their biocompatibility. They are also compliant with USP Class VI and ISO 10993 standards. Key biocompatibility features include:

  • Low Cytotoxicity: Medical-grade silicones are generally non-cytotoxic, though the specific formulation and any additives can influence this.[14]

  • Good Hemocompatibility: While platelet adhesion can occur, it is generally low, and hemolysis rates are typically within acceptable limits.

  • Biostability: Silicones are highly stable and resistant to degradation in the body.

Comparative Data Summary

The following tables summarize the available biocompatibility data for Parylene C and medical-grade silicone. The absence of data for BMDM highlights the critical need for further research.

Coating MaterialTest Method (ISO 10993-5)Cell LineResultsCitation(s)
This compound (BMDM) --No Data Available -
Parylene C MEM ElutionL929Meets requirements, non-cytotoxic[2]
Direct ContactPrimary Murine SplenocytesNo significant difference in viability from control[7]
Medical-Grade Silicone Elution TestNCTC fibroblastsSome cytotoxic effects observed depending on formulation[15]
Direct ContactBALB 3T3 and ARPE-19Not cytotoxic[16]
Coating MaterialHemolysis (ASTM F756)Platelet AdhesionCitation(s)
This compound (BMDM) No Data Available No Data Available -
Parylene C Meets requirements of ISO 10993-4Significantly reduces platelet adhesion compared to uncoated steel[2][13]
Medical-Grade Silicone Generally low hemolysisLow to moderate platelet adhesion depending on surface properties[10]

Experimental Protocols for Biocompatibility Assessment

For any new coating material like BMDM, a rigorous and systematic approach to biocompatibility testing is essential. The following sections outline the key experimental workflows based on international standards.

A Roadmap for Evaluating Novel Coatings like BMDM

The evaluation of a new medical device coating should follow the framework of ISO 10993, which outlines a risk-based approach to biological evaluation. Key steps include material characterization, in vitro testing, and, if necessary, in vivo studies.

In Vitro Cytotoxicity Testing (ISO 10993-5)

This test assesses the potential for a material to cause cell death or inhibit cell growth.

cluster_1 In Vitro Cytotoxicity Workflow (ISO 10993-5) start Prepare Test Article (BMDM-coated surface) extract Prepare Extract (Incubate in cell culture medium) start->extract expose Expose Cells to Extract extract->expose cell_culture Culture L929 Fibroblasts cell_culture->expose incubate Incubate for 24-72 hours expose->incubate assess Assess Cell Viability (e.g., MTT assay) incubate->assess analyze Analyze Data and Compare to Controls assess->analyze report Report Cytotoxicity Grade analyze->report cluster_2 Hemolysis Assay Workflow (ASTM F756) start Prepare Test Article and Controls incubate Incubate Test Article with Blood start->incubate blood Prepare Diluted Rabbit Blood blood->incubate centrifuge Centrifuge to Separate Plasma incubate->centrifuge measure Measure Hemoglobin in Supernatant centrifuge->measure calculate Calculate Percent Hemolysis measure->calculate report Report Hemolytic Index calculate->report

Caption: Workflow for Hemolysis Assay.

  • Preparation of Materials: Prepare the BMDM-coated test article, a positive control (e.g., water), and a negative control (e.g., saline).

  • Preparation of Blood: Obtain fresh rabbit blood and dilute it with a calcium- and magnesium-free phosphate-buffered saline (PBS).

  • Incubation: Incubate the test and control materials with the diluted blood at 37°C for a specified time (typically 3 hours). [17][18][19]

  • Centrifugation: Centrifuge the blood samples to pellet the intact red blood cells.

  • Measurement of Hemoglobin: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculation of Hemolysis: Calculate the percentage of hemolysis relative to the positive control. The ASTM F756 standard provides detailed calculations. [18]

This study assesses the thrombogenicity of a material by quantifying the adhesion of platelets to its surface.

cluster_3 Platelet Adhesion Study Workflow start Prepare Test Article and Controls incubate Incubate Test Article with PRP start->incubate prp Prepare Platelet-Rich Plasma (PRP) prp->incubate rinse Rinse to Remove Non-adherent Platelets incubate->rinse fix_and_stain Fix and Stain Adherent Platelets rinse->fix_and_stain visualize Visualize and Quantify (e.g., SEM, fluorescence microscopy) fix_and_stain->visualize report Report Platelet Adhesion Density and Morphology visualize->report

Caption: Workflow for Platelet Adhesion Study.

  • Preparation of Test Surfaces: Prepare sterile samples of the BMDM-coated surface and control surfaces (e.g., Parylene C, silicone, and a thrombogenic material).

  • Preparation of Platelet-Rich Plasma (PRP): Isolate PRP from fresh human or animal blood by centrifugation.

  • Incubation: Incubate the test surfaces with PRP at 37°C for a defined period (e.g., 1-2 hours).

  • Rinsing: Gently rinse the surfaces with PBS to remove non-adherent platelets.

  • Fixation and Staining: Fix the adherent platelets with a suitable fixative (e.g., glutaraldehyde) and stain them for visualization (e.g., with a fluorescent dye for actin filaments).

  • Visualization and Quantification: Image the surfaces using scanning electron microscopy (SEM) or fluorescence microscopy. Quantify the number of adherent platelets per unit area and assess their morphology (e.g., degree of spreading and activation).

Conclusion and Future Outlook

The Potential of BMDM: A Call for Data

This compound presents an interesting chemistry for the development of new medical device coatings. However, the current lack of biocompatibility data, coupled with the significant concern of methanol release upon hydrolysis, necessitates a cautious and data-driven approach.

Recommendations for Researchers and Drug Development Professionals

Before considering BMDM-coated medical devices for clinical applications, it is imperative to:

  • Conduct Comprehensive Leachable and Extractable Studies: Quantify the release of methanol and any other potential leachables under physiological conditions.

  • Perform Rigorous In Vitro Biocompatibility Testing: Follow the established protocols for cytotoxicity and hemocompatibility as outlined in this guide and relevant ISO and ASTM standards.

  • Engage in a Thorough Toxicological Risk Assessment: Evaluate the potential risks associated with any identified leachables in accordance with ISO 10993-17.

Only through the generation of robust and comprehensive biocompatibility data can the true potential of BMDM as a medical device coating be realized, ensuring that patient safety remains the paramount consideration.

References

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  • [15]Assessment of in vitro cytotoxicity of four RTV-silicone elastomers used for maxillo- facial prostheses. (1980). Acta Odontologica Scandinavica, 38(3), 163-170.

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  • Cytotoxicity assays of L929 murine fibroblast cells upon treatment with... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

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  • [17]effect of test parameters on material-mediated hemolysis using the ASTM F756-17 standard test method - FDA. (n.d.). Retrieved January 15, 2026, from [Link]

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  • [5]Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy. (2020, July 29). Retrieved January 15, 2026, from [Link]

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  • [9]Toxicological risk assessment and 2023 revision of ISO 10993-17 standard - Efor Group. (2023, September 25). Retrieved January 15, 2026, from [Link]

  • Cell and Protein Compatibility of Parylene-C Surfaces. (2007, August 29). Retrieved January 15, 2026, from [Link]

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  • [6]Cytotoxicity of methanol extracts of Elaeis guineensis on MCF-7 and Vero cell lines. (n.d.). Retrieved January 15, 2026, from [Link]

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  • Surface Nanostructuring of Parylene-C Coatings for Blood Contacting Implants - PMC - NIH. (2018, June 29). Retrieved January 15, 2026, from [Link]

  • Comparison of in vivo biocompatibilities between parylene-C and polydimethylsiloxane for implantable microelectronic devices | Request PDF - ResearchGate. (2025, August 6). Retrieved January 15, 2026, from [Link]

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  • Adhesion enhancement strategy for Parylene C substrate by nanograss technique. (n.d.). Retrieved January 15, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Bis(methyldimethoxysilyl)methane

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, chemist, and drug development professional, the synthesis and application of novel compounds are only part of the equation. Responsible stewardship of these materials, from handling to disposal, is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of bis(methyldimethoxysilyl)methane, a versatile organosilane compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these essential safety protocols.

Hazard Assessment: Understanding the Reactivity of this compound

This compound is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] The primary concern during its disposal is its reactivity with water. Like many organosilanes, it undergoes hydrolysis, a chemical reaction where the methoxy groups (-OCH₃) are replaced with hydroxyl groups (-OH).[4][5][6] This reaction produces methanol, a toxic and flammable byproduct, and ultimately leads to the formation of siloxane polymers.

Key Chemical Properties:

PropertyValueSource
Molecular FormulaC₇H₂₀O₄Si₂[3][4][7]
Boiling Point175.59°C to 184°C[4][7]
Flash Point48.811°C to >65°C[4][7]
Density0.931 to 0.9679 g/cm³[6][7]
Hydrolytic SensitivityReacts slowly with moisture/water[5][6]

The slow nature of the hydrolysis reaction is a critical factor to consider in the disposal protocol.[5][6] While not violently reactive, the gradual release of methanol vapors can create a hazardous atmosphere if not properly managed.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential.[5] Always inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[5] Full-length pants and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood to avoid the inhalation of vapors.[1][2]

Disposal Protocols: A Step-by-Step Guide

The following protocols are designed for the safe, laboratory-scale disposal of this compound. The choice between the small-scale and large-scale protocol will depend on the quantity of waste to be treated.

Small-Scale Disposal (< 50 mL)

This procedure is suitable for residual amounts of this compound, such as from rinsing glassware.

Step 1: Quenching and Hydrolysis

  • In a chemical fume hood, place a beaker or flask of appropriate size in a secondary containment tray.

  • Add a stir bar to the container.

  • For every 1 part of this compound waste, add approximately 10 parts of a 1:1 mixture of isopropanol and water. The isopropanol helps to solubilize the organosilane and control the rate of hydrolysis.

  • Stir the mixture gently at room temperature for at least 24 hours. This allows for the complete hydrolysis of the silane and the dilution of the resulting methanol.

Step 2: Waste Collection

  • The resulting solution, containing siloxane polymers, isopropanol, methanol, and water, should be transferred to a clearly labeled hazardous waste container designated for "Flammable Liquid Waste" or "Organo-Silicon Waste."

  • Ensure the container is properly sealed and stored in a designated satellite accumulation area away from sources of ignition.[9]

Large-Scale Disposal (> 50 mL)

For larger quantities of this compound, a more controlled hydrolysis is necessary to manage the heat and methanol generation.

Step 1: Controlled Hydrolysis

  • Set up a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser in a chemical fume hood. Place the flask in an ice bath to control the reaction temperature.

  • In the flask, place a solution of 10 parts water to 1 part glacial acetic acid. The acidic condition helps to catalyze the hydrolysis reaction.

  • Slowly add the this compound to the acidic water solution via the dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture below 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.

Step 2: Neutralization and Waste Collection

  • After 24 hours, slowly add a saturated solution of sodium bicarbonate to the mixture to neutralize the acetic acid. Be cautious as this will generate carbon dioxide gas.

  • The final mixture, containing siloxane polymers, methanol, water, and sodium acetate, should be transferred to a labeled hazardous waste container for "Flammable Liquid Waste" or "Aqueous Waste Containing Organic Solvents."

  • Seal the container and store it in a designated satellite accumulation area.

Emergency Procedures: Preparedness is Key

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Spill: For a small spill (<1 L), absorb the material with an inert absorbent, such as vermiculite or sand.[8] Place the absorbed material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Visualization of the Disposal Workflow

To further clarify the procedural steps, the following diagrams illustrate the logical flow for both small- and large-scale disposal.

Small_Scale_Disposal A Small-Scale Waste (< 50 mL) B Prepare 1:1 Isopropanol/Water Mixture A->B C Add Silane Waste to Mixture (1:10 ratio) B->C D Stir for 24 hours at Room Temperature C->D E Transfer to 'Flammable Liquid Waste' Container D->E F Store in Satellite Accumulation Area E->F

Caption: Workflow for Small-Scale Disposal of this compound.

Large_Scale_Disposal A Large-Scale Waste (> 50 mL) B Prepare Acidic Water Solution (10:1 Water/Acetic Acid) A->B C Controlled Addition of Silane Waste (Maintain < 20°C) B->C D Stir for 24 hours at Room Temperature C->D E Neutralize with Sodium Bicarbonate D->E F Transfer to 'Flammable Liquid Waste' Container E->F G Store in Satellite Accumulation Area F->G

Caption: Workflow for Large-Scale Disposal of this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a task to be completed but a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By understanding the underlying chemical principles and adhering to these detailed protocols, researchers can confidently manage this compound from cradle to grave, ensuring a safer working environment for all.

References

  • LookChem. This compound. [Link]

  • Changfu Chemical. Bis Triethoxysilyl Methane, CAS 18418-72-9. [Link]

  • Gelest. This compound Safety Data Sheet. [Link]

  • PubChem. 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • Environmental Marketing Services. Safe Disposal of Laboratory Chemicals. [Link]

  • Stericycle UK. How to Safely Dispose of Laboratory Waste?. [Link]

  • University of Illinois Division of Research Safety. Flammable Liquids. [Link]

  • Gelest, Inc. How does a Silane Coupling Agent Work? Hydrolysis Considerations. [Link]

  • HSE. Storage of flammable liquids in process areas, workrooms, laboratories and similar working areas. [Link]

  • UNSW Sydney. Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]

  • Oreate AI Blog. How to Dispose Methanol. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • UPenn EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • ResearchGate. What is the proper way to dispose of a 20% methanol solution?. [Link]

  • Reddit. Safe disposal of Methanol from school lab kit. [Link]

  • OSHA. 1926.152 - Flammable liquids. [Link]

  • US EPA. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Google Patents. US3228903A - Process for controlling the hydrolysis of an organo-silane to form a stable dispersion.
  • EPFL. Protocol for quenching reactive chemicals. [Link]

  • Google Patents. US2832794A - Hydrolysis of organosilanes.
  • OSHA. 1910.106 - Flammable liquids. [Link]

  • Environmental Health and Safety - The University of Tennessee, Knoxville. How to Dispose of Chemical Waste. [Link]

  • Oregon OSHA. Chemical Storage Guidelines: Flammable Materials. [Link]

  • USABlueBook. What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]

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Navigating the Synthesis of Bis(methyldimethoxysilyl)methane: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the dynamic field of drug development, our pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling Bis(methyldimethoxysilyl)methane (CAS 18297-79-5), a versatile organosilicon compound. Beyond a mere checklist, this document elucidates the rationale behind each procedural step, empowering you to work confidently and securely.

Understanding the Reagent: Chemical Properties and Inherent Hazards

This compound is a flammable liquid and vapor, categorized as harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Its utility as a crosslinking agent and in organosilicon synthesis stems from its reactive methoxy groups, which can undergo hydrolysis.[4] This reactivity, however, also dictates the necessary precautions for its handling. Upon contact with moisture, it can slowly decompose, liberating methanol, which has chronic effects on the central nervous system.[1]

PropertyValueSource
Molecular FormulaC7H20O4Si2[2][4]
Molecular Weight224.40 g/mol [2][4]
Boiling Point175.59°C to 184°C[4][5]
Flash Point48.811°C to >65°C[4][5]
AppearanceClear liquid[4]

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate barriers is predicated on mitigating the risks of inhalation, skin contact, and eye exposure.

Core PPE Requirements:
  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[6][7] In situations with a risk of splashing, a face shield should be worn in addition to safety goggles.[8]

  • Hand Protection: Chemical-resistant gloves are essential.[6][9] Given the nature of organosilanes, gloves made of materials like nitrile rubber, neoprene, or butyl rubber are recommended.[10] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[6] For enhanced protection, consider double-gloving.

  • Body Protection: A flame-resistant lab coat should be worn and kept fastened.[6][8] Ensure that long pants and closed-toe shoes are worn to cover all exposed skin.[11] For large-scale operations or in the event of a significant spill, impervious clothing may be necessary.[6]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6] If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[6][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic operational plan is critical to minimizing exposure and preventing accidents.

Preparation and Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble and Inspect PPE prep_area->gather_ppe gather_materials Gather Materials and Spill Kit gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe ground_equip Ground and Bond Container/Equipment don_ppe->ground_equip transfer Transfer Reagent Using Non-Sparking Tools ground_equip->transfer close_container Keep Container Tightly Closed transfer->close_container decontaminate Decontaminate Work Area close_container->decontaminate remove_ppe Remove and Dispose of Contaminated PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Detailed Procedural Steps:
  • Area Preparation:

    • Designate a specific area for handling, preferably a certified chemical fume hood, to ensure adequate ventilation.[1][6]

    • Ensure an emergency eye wash station and safety shower are readily accessible.[1]

    • Remove all potential ignition sources from the vicinity, including open flames, sparks, and hot surfaces.[1][6]

    • Have a spill kit readily available, containing an inert absorbent material.

  • Personal Protective Equipment (PPE) Donning:

    • Before handling the reagent, don all required PPE as outlined in the section above.

  • Reagent Handling:

    • Ground and bond all containers and receiving equipment to prevent static discharge.[1][6]

    • Use only non-sparking tools for all transfers.[1][6]

    • Avoid breathing vapors or mist.[1][6]

    • Dispense the liquid carefully, avoiding contact with skin and eyes.[6]

    • Keep the container tightly closed when not in use to prevent the ingress of moisture and the escape of vapors.[1][6]

  • Post-Handling and Cleanup:

    • Thoroughly decontaminate the work surface after use.

    • Remove contaminated clothing and wash it before reuse.[1][6]

    • Properly dispose of any contaminated disposable PPE.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[6]

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • In Case of Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with plenty of water. Seek medical help.[1][6]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

  • In Case of Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

  • In Case of a Spill: Evacuate personnel to a safe area. Remove all ignition sources.[7] Use non-sparking tools and absorbent material to contain and clean up the spill.[1][7] Prevent the spill from entering drains.[7]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and its containers is an essential component of laboratory safety and environmental responsibility.

Waste Management Workflow:

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_waste Collect Waste in a Labeled, Closed Container segregate Segregate from Incompatible Wastes collect_waste->segregate store_cool Store in a Cool, Dry, Well-Ventilated Area segregate->store_cool away_from_ignition Away from Ignition Sources store_cool->away_from_ignition licensed_facility Arrange for Disposal by a Licensed Chemical Destruction Plant away_from_ignition->licensed_facility incineration Controlled Incineration with Flue Gas Scrubbing licensed_facility->incineration

Caption: Workflow for the proper disposal of this compound waste.

Detailed Disposal Procedures:
  • Waste Collection:

    • Collect all waste, including unused reagent and contaminated materials, in a suitable, labeled, and tightly closed container.[7]

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][6]

    • Ensure the storage area is separate from incompatible materials.[7]

  • Disposal:

    • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6][7]

    • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[6][7]

    • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible. Otherwise, it should be disposed of as hazardous waste.[7]

    • Always adhere to local, regional, and national regulations for hazardous waste disposal.[1]

By integrating these safety protocols into your laboratory workflow, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for yourself and your colleagues while advancing your critical research.

References

  • sib1635.0 - this compound - Gelest. (2025, May 13). Retrieved from [Link]

  • 3,5-Dimethoxy-3,5-dimethyl-2,6-dioxa-3,5-disilaheptane. (2025, April 14). PubChem. Retrieved from [Link]

  • Cas 18297-79-5,this compound | lookchem. (n.d.). Retrieved from [Link]

  • Permeation of Substituted Silanes and Siloxanes Through Selected Gloves and Protective Clothing | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). University of Nevada, Reno. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.